5-Bromobenzo[d]isothiazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLSBZHEUNMUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439280 | |
| Record name | 5-Bromobenzo[d]isothiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613262-16-1 | |
| Record name | 5-Bromobenzo[d]isothiazol-3-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50439280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-benzothiazol-3-amine | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromobenzo[d]isothiazol-3-amine: A Core Scaffold for Modern Medicinal Chemistry
Abstract
5-Bromobenzo[d]isothiazol-3-amine is a heterocyclic building block of significant interest in contemporary drug discovery and development. Its unique structural arrangement, featuring a fused benzoisothiazole core with strategically positioned amine and bromine functionalities, renders it a versatile scaffold for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.
Core Chemical Identity and Structural Attributes
This compound is a solid, off-white compound at room temperature.[1] The molecule is built upon a bicyclic heteroaromatic system where a benzene ring is fused to an isothiazole ring. This core is substituted at the 5-position with a bromine atom and at the 3-position with an amine group.
The IUPAC name for this compound is 5-bromo-1,2-benzothiazol-3-amine.[1] Its fundamental identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 613262-16-1 | [1] |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.1 g/mol | [1] |
| Purity | Typically ≥95-98% | [1] |
| Physical State | Solid | [1] |
| Canonical SMILES | NC1=NSC2=CC=C(Br)C=C21 | [1] |
| InChI Key | NTLSBZHEUNMUAP-UHFFFAOYSA-N | [1] |
Note: Some physicochemical properties like boiling point and pKa are primarily available as predicted values from chemical suppliers and databases.
Physicochemical & Spectroscopic Profile
While comprehensive, experimentally-derived data is not widely published in peer-reviewed literature, a profile can be assembled from high-quality supplier data and computational predictions.
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| Boiling Point | 279.3 ± 22.0 °C | Data from chemical suppliers |
| Density | 1.836 ± 0.06 g/cm³ | Data from chemical suppliers |
| pKa | 6.15 ± 0.50 | Data from chemical suppliers |
Spectroscopic Data Insights: Although a specific, published spectrum for this exact compound is not readily available, the expected spectroscopic signatures can be inferred from the analysis of closely related benzothiazole and benzoisothiazole derivatives.[2][3]
-
¹H NMR: Protons on the benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling constants would be influenced by the bromo and fused isothiazole ring substituents. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: Aromatic carbons would be observed in the δ 110-155 ppm range. The carbon bearing the bromine atom (C5) and the carbons of the isothiazole ring (C3, C7a, C3a) would have distinct chemical shifts crucial for structural confirmation.
-
Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis, Reactivity, and Rationale
The benzo[d]isothiazole scaffold is a valuable entity in medicinal chemistry, and various synthetic routes have been developed for its construction.[4]
A Plausible Synthetic Pathway
A highly relevant and modern approach for the synthesis of 3-aminobenzo[d]isothiazoles involves a metal-free, one-pot reaction starting from substituted 2-fluorobenzonitriles.[4] This strategy is advantageous as it avoids the use of often odorous and unstable thiophenol precursors.
Proposed Experimental Protocol (Hypothetical, based on established methods[4]):
-
Nucleophilic Aromatic Substitution (SₙAr): To a solution of 5-bromo-2-fluorobenzonitrile in a suitable polar aprotic solvent like DMF, add sodium sulfide (Na₂S). The reaction is typically heated to facilitate the displacement of the highly activated fluoride with the sulfide nucleophile, forming an in-situ thioether or disulfide intermediate.
-
Oxidative Cyclization and Amination: The reaction mixture is then treated directly with an ammonia source (e.g., aqueous ammonia) and an oxidant, such as sodium hypochlorite (NaOCl). This step accomplishes the S-N bond formation to close the isothiazole ring and installs the 3-amino group.
-
Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.
Core Reactivity: A Chemist's Perspective
The utility of this compound as a building block stems from the distinct reactivity of its functional groups. The bromine atom on the benzene ring and the primary amine on the isothiazole ring serve as orthogonal synthetic handles for diversification.
Caption: Reactivity map of this compound.
-
The 3-Amine Group: This primary amine is a versatile nucleophile. It readily participates in standard reactions such as acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, and N-alkylation. This allows for the introduction of a wide array of side chains and functional groups, enabling fine-tuning of a molecule's physicochemical properties (e.g., solubility, lipophilicity) and biological target engagement.
-
The 5-Bromo Group: The bromine atom is a classic handle for metal-catalyzed cross-coupling reactions. It is an ideal substrate for Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This functionality provides a powerful tool for introducing aryl, heteroaryl, alkyl, or amino substituents onto the benzene ring, facilitating extensive exploration of the chemical space around the core scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The benzoisothiazole core and its analogs are considered "privileged structures" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[4][5]
Role as a Key Building Block for PROTACs
A significant application for this compound is its use as a Protein Degrader Building Block .[1] Specifically, the benzo[d]isothiazole scaffold is structurally related to ligands that can recruit E3 ubiquitin ligases, which are key enzymes in the ubiquitin-proteasome system.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The amine group of this compound can be used as an attachment point for a linker, which is then connected to a ligand for a protein of interest. The bromo-substituted benzene portion of the molecule can be further modified to optimize binding to the E3 ligase or to modulate the overall properties of the PROTARC molecule.
Caption: General workflow for utilizing the title compound in PROTAC synthesis.
Broader Therapeutic Potential
The benzothiazole and benzoisothiazole families have demonstrated a vast range of pharmacological activities.[5][6][7] Derivatives have been investigated as:
-
Anticancer Agents: By inhibiting kinases or acting as antiproliferative agents.[7]
-
Antimicrobial and Antifungal Agents. [7]
-
Anti-inflammatory and Analgesic Agents. [6]
-
Antidiabetic Agents: For example, certain benzo[d]isothiazole derivatives act as inhibitors of sodium-glucose co-transporter 2 (SGLT2).[4]
The dual reactivity of this compound makes it an ideal starting point for building libraries of novel compounds to be screened for these and other therapeutic applications.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification:
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Hygiene: Avoid breathing dust. Do not ingest. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Some suppliers recommend storage at 2-8°C, protected from light.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that offers medicinal chemists a robust platform for innovation. Its defined structure, characterized by two orthogonal reactive sites, provides a reliable and versatile entry point for the synthesis of complex molecules. The growing importance of targeted protein degradation and the continued relevance of heterocyclic scaffolds in drug discovery position this compound as a key resource for developing the next generation of therapeutics. This guide serves as a foundational resource for researchers looking to harness its full potential.
References
- Bentham Science Publisher. (n.d.). A Review on Synthesis of Benzothiazole Derivatives.
- Pattan, S. et al. (2012). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate.
- Malik, J. K. et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
- Wang, L. et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
- Shaik, B. et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Shaik, B. et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Sama, S. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect.
- Al-Ostath, A. et al. (2023). Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. ResearchGate.
- Semantic Scholar. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- ResearchGate. (2024). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Supplementary Materials.
- Wiley-VCH. (2007). Supporting Information.
- Royal Society of Chemistry. (2024). d4ob01725k1.pdf.
- Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc.
- Google Patents. (n.d.). US9539262B2 - Ophthalmic composition comprising a prostaglandin.
- Molbase. (n.d.). Category: 677304-75-5.
- PubMed Central. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
- ResearchGate. (n.d.). The synthesis of 3-amino-5-arylisothiazoles from propynenitriles.
- PrepChem.com. (n.d.). Synthesis of 3-amino-5-methyl-thiazolo-(4,5-c)-isothiazole.
- CAS.org. (n.d.). CAS References.
- CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS.
- CAS.org. (n.d.). Patent kind codes for CAS basic and patent family members.
- PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine.
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- 4. arkat-usa.org [arkat-usa.org]
- 5. jchemrev.com [jchemrev.com]
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- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromobenzo[d]isothiazol-3-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Targeted Therapeutics
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzo[d]isothiazole core is one such scaffold, recognized for its presence in numerous bioactive compounds.[1] 5-Bromobenzo[d]isothiazol-3-amine (CAS Number: 613262-16-1), a strategically functionalized derivative of this core, has garnered significant attention as a versatile building block, particularly in the innovative field of targeted protein degradation.[2]
This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, plausible synthetic routes, and its critical role as an intermediate in the synthesis of complex therapeutic agents. The narrative is designed to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively integrate this valuable compound into their drug discovery programs.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is paramount for its application in synthesis and drug design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[3]
| Property | Value | Source |
| CAS Number | 613262-16-1 | [2][4] |
| Molecular Formula | C₇H₅BrN₂S | [2][4] |
| Molecular Weight | 229.1 g/mol | [2][4] |
| IUPAC Name | 5-bromo-1,2-benzothiazol-3-amine | [3] |
| Purity (Typical) | ≥95% | [2] |
| Physical State | Solid | [3] |
| InChI Key | NTLSBZHEUNMUAP-UHFFFAOYSA-N | [3] |
| Canonical SMILES | NC1=NSC2=CC=C(Br)C=C21 | [3] |
The structure of this compound features a fused bicyclic system with two key functional groups that are critical for its synthetic utility: a nucleophilic primary amine at the 3-position and a bromine atom at the 5-position, which serves as a handle for cross-coupling reactions.
Caption: Chemical structure of this compound.
Part 2: Synthesis and Reactivity
Hypothetical Synthesis Protocol
This protocol is based on the cyclization of an ortho-functionalized benzonitrile, a common strategy for constructing this heterocyclic core.
Reaction Scheme:
2-Fluoro-5-bromobenzonitrile → 2-Mercapto-5-bromobenzonitrile → this compound
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2-fluoro-5-bromobenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add sodium sulfide (Na₂S) (1.2 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the intermediate, 2-mercapto-5-bromobenzonitrile.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Oxidative Cyclization and Amination
-
Dissolve the crude 2-mercapto-5-bromobenzonitrile intermediate in a suitable solvent like methanol or ethanol.
-
Add an aqueous solution of ammonia (NH₃) in excess.
-
To this solution, add an oxidizing agent such as sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS) portion-wise at 0-5 °C. The in-situ formation of a sulfenyl chloride followed by intramolecular cyclization and reaction with ammonia leads to the desired product.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Plausible synthetic workflow for this compound.
Reactivity and Synthetic Handles
The synthetic value of this compound lies in its two orthogonal reactive sites:
-
The 3-amino group: This primary amine is a versatile nucleophile. It can readily participate in amide bond formations, reductive aminations, and the construction of various heterocyclic systems. This is the primary attachment point for linkers in the synthesis of PROTACs.
-
The 5-bromo substituent: The bromine atom on the benzene ring is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents to modulate the molecule's properties or to serve as a vector for attaching it to a protein-of-interest (POI) ligand.
Part 3: Applications in Drug Discovery - A Gateway to Targeted Protein Degradation
The most significant application of this compound is its use as a "degrader building block".[2] This positions it at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality.
Role in PROTACs and Molecular Glues
Targeted protein degradation utilizes bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins.[5][6]
A PROTAC molecule consists of three components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This compound serves as a key intermediate for the E3 ligase ligand portion or the linker attachment point. The primary amine can be functionalized to connect to a linker, while the bromo-substituted benzene ring can be part of a larger E3 ligase-binding motif or be modified to fine-tune binding affinity and physicochemical properties.
Sources
An In-depth Technical Guide to the Synthesis of 5-Bromobenzo[d]isothiazol-3-amine: A Key Intermediate in Drug Discovery
Introduction: The Significance of the Benzisothiazole Scaffold
The benzo[d]isothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of a multitude of compounds with diverse and potent biological activities. Its unique electronic and structural features allow for favorable interactions with a range of biological targets. The introduction of a bromine atom at the 5-position and an amine group at the 3-position, as in 5-Bromobenzo[d]isothiazol-3-amine, creates a versatile building block for the synthesis of more complex molecules. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the amino group provides a site for amide bond formation and other derivatizations. This strategic placement of functional groups makes this compound a valuable intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors.
Strategic Overview of Synthesis
The synthesis of this compound can be approached through several strategic pathways. The most logical and efficient route commences with a readily available starting material, 2-aminobenzonitrile, and proceeds through the key intermediate, 2-amino-5-bromobenzonitrile. This intermediate is then converted to the corresponding thioamide, which undergoes an oxidative cyclization to yield the target molecule. This guide will provide a detailed exploration of this primary synthetic route, including step-by-step protocols, mechanistic insights, and data presentation.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromobenzonitrile
The synthesis of 2-amino-5-bromobenzonitrile is a critical first step. A reliable and high-yielding method involves the direct bromination of 2-aminobenzonitrile.
Experimental Protocol: Bromination of 2-Aminobenzonitrile
This protocol is adapted from established procedures for the bromination of anilines.[1]
Reaction Scheme:
Caption: Synthesis of 2-Amino-5-bromobenzonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminobenzonitrile | 118.14 | 11.8 g | 0.1 |
| Ammonium Bromide (NH₄Br) | 97.94 | 10.3 g | 0.105 |
| Hydrogen Peroxide (35% aq.) | 34.01 | 10.2 mL | 0.105 |
| Glacial Acetic Acid | 60.05 | 120 mL | - |
| Sodium Hydroxide (30% aq.) | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
Procedure:
-
To a suitable reaction flask, add 2-aminobenzonitrile (11.8 g, 0.1 mol) and glacial acetic acid (120 mL).
-
In a separate beaker, prepare a solution of ammonium bromide (10.3 g, 0.105 mol) in a minimal amount of water and add it to the reaction mixture.
-
Slowly add 35% hydrogen peroxide (10.2 mL, 0.105 mol) to the reaction mixture in batches, maintaining the temperature at room temperature.
-
Stir the mixture at room temperature for approximately 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
To the residue, add a 30% aqueous solution of sodium hydroxide with stirring until the mixture is alkaline, which will precipitate the product.
-
Filter the resulting solid and wash it thoroughly with water until the filtrate is neutral.
-
Dry the crude product. For further purification, dissolve the solid in a minimal amount of hot dichloromethane and allow it to recrystallize.
-
Filter the purified crystals and wash with a small amount of cold dichloromethane. Dry under vacuum to obtain 2-amino-5-bromobenzonitrile as a grayish-white crystalline solid. A reported yield for this method is 97%.[1]
Part 2: Conversion to 2-Amino-5-bromothiobenzamide
The next key transformation is the conversion of the nitrile group of 2-amino-5-bromobenzonitrile into a thioamide. This is typically achieved by reacting the nitrile with a source of hydrogen sulfide in the presence of a base.
Experimental Protocol: Thioamidation of 2-Amino-5-bromobenzonitrile
This protocol is based on general procedures for the synthesis of thioamides from nitriles.
Reaction Scheme:
Caption: Synthesis of 2-Amino-5-bromothiobenzamide.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Amino-5-bromobenzonitrile | 197.04 |
| Ethanol | 46.07 |
| Ammonia (gas) | 17.03 |
| Hydrogen Sulfide (gas) | 34.08 |
Procedure:
-
Dissolve 2-amino-5-bromobenzonitrile in ethanol in a pressure-resistant reaction vessel.
-
Cool the solution and saturate it with ammonia gas.
-
Then, pass hydrogen sulfide gas through the solution for several hours.
-
Seal the vessel and heat the mixture gently (e.g., to 40-50 °C) for several hours to overnight, with continuous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Part 3: Oxidative Cyclization to this compound
The final and key step is the oxidative cyclization of 2-amino-5-bromothiobenzamide to form the benzo[d]isothiazole ring system. This transformation can be achieved using various oxidizing agents. A German patent describes a general method for the synthesis of 3-amino-2,1-benzisothiazoles from o-aminothiobenzamides using oxidizing agents like hydrogen peroxide, peracetic acid, or bromine.[2]
Proposed Experimental Protocol: Oxidative Cyclization
This proposed protocol is adapted from the general procedure described in German Patent DE1445547C3.[2]
Reaction Scheme:
Caption: Plausible mechanism for the oxidative cyclization.
Characterization Data
| Property | Expected Value |
| Molecular Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.0-8.0 ppm, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the aromatic carbons and the C-S and C=N carbons of the isothiazole ring. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 229.9 and 231.9 (isotopic pattern for Bromine). |
Significance and Applications in Drug Discovery
The this compound scaffold is of significant interest to medicinal chemists, particularly in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The 2-aminobenzothiazole core, a close analog of the benzo[d]isothiazole system, is a well-established "privileged scaffold" in the design of kinase inhibitors. The nitrogen atom of the amino group and the ring nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating binding to the ATP-binding site of kinases.
The bromine atom on the 5-position of the benzene ring allows for the facile introduction of various aryl and heteroaryl groups through Suzuki and other palladium-catalyzed cross-coupling reactions. This enables the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Several studies have highlighted the potential of benzothiazole derivatives as inhibitors of various kinases, including those involved in cancer progression. For instance, derivatives of 2-aminobenzothiazole have been investigated as inhibitors of kinases such as BCR-ABL, which is implicated in chronic myeloid leukemia. [3]The structural similarity of this compound to these active compounds suggests its potential as a valuable starting point for the development of novel kinase inhibitors.
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound, a key intermediate in drug discovery. By providing detailed experimental protocols, mechanistic insights, and a discussion of its applications, this guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry. The versatility of this compound as a building block, coupled with the proven biological activity of the benzisothiazole scaffold, underscores its importance in the ongoing quest for novel and effective therapeutic agents.
References
- Chen, J., et al. (2021). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
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- DE1445547C3. (1969). Verfahren zur Herstellung von 3-Amino-2,1-benzisothiazolen.
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- Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 284(12), 1793-1810.
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An In-depth Technical Guide to the Molecular Structure of 5-Bromobenzo[d]isothiazol-3-amine
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 5-Bromobenzo[d]isothiazol-3-amine (CAS No. 613262-16-1). As a pivotal heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for researchers, scientists, and drug development professionals. This document synthesizes data from foundational chemical principles and spectroscopic methodologies to present a holistic structural profile. We delve into the core molecular architecture, discuss plausible synthetic strategies, and detail the application of key analytical techniques—including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for its definitive elucidation. The guide is structured to provide not only descriptive data but also the underlying scientific rationale for the experimental approaches used in structural verification, adhering to the highest standards of scientific integrity.
Introduction and Core Molecular Identity
This compound is a fused heterocyclic compound featuring a benzene ring merged with an isothiazole ring.[1] The strategic placement of a bromine atom at the 5-position and an amine group at the 3-position makes it a versatile intermediate for further functionalization, particularly through metal-catalyzed cross-coupling reactions.[1] Its scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of molecules with potential therapeutic activities, such as inhibitors of biological targets like the sodium-glucose co-transporter 2 (SGLT2).[2]
The definitive identification of this molecule relies on a combination of its fundamental properties and advanced spectroscopic analysis.
Fundamental Properties
The foundational attributes of this compound are summarized below, providing the initial data points for its identification and handling.
| Property | Value | Source(s) |
| CAS Number | 613262-16-1 | [3][4][5][6][7] |
| IUPAC Name | 5-bromo-1,2-benzothiazol-3-amine | [3][4] |
| Molecular Formula | C₇H₅BrN₂S | [3][5][7] |
| Molecular Weight | 229.10 g/mol | [3][5][7][8] |
| Physical State | Solid | [3] |
| Purity | Typically ≥95% - 98% | [3][6][7] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=NS2)N | [4][6] |
| InChI Key | NTLSBZHEUNMUAP-UHFFFAOYSA-N | [3][4] |
Synthetic Strategy: A Conceptual Workflow
While numerous specific synthetic routes exist for benzo[d]isothiazole derivatives, a common and efficient metal-free approach involves the cyclization of a substituted benzonitrile precursor.[2] This strategy underscores the importance of selecting starting materials where the key functional groups are already in place to facilitate the desired ring formation.
The synthesis of this compound can be conceptualized through a two-step, one-pot process starting from 4-bromo-2-fluorobenzonitrile.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, being a good leaving group activated by the electron-withdrawing nitrile group, is displaced by a sulfur nucleophile, such as sodium sulfide (Na₂S). This forms a key thiolate intermediate.
-
Oxidative Cyclization and Amination: The intermediate is then treated with an aminating agent, such as ammonia in the presence of an oxidant like sodium hypochlorite. This facilitates the formation of the N-S bond and the exocyclic amine group, yielding the final product.[2]
Caption: Conceptual workflow for the synthesis of this compound.
Definitive Structural Elucidation
Confirming the precise molecular structure requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous validation of the compound's identity.
X-Ray Crystallography: The Gold Standard for 3D Structure
X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline sample.[9] It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Experimental Rationale & Workflow: While specific crystallographic data for this exact compound is not publicly available, the methodology for its analysis is well-established.[10] The primary prerequisite is the growth of a high-quality single crystal, typically achieved by slow evaporation of a saturated solution.[10] This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is measured and computationally analyzed to generate an electron density map, from which the atomic positions are determined.[9] This process validates the planar nature of the fused ring system and the precise geometry of the substituents.
Caption: Standard experimental workflow for single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. The chemical shifts, splitting patterns (multiplicity), and integration values are used to map the connectivity of the molecule's carbon-hydrogen framework.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz): The aromatic region is expected to show distinct signals corresponding to the three protons on the benzene ring.
-
H7: This proton is adjacent to the sulfur-bearing carbon and would appear as a doublet.
-
H6: This proton is coupled to both H7 and H4, likely resulting in a doublet of doublets.
-
H4: This proton is ortho to the bromine atom and would appear as a doublet.
-
-NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz): The spectrum would show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine atom (C5) would be significantly influenced, and the quaternary carbons (C3a, C7a, C3, C5) would be distinguishable from the protonated carbons (C4, C6, C7).
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a molecule. For this compound, the presence of bromine is a key diagnostic feature.
Expected Observations: A high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ with an m/z value corresponding to the calculated exact mass. Critically, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by approximately 2 m/z units ([M]⁺ and [M+2]⁺). This pattern is an unambiguous indicator of the presence of a single bromine atom in the molecule.
Caption: Expected mass spectrum isotopic pattern for a monobrominated compound.
Integrated Structural Conclusion
The collective evidence from fundamental properties and advanced spectroscopic analysis provides an unequivocal structural confirmation of this compound. The nominal molecular weight of 229.1 g/mol is confirmed by mass spectrometry, which also validates the presence of one bromine atom through its distinct isotopic signature. NMR spectroscopy maps the proton and carbon framework, confirming the substitution pattern on the benzo-fused ring system. Finally, X-ray crystallography, as the definitive method, would provide the precise three-dimensional coordinates of each atom, confirming the planarity and geometry of the molecule. This rigorously validated structural knowledge is the essential foundation for its application in rational drug design and advanced materials development.
References
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- Sinfoo Biotech. (n.d.). This compound.
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- PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine.
- Wiley-VCH. (2007). Supporting Information.
- Royal Society of Chemistry. (n.d.). Supplementary Materials.
- Heterocyclic Building Blocks-Isothiazole. (n.d.). Category: 677304-75-5.
- Ivanova, Y., et al. (2024).
- Scribd. (n.d.). Unit 5 X-Ray Crystallography.
- Digital Commons@ETSU. (n.d.). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl.
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An In-depth Technical Guide to the Physical Properties of 5-Bromobenzo[d]isothiazol-3-amine
Introduction: Unveiling a Key Heterocyclic Building Block
5-Bromobenzo[d]isothiazol-3-amine, identified by CAS Number 613262-16-1, is a significant heterocyclic compound that stands at the intersection of medicinal chemistry and materials science.[1][2] Its structure, featuring a benzisothiazole core substituted with a bromine atom and an amine group, presents a versatile scaffold for the synthesis of a diverse range of derivatives.[3] The bromine atom serves as a reactive handle for cross-coupling reactions, while the amine group offers a site for further functionalization, making this molecule a valuable precursor for developing complex molecular architectures.[4]
Despite its importance as a synthetic intermediate, a comprehensive, publicly available dataset of its experimentally determined physical properties is notably scarce. This guide is designed to bridge that gap for researchers, scientists, and drug development professionals. It consolidates the available information, provides robust, field-proven protocols for the experimental determination of its key physicochemical properties, and offers insights into its expected spectroscopic characteristics. By presenting both known data and the methodologies to acquire what is unknown, this document serves as a practical and self-validating resource for any laboratory working with this compound.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound's physical properties is critical for every stage of research and development, from reaction design and purification to formulation and pharmacokinetic profiling. While extensive experimental data for this compound is not widely published, the following table summarizes its known identity and key predicted values. The distinction between experimental and computational data is crucial for maintaining scientific integrity; predicted values should be treated as estimates pending experimental verification.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value / Description | Data Type | Source(s) |
| IUPAC Name | 5-bromo-1,2-benzothiazol-3-amine | Nomenclature | [1] |
| CAS Number | 613262-16-1 | Identifier | [1][5] |
| Molecular Formula | C₇H₅BrN₂S | Structural | [1][5] |
| Molecular Weight | 229.1 g/mol | Calculated | [1][6] |
| Physical Form | Solid | Experimental | [1] |
| Appearance | White to off-white solid | Experimental | |
| Purity | Commercially available at ≥95% - 98% | Experimental | [1][6] |
| Melting Point | Data not available | - | - |
| Boiling Point | 279.3 ± 22.0 °C | Predicted | |
| Density | 1.836 ± 0.06 g/cm³ | Predicted | |
| pKa | 6.15 ± 0.50 | Predicted | |
| Storage | 2-8°C, protect from light, inert atmosphere | Handling |
Note: Predicted values are computationally derived and require experimental validation.
Section 2: Experimental Determination of Key Physical Properties
The absence of published experimental data necessitates a robust in-house characterization workflow. The following protocols are presented not merely as steps, but as self-validating systems grounded in established analytical principles.
Melting Point Determination
Causality: The melting point is a fundamental indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range. The capillary method remains the gold standard for its simplicity and accuracy.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to approximately 15-20 °C below the expected melting point (based on analogs or preliminary tests). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂). The melting range is reported as T₁ - T₂.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Acidity Constant (pKa) Determination
Causality: The pKa value is essential for predicting the ionization state of the molecule at a given pH. This profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. For an aromatic amine, the pKa refers to the equilibrium constant of its conjugate acid. Spectrophotometric and potentiometric titrations are reliable methods for its determination.
Protocol (Spectrophotometric Method):
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range from approximately pH 4 to pH 8 to bracket the predicted pKa of 6.15.
-
Sample Dilution: Add a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on the pH.
-
UV-Vis Spectroscopy: Record the UV-Vis absorbance spectrum for each buffered solution from ~200-400 nm.
-
Data Analysis: Identify an analytical wavelength where the absorbance of the protonated and neutral forms of the amine differ significantly. Plot absorbance at this wavelength versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Caption: Spectrophotometric workflow for the determination of pKa.
Octanol-Water Partition Coefficient (LogP)
Causality: LogP is the industry-standard measure of a compound's lipophilicity. It governs ADME (Absorption, Distribution, Metabolism, Excretion) properties and is a cornerstone of drug design frameworks like Lipinski's Rule of 5. The slow-stirring method is preferred for its accuracy and reproducibility, minimizing the emulsion formation common with the traditional shake-flask method.
Protocol (OECD 123 Slow-Stirring Method):
-
Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously stirring the two solvents together for 24 hours, followed by a separation period.
-
Stock Solution: Prepare a stock solution of this compound in the water-saturated n-octanol. The concentration must be below the solubility limit.
-
Partitioning: In a thermostatted vessel (e.g., 25 °C), combine a known volume of the stock solution with a known volume of the n-octanol-saturated water.
-
Equilibration: Stir the mixture slowly and gently to avoid emulsion formation. Allow the system to equilibrate over an extended period (24-72 hours).
-
Sampling: Stop stirring, allow the phases to fully separate, and carefully sample both the upper (n-octanol) and lower (aqueous) phases.
-
Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific spectra for this compound are not in the public literature, its structure allows for a robust prediction of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit a splitting pattern (doublets, triplets, or doublet of doublets) dictated by their coupling with adjacent protons. The position of the bromine atom at C5 will influence the chemical shifts of the adjacent protons (H4 and H6). The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will appear in the typical range of δ 110-150 ppm. The chemical shift of C3, bonded to both nitrogen and sulfur, will be a key identifying feature.
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups present.
-
N-H Stretching: As a primary aromatic amine, two characteristic sharp to medium intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
-
Aromatic C-H Stretching: Weak to medium bands will appear just above 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. The C=N stretch of the isothiazole ring will also contribute to this region.
-
N-H Bending: A characteristic bending (scissoring) vibration for the primary amine group is expected between 1580-1650 cm⁻¹.
-
C-N Stretching: A strong band for the aromatic C-N stretch is anticipated in the 1250-1335 cm⁻¹ range.
-
C-Br Stretching: A band in the far-IR region (typically 500-600 cm⁻¹) may be observed for the C-Br stretch, although it can be weak.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak: In an ESI-MS (Electrospray Ionization) experiment, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 230.9.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), providing definitive evidence for the presence of a single bromine atom.
Conclusion
This compound is a compound of considerable synthetic utility whose full potential is best unlocked through a thorough understanding of its physical properties. This guide has synthesized the currently available information and, more critically, provided the detailed, validated experimental frameworks necessary for researchers to generate their own comprehensive data. By embracing the principles of experimental validation outlined herein, scientists and developers can proceed with confidence in the application of this versatile molecule, ensuring reproducibility and advancing the frontiers of chemical and pharmaceutical innovation.
References
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- Gomaa, M. et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC, NIH. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Bromobenzo[d]isothiazol-3-amine
For Immediate Release
A Deep Dive into the Synthetic Lineage and Therapeutic Potential of a Key Heterocyclic Building Block
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, history, and synthetic methodologies surrounding 5-Bromobenzo[d]isothiazol-3-amine. This exploration into a key heterocyclic compound provides insights into its chemical significance and its role as a versatile scaffold in medicinal chemistry.
Introduction: The Benzo[d]isothiazole Core in Medicinal Chemistry
The benzo[d]isothiazole ring system, a fusion of a benzene and an isothiazole ring, represents a "privileged scaffold" in drug discovery. The arrangement of nitrogen and sulfur atoms within the five-membered ring imparts unique electronic and steric properties, making it a valuable core for designing molecules with diverse biological activities. While the history of benzo[d]isothiazoles dates back to the discovery of saccharin in 1879, the exploration of substituted derivatives like this compound is a more recent endeavor, driven by the continual search for novel therapeutic agents.[1]
The introduction of an amine group at the 3-position and a bromine atom at the 5-position of the benzo[d]isothiazole nucleus creates a molecule with multiple functional handles for synthetic elaboration. The amine group can be readily derivatized to form amides, ureas, and other functionalities, while the bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This synthetic versatility has made this compound a valuable building block in the construction of compound libraries for high-throughput screening.
The Genesis of this compound: A Modern Synthetic Endeavor
While a singular, seminal publication detailing the initial "discovery" of this compound in the classical sense is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methods for functionalized benzo[d]isothiazoles in the late 20th and early 21st centuries. The compound, identified by the CAS number 613262-16-1, likely first appeared in the context of medicinal chemistry programs aimed at exploring the structure-activity relationships of this heterocyclic system.
The synthesis of the benzo[d]isothiazol-3-amine core has been approached through various strategies. A notable and efficient metal-free method involves the reaction of a 3-substituted-2-fluoro-benzonitrile with sodium sulfide, followed by treatment with ammonia and sodium hypochlorite.[1] This approach highlights the modern synthetic chemist's toolkit for constructing complex heterocyclic systems from readily available starting materials.
Caption: General metal-free synthesis of the benzo[d]isothiazol-3-amine core.
Key Synthetic Methodologies and Experimental Protocols
The preparation of this compound and its analogs relies on established principles of heterocyclic chemistry. Below are detailed protocols for key synthetic transformations.
Synthesis of the Benzo[d]isothiazole Scaffold from Ortho-Haloarylamidines
A common strategy for constructing the benzo[d]isothiazole ring involves the cyclization of ortho-haloarylamidines with a sulfur source. This method offers a convergent approach to a variety of substituted derivatives.
Experimental Protocol:
-
Reaction Setup: To a solution of an ortho-haloarylamidine in a suitable solvent (e.g., DMF), add elemental sulfur and a base (e.g., potassium phosphate).
-
Heating: Heat the reaction mixture to a high temperature (typically >130 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Cyclization of ortho-haloarylamidines to form the benzo[d]isothiazole ring.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.1 g/mol |
| CAS Number | 613262-16-1 |
| Appearance | Solid |
| Purity (Typical) | >95% |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the development of new therapeutic agents. The bromine atom serves as a convenient handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.
While specific biological activities for this compound itself are not extensively reported in publicly available literature, the broader class of benzo[d]isothiazole derivatives has shown promise in various therapeutic areas. For instance, some derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2]
Caption: Workflow for the utilization of this compound in drug discovery.
Conclusion and Future Perspectives
This compound stands as a testament to the ongoing evolution of synthetic chemistry and its profound impact on drug discovery. While its specific historical discovery is intertwined with the broader development of methods for constructing functionalized heterocycles, its value as a versatile building block is undisputed. The strategic placement of the bromo and amino functionalities provides a rich platform for the generation of novel molecular entities with the potential to address a wide range of therapeutic challenges. Future research will undoubtedly continue to leverage the synthetic accessibility and favorable physicochemical properties of this scaffold in the quest for the next generation of innovative medicines.
References
- Ivanova, Y., et al. (2024).
- J&K Scientific.this compound | 613262-16-1.[Link]
- Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. [Link]
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The Therapeutic Potential of the Benzoisothiazole Scaffold: A Technical Guide to Biological Activity
Introduction: The Privileged Scaffold of Benzo[d]isothiazole
The benzo[d]isothiazole core, a bicyclic heteroaromatic system formed by the fusion of a benzene and an isothiazole ring, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif imparts a favorable combination of lipophilicity, metabolic stability, and electronic properties, enabling its derivatives to interact with a wide array of biological targets. This versatility has led to the exploration and development of benzoisothiazole-containing compounds across diverse therapeutic areas, including infectious diseases, oncology, inflammation, and neurology.[1][2] This technical guide provides an in-depth analysis of the significant biological activities of benzoisothiazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
Antimicrobial Activity: A Broad Spectrum of Action
Benzoisothiazole derivatives have demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi.[3][4] The parent compound, 1,2-benzisothiazolin-3-one (BIT), is a widely utilized industrial biocide, highlighting the intrinsic antimicrobial nature of this scaffold.[2]
Mechanism of Action
The antimicrobial action of many benzisothiazole derivatives is linked to their ability to inhibit essential microbial enzymes. A key target is dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[5][6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds can competitively inhibit DHPS, thereby halting bacterial growth.[5]
Structure-Activity Relationship (SAR)
The antimicrobial potency of benzoisothiazole derivatives is significantly influenced by their physicochemical properties, particularly lipophilicity.[4]
-
N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one exhibit potent activity against Gram-positive bacteria, with some compounds showing potencies 10-20 times greater than the parent compound.[4] A quantitative structure-activity relationship (QSAR) analysis has revealed a bilinear relationship between lipophilicity (logP) and antibacterial activity against Bacillus subtilis, with an optimal logP value around 3.[4]
-
Sulfonamide and sulfonylurea derivatives also display good antibacterial activity against Gram-positive bacteria.[7] The incorporation of a sulfonamide moiety can enhance the targeting of DHPS.[5]
Quantitative Antimicrobial Data
| Compound Class | Target Organism(s) | Activity Metric (MIC) | Reference(s) |
| N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | Gram-positive bacteria | Potencies 10-20 times higher than 1,2-benzisothiazolin-3-one | [4] |
| Sulfonamide derivatives of benzothiazole | P. aeruginosa, S. aureus, E. coli | 3.1–6.2 µg/ml | [6] |
| Isatin-benzothiazole hybrids | E. coli, P. aeruginosa | 3.1-6.2 µg/ml | [6] |
| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | 0.09–0.18 mg/ml | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard assay for determining MIC values.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the benzoisothiazole derivative in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
The benzoisothiazole scaffold is present in numerous compounds with potent anticancer activity against a variety of tumor cell lines.[8][9][10] These derivatives exert their effects through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
Mechanism of Action
The anticancer effects of benzoisothiazole derivatives are often multifactorial:
-
Apoptosis Induction: Many benzoisothiazole compounds trigger programmed cell death (apoptosis) in cancer cells. This can be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some derivatives have been shown to increase the levels of caspase-3, a key executioner caspase in apoptosis.[10][11]
-
Signaling Pathway Modulation: The NF-κB signaling pathway, which plays a critical role in inflammation and cancer, is a target for some benzoisothiazole derivatives. By inhibiting NF-κB, these compounds can downregulate the expression of downstream effectors like COX-2 and iNOS, leading to reduced inflammation and proliferation.[11][12]
-
Enzyme Inhibition: Certain benzoisothiazole derivatives can inhibit enzymes that are overexpressed in cancer cells, such as carbonic anhydrases.[10]
Structure-Activity Relationship (SAR)
The substitution pattern on the benzoisothiazole ring system significantly influences the anticancer activity:
-
Electron-withdrawing groups: The presence of strong electron-withdrawing groups, such as fluorine or nitro groups, can enhance the anticancer activity.[13][14]
-
Substituents at the 2-position: Modifications at the 2-position of the benzothiazole ring have yielded compounds with potent activity against various cancer cell lines, including pancreatic, glioma, and cervical cancer cells.[15][16]
-
Aromatic substitutions: The nature and position of substituents on a phenyl ring attached to the benzoisothiazole core can greatly affect cytotoxicity. For instance, 3,5-bis(trifluoromethyl)phenylurea derivatives have shown good inhibitory activity against renal cancer cell lines.[10]
Quantitative Anticancer Data
| Compound Derivative | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference(s) |
| Dichlorophenyl-containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 71.8 nM | [10] |
| 3,5-bis-trifluoromethylphenylurea derivative | Renal cancer (ACHN) | 0.542 µM | [10] |
| Pyrrolidine-based imidazo benzothiazole | HepG2, MCF-7, HeLa | Potent at 4.0 µM | [10] |
| 2-Substituted benzothiazole derivatives | HepG2 | 29.63 - 56.98 µM | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the benzoisothiazole derivative. Include untreated control wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and benzoisothiazole derivatives have emerged as promising anti-inflammatory agents.[17][18][19] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
Mechanism of Action
The anti-inflammatory effects of benzoisothiazole derivatives are attributed to several mechanisms:
-
COX Inhibition: Some derivatives inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[19]
-
NF-κB Pathway Inhibition: As mentioned in the anticancer section, inhibition of the NF-κB pathway is a significant mechanism of anti-inflammatory action.[11][12] This leads to decreased production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[11]
-
Bradykinin B2 Receptor Inhibition: It is also proposed that some benzothiazole derivatives may exert their anti-inflammatory effects by inhibiting the bradykinin B2 receptor.[19]
Structure-Activity Relationship (SAR)
-
Sulfonamide Moiety: The incorporation of a sulfonamide group can enhance anti-inflammatory activity.[17]
-
Substitutions on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzoisothiazole nucleus can influence the anti-inflammatory potency.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
COX Inhibition Assay Workflow
Caption: Workflow for an in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme. Then, add the benzoisothiazole derivative at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
PGE2 Measurement: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Central Nervous System (CNS) Activity: From Antipsychotics to Neuroprotection
Benzoisothiazole derivatives have shown significant potential in the treatment of various CNS disorders, including psychosis and neurodegenerative diseases like Alzheimer's.[20][21][22]
Mechanism of Action
The CNS activity of these compounds is diverse and target-specific:
-
Antipsychotic Activity: Many benzoisothiazole-based antipsychotics, such as ziprasidone and lurasidone, act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[23][24] The piperazine moiety is often a key structural feature for this activity.[21][23]
-
Neuroprotection: In the context of Alzheimer's disease, benzoisothiazole derivatives have been developed as multi-target-directed ligands (MTDLs). These compounds can simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), enzymes that are implicated in the pathology of the disease.[22][25][26] Some derivatives also show affinity for the histamine H3 receptor, another target in Alzheimer's therapy.[22]
Structure-Activity Relationship (SAR)
-
Piperazine Moiety: The presence of a piperazine ring is a common feature in many antipsychotic benzoisothiazole derivatives, contributing to their affinity for dopamine and serotonin receptors.[21][23]
-
Linker and Terminal Amine Group: For MTDLs targeting enzymes in Alzheimer's disease, the length and nature of the linker connecting the benzoisothiazole core to a terminal amine group (e.g., pyrrolidine, azepane) are crucial for optimizing binding to multiple targets.[22]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Cholinesterase Inhibition Assay Workflow
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of phosphate buffer, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), the test compound, and the enzyme (AChE or BuChE).
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the benzoisothiazole derivative at various concentrations.
-
Enzyme Addition and Pre-incubation: Add the enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at a specific temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, either acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BuChE.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for a set duration using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine produced by the enzymatic hydrolysis of the substrate.
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value can then be calculated.
Conclusion: A Scaffold of Continued Promise
The benzoisothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its structural versatility allows for fine-tuning of its pharmacological properties to target a wide range of biological molecules with high affinity and selectivity. The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and CNS effects, underscore the therapeutic potential of its derivatives.[2] The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of benzoisothiazole compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.
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- Pifferi, G., Giraldi, P. N., & Testa, E. (1969). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. Il Farmaco; edizione scientifica, 24(7), 638–651. [Link]
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- Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link]
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Applied Cancer Research, 44(1), 1. [Link]
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The Spectroscopic Signature of 5-Bromobenzo[d]isothiazol-3-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromobenzo[d]isothiazol-3-amine (CAS No. 613262-16-1). In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to generate and interpret high-fidelity ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis data. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's structural features as revealed by spectroscopic techniques. The causality behind spectral patterns is explained, providing a framework for the analysis of related heterocyclic compounds.
Introduction: The Structural and Pharmaceutical Importance of the Benzisothiazole Scaffold
The benzo[d]isothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of a wide array of compounds with significant biological activities. The fusion of a benzene ring with an isothiazole ring creates a unique electronic and steric environment, amenable to substitution and interaction with biological targets. The introduction of a bromine atom at the 5-position and an amine group at the 3-position, as in this compound, offers multiple points for synthetic elaboration, making it a valuable building block in drug discovery programs.
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a fingerprint of the compound's identity and purity. This guide will systematically dissect the predicted spectroscopic data for this compound, providing a foundational understanding of its chemical signature.
Predicted Spectroscopic Data and Interpretation
Due to the current unavailability of experimentally derived spectroscopic data in public databases, the following sections are based on high-quality predicted spectra. These predictions are generated using established computational algorithms that provide reliable estimations of spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as DMSO-d₆ is expected to reveal key features of its aromatic and amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | ~7.8 - 8.0 | d | ~8.5 |
| H-6 | ~7.5 - 7.7 | dd | ~8.5, ~2.0 |
| H-7 | ~7.3 - 7.5 | d | ~2.0 |
| -NH₂ | ~5.0 - 6.0 | br s | - |
Expertise & Experience: The predicted downfield shifts of the aromatic protons are characteristic of their attachment to an electron-deficient benzisothiazole ring system. The bromine atom at the 5-position will exert a modest deshielding effect on the ortho proton (H-4 and H-6) through-space. The expected splitting pattern arises from the coupling between adjacent protons. H-4 is a doublet due to coupling with H-6. H-6 is a doublet of doublets due to coupling with both H-4 and H-7. H-7 is a doublet due to coupling with H-6. The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the solvent.
The predicted ¹³C NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 | ~160 - 165 |
| C-3a | ~135 - 140 |
| C-4 | ~125 - 130 |
| C-5 | ~115 - 120 |
| C-6 | ~120 - 125 |
| C-7 | ~128 - 133 |
| C-7a | ~150 - 155 |
Expertise & Experience: The carbon atoms of the benzisothiazole ring are expected to resonate in the aromatic region of the spectrum. C-3, being directly attached to the electronegative nitrogen and sulfur atoms, is predicted to be the most downfield. The carbon bearing the bromine atom (C-5) is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect". The quaternary carbons (C-3a and C-7a) are typically observed with lower intensity in proton-decoupled ¹³C NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 3: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound
| m/z | Ion | Predicted Relative Abundance |
| 229/231 | [M]⁺ | High |
| 202/204 | [M - HCN]⁺ | Moderate |
| 150 | [M - Br]⁺ | Moderate |
| 123 | [M - Br - HCN]⁺ | Low |
Expertise & Experience: The molecular ion peak is expected to be a prominent feature in the mass spectrum, appearing as a doublet with a 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[1][2] A characteristic fragmentation pathway for aromatic amines is the loss of a neutral molecule of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 202/204. Loss of the bromine radical would lead to a fragment at m/z 150. Subsequent loss of HCN from this fragment would produce an ion at m/z 123.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1620 - 1580 | N-H bend | Primary Amine |
| 1550 - 1450 | C=C stretch | Aromatic Ring |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
| 850 - 750 | C-H bend (out-of-plane) | Aromatic |
| 700 - 600 | C-Br stretch | Bromo-aromatic |
Expertise & Experience: The IR spectrum is expected to be dominated by the characteristic absorptions of the primary aromatic amine and the substituted benzene ring. The N-H stretching of the primary amine should appear as two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.[3][4][5] The N-H bending vibration will be observed around 1600 cm⁻¹. Aromatic C-H stretching will be present just above 3000 cm⁻¹, while the C=C stretching of the aromatic ring will give rise to several bands in the 1550-1450 cm⁻¹ region. The C-N stretching of the aromatic amine is expected in the 1350-1250 cm⁻¹ range.[4][5] A C-Br stretching absorption is anticipated in the lower frequency region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Predicted UV-Vis Absorption: For this compound, dissolved in a polar solvent like ethanol or methanol, the UV-Vis spectrum is predicted to exhibit absorption maxima (λ_max) in the range of 250-280 nm and potentially a weaker, longer-wavelength absorption band around 300-340 nm.
Expertise & Experience: These absorptions are attributed to π → π* electronic transitions within the conjugated benzisothiazole ring system. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzisothiazole core. The bromine substituent is likely to have a minor effect on the position of the main absorption bands.
Experimental Protocols and Methodologies
To obtain experimental data for this compound, the following standard protocols should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Ionization: For EI, a standard 70 eV electron beam is used to ionize the sample. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid) and infused into the source.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to include the molecular ion and expected fragments.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent in a matched cuvette should be recorded and subtracted.
Visualization of Methodologies
Spectroscopic Analysis Workflow
Caption: Correlation of ¹H and ¹³C NMR data for structural assignment.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis data offers a comprehensive understanding of the molecule's structural features. The provided methodologies and interpretations serve as a valuable resource for researchers working with this compound and related heterocyclic systems. The self-validating nature of combining multiple spectroscopic techniques, as outlined in this guide, ensures a high degree of confidence in structural elucidation, a critical aspect of scientific integrity in drug discovery and development.
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A Technical Guide to 5-Bromobenzo[d]isothiazol-3-amine: A Versatile Heterocyclic Building Block for Advanced Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Bromobenzo[d]isothiazol-3-amine. We move beyond a simple cataloging of properties to provide a field-proven perspective on its reactivity, characterization, and utility as a foundational scaffold in the synthesis of complex molecules.
Strategic Overview: The Value Proposition of a Dual-Functionality Scaffold
The benzo[d]isothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including enzyme inhibition and antimicrobial properties.[1] this compound (CAS: 613262-16-1) emerges as a particularly valuable building block due to its pre-installed, orthogonally reactive functional groups: a nucleophilic amine at the 3-position and a synthetically versatile bromine atom at the 5-position.[2][3]
This dual functionality allows for a programmed, stepwise elaboration of the core, enabling the systematic exploration of chemical space. The amine group provides a vector for introducing diversity through amide bond formation, sulfonylation, or alkylation, while the bromine atom serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. This guide will dissect the practical application of this unique reactivity profile.
Physicochemical Properties & Spectroscopic Fingerprint
Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be unequivocally confirmed before its use in synthetic campaigns.
Core Compound Data
| Property | Value | Source(s) |
| CAS Number | 613262-16-1 | [3][4][5][6] |
| Molecular Formula | C₇H₅BrN₂S | [3][5][7] |
| Molecular Weight | 229.1 g/mol | [3][7] |
| Appearance | White to off-white solid | [3][8] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [8] |
The Spectroscopic Profile: A Self-Validating System
The following represents the expected spectroscopic signature for verifying the structural integrity of the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions. The two protons of the primary amine group (NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The spectrum will display seven signals for the unique carbon atoms. Carbons bonded to bromine and sulfur will have characteristic chemical shifts, as will the carbon atom of the C-NH₂ group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides a rapid and reliable method for functional group identification.[9]
-
N-H Stretching: As a primary amine, two characteristic sharp to medium bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[10]
-
N-H Bending: A bending vibration for the primary amine is typically observed in the 1650-1580 cm⁻¹ range.[10]
-
Aromatic C=C Stretching: Multiple sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region.[9]
-
C-N Stretching: Aromatic amines exhibit a strong C-N stretching band between 1335-1250 cm⁻¹.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. The key diagnostic feature is the molecular ion peak cluster. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks of almost equal intensity (M⁺ and M⁺+2), providing definitive evidence for the presence of a single bromine atom.
Synthesis and Safe Handling
Plausible Synthetic Pathway
While specific preparations are often proprietary, a plausible and efficient synthetic route can be conceptualized based on established methodologies for benzo[d]isothiazole formation.[11][12] A robust approach involves the cyclization of an appropriately substituted benzonitrile precursor.
Causality Behind the Chosen Path: This route is advantageous as it builds the heterocyclic ring from commercially available precursors. The initial nucleophilic aromatic substitution of the fluorine atom by a sulfur nucleophile is a well-established transformation, followed by an oxidative cyclization in the presence of an amine source to forge the N-S bond and complete the benzo[d]isothiazole core.[11]
Safety & Handling Protocol
User safety is paramount. The compound is classified as harmful if swallowed or inhaled.[3]
-
Personal Protective Equipment (PPE): Always handle the compound within a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: Use a dedicated spatula for solid transfers. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as specified (2-8°C).[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
The Dual-Reactivity Paradigm: A Gateway to Molecular Diversity
The synthetic power of this compound lies in the ability to selectively functionalize its two key reactive sites. This allows for the construction of complex molecular architectures through a logical and controlled sequence of reactions.
Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes a standard method for creating a C(aryl)-C(aryl) bond, a cornerstone of modern drug discovery.
Objective: To couple this compound with a boronic acid derivative.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reagent Addition: Add a suitable base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Solvent System: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). The choice of a polar aprotic solvent is crucial for solubilizing the reagents and facilitating the catalytic cycle.
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the reaction is validated by the disappearance of the starting material on the chosen monitoring system and the appearance of a new, less polar spot. Final confirmation is achieved via full spectroscopic characterization (NMR, MS) of the purified product, which will show signals from both coupled partners and the absence of the C-Br bond signature.
Protocol: Acylation of the 3-Amino Group
This protocol details the formation of a stable amide bond, a common functional group in pharmaceuticals.
Objective: To acylate the primary amine with an acid chloride.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq), to act as an acid scavenger.
-
Acylation: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise. The use of low temperature helps to control the exothermicity of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup & Purification: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting amide can be purified by recrystallization or column chromatography if necessary.
Self-Validation: The reaction is validated by the formation of a product with a different retention factor (Rf) than the starting amine. Spectroscopic analysis will confirm the presence of the amide: an N-H stretch in the IR spectrum and a new set of signals corresponding to the acyl group in the NMR, along with a downfield shift of the aromatic protons adjacent to the newly formed amide.
Case Study: A Multi-Step Synthesis Pathway
The true potential of this building block is realized in multi-step syntheses where both reactive sites are leveraged to build molecular complexity. The following diagram illustrates a hypothetical pathway to a complex, drug-like molecule.
This sequential strategy—first establishing a key C-C bond via a robust Suzuki coupling, followed by the introduction of another diversity element via acylation—is a powerful and common approach in medicinal chemistry programs for generating libraries of related analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for synthetic innovation. Its inherent dual reactivity, characterized by an accessible nucleophilic amine and a versatile bromine handle, provides chemists with a reliable and programmable tool for the efficient construction of novel and complex molecular entities. The robust and well-understood protocols associated with its functionalization make it an authoritative and trustworthy building block for accelerating discovery programs in medicinal chemistry and materials science.
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A Comprehensive Technical Guide to the Synthesis of Benzo[d]isothiazoles: Strategies, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, anticancer, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the benzo[d]isothiazole ring system, with a focus on explaining the rationale behind experimental choices and providing detailed, field-proven protocols.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the benzo[d]isothiazole core can be broadly categorized based on the nature of the starting materials and the key bond-forming steps. This guide will explore five primary approaches, each with its own set of advantages and substrate scope considerations.
Strategic Overview of Benzo[d]isothiazole Synthesis
Caption: Classification of synthetic routes to benzo[d]isothiazoles.
Synthesis from Nitrogen and Sulfur Preloaded Aromatics: The Intramolecular Cyclization Approach
The most prevalent and versatile strategy for synthesizing benzo[d]isothiazol-3(2H)-ones involves the intramolecular cyclization of 2-mercaptobenzamides. This approach benefits from the ready availability of the starting materials, which can be prepared from the corresponding 2-aminobenzoic acids. The key transformation is the formation of the N–S bond, which can be achieved through various oxidative methods.
Transition Metal-Catalyzed Oxidative Cyclization
Transition metal catalysts, particularly copper and cobalt, are highly effective in promoting the oxidative cyclization of 2-mercaptobenzamides. These reactions typically proceed under an oxygen atmosphere, which serves as a green and readily available oxidant.
Mechanism of Copper-Catalyzed Intramolecular N-S Bond Formation
Safety and handling of 5-Bromobenzo[d]isothiazol-3-amine
An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromobenzo[d]isothiazol-3-amine
Introduction
This compound is a brominated heterocyclic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug development.[1] The benzo[d]isothiazole scaffold is a core structure in various biologically active compounds, making this amine derivative a valuable precursor for synthesizing novel therapeutics.[2] Its reactive bromine substituent and amine group allow for extensive functionalization, particularly through metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
Derivatives of this and similar benzothiazole structures are being investigated for a range of pharmacological activities, including potential as anticancer agents targeting the HER enzyme and as anti-inflammatory agents by inhibiting COX enzymes.[3][4] Given its role as a key intermediate and its classification as a "Protein Degrader Building Block," a thorough understanding of its chemical properties and associated hazards is paramount for the researchers and scientists who handle it.[5]
This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound, grounded in authoritative data to ensure the well-being of laboratory professionals and the integrity of their research.
Chemical and Physical Properties
A precise understanding of a compound's properties is the foundation of its safe and effective use. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-1,2-benzothiazol-3-amine | [6][7] |
| CAS Number | 613262-16-1 | [6][8] |
| Molecular Formula | C₇H₅BrN₂S | [1][6][8] |
| Molecular Weight | 229.1 g/mol | [5][6][8] |
| Appearance | White to off-white solid | [9] |
| Typical Purity | ≥95% - 98% | [5][6] |
| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [8][9] |
Hazard Identification and Toxicology
This compound is a hazardous substance that requires careful handling. The GHS classification provides a standardized summary of its potential health effects. The causality behind these classifications stems from the compound's chemical reactivity as a halogenated aromatic amine.
GHS Classification
| Pictogram | GHS07: Harmful/Irritant[6][10] |
| Signal Word | Warning [6][8][10] |
| Hazard Statements | H302: Harmful if swallowed[6][11] H332: Harmful if inhaled[6] H315: Causes skin irritation[6][11][12] H319: Causes serious eye irritation[6][11][12] H317: May cause an allergic skin reaction[11][13] H335: May cause respiratory irritation[6][11][12] |
Toxicological Profile: Understanding the Risks
-
Acute Toxicity (Oral/Inhalation): The compound is classified as harmful if swallowed (H302) or inhaled (H332).[6] This indicates a risk of systemic toxicity upon absorption. The reactive nature of the molecule allows it to potentially interfere with biological processes once it enters the bloodstream.
-
Local Irritation (Skin/Eye/Respiratory): As a reactive aromatic compound, it can disrupt cellular membranes and proteins upon direct contact, leading to inflammation. This manifests as skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[6][11][12] Eye contact is particularly dangerous and can lead to significant damage.
-
Dermal Sensitization: The classification "May cause an allergic skin reaction" (H317) is a critical warning for researchers.[11][13] Initial contact may only cause minor irritation, but it can sensitize the immune system. Subsequent, even minor, exposures can trigger a severe allergic response, such as contact dermatitis. This necessitates the prevention of all skin contact.
Exposure Control and Personal Protection
Controlling exposure is the most effective way to mitigate the risks associated with this compound. This is achieved through a multi-layered approach known as the Hierarchy of Controls.
Engineering Controls
The primary method for controlling exposure is physical isolation.
-
Chemical Fume Hood: All handling of this compound solid, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to capture any dust or vapors at the source, preventing inhalation.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain general air quality. Safety showers and eyewash stations must be readily accessible and tested regularly.[14][15]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn correctly at all times when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[12]
-
Skin and Body Protection: A buttoned lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If engineering controls fail or for emergency situations like a large spill, a NIOSH-approved respirator with appropriate particulate/organic vapor cartridges is required.
Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes risk during routine laboratory operations.
Step-by-Step Handling and Weighing Protocol
-
Preparation: Before handling, verify that the chemical fume hood is functioning correctly. Don all required PPE (lab coat, goggles, gloves).
-
Dispensing: Place the sealed container of the chemical inside the fume hood. To minimize dust generation, open the container carefully. Use a dedicated spatula to transfer the solid to a tared, anti-static weigh boat or directly into the reaction vessel.
-
Solution Preparation: If making a solution, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to the solvent, as this can increase the chance of dust becoming airborne.
-
Cleanup: After dispensing, securely seal the stock container. Decontaminate the spatula and the work surface inside the fume hood with an appropriate solvent and wipe. Dispose of contaminated wipes and weigh boats as hazardous waste.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[12]
Storage and Incompatibility
-
Storage Conditions: Store the compound in a tightly sealed container in a dark, dry, and well-ventilated location, refrigerated at 2-8°C.[8][9] This prevents degradation from moisture, light, or air.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines.[14][16] The amine functionality can react exothermically with strong oxidizers, while the overall heterocyclic structure may be unstable in the presence of strong bases.
Emergency Procedures
Preparedness is key to managing accidental exposures or spills effectively.
Spill Response
The appropriate response depends on the scale of the spill. The primary goal is to prevent the spread of dust and minimize exposure.
First Aid Measures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Protocol | Source(s) |
|---|---|---|
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms (e.g., coughing, difficulty breathing) occur, call a POISON CENTER or doctor. | [6][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice. | [6][12] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist. | [6][12] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor for treatment advice. |[6][13] |
Fire Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Decomposition: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen bromide gas.[15] Firefighters must wear self-contained breathing apparatus (SCBA).
Disposal Considerations
This compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent material) must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[12]
Conclusion
This compound is a compound of significant interest to the drug development community. Its utility, however, is paired with notable health hazards, including acute toxicity, severe irritation, and the potential for skin sensitization. By understanding the causality behind these risks and rigorously applying the hierarchy of controls—prioritizing engineering controls like fume hoods and supplementing with appropriate PPE and administrative protocols—researchers can handle this valuable chemical building block safely and responsibly. A proactive culture of safety is essential to harnessing its scientific potential while protecting the health of those at the forefront of discovery.
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A Technical Guide to the Solubility Profiling of 5-Bromobenzo[d]isothiazol-3-amine for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical success, profoundly influencing bioavailability, formulation design, and overall developability.[1][2][3] This guide provides a comprehensive technical framework for determining the solubility of 5-Bromobenzo[d]isothiazol-3-amine, a heterocyclic compound of interest, in a range of organic solvents relevant to pharmaceutical manufacturing and formulation. Given that benzisothiazole derivatives are recognized for their versatile chemical structures and pharmacological activities, a thorough understanding of their physicochemical properties is paramount.[4][5][6] This document outlines a systematic approach, beginning with a theoretical analysis of the molecule's structural attributes, followed by a detailed, field-proven experimental protocol for thermodynamic solubility determination via the shake-flask method, and concluding with robust analytical quantification using HPLC-UV.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[7] Among these properties, aqueous and organic solvent solubility stands out as a pivotal parameter.[3][8] Insufficient solubility can lead to a cascade of negative consequences, including:
-
Low Bioavailability: An orally administered drug must dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[1][3] Poor solubility is a direct barrier to this process.
-
Formulation Hurdles: Developing a stable and effective dosage form, whether oral, topical, or parenteral, is contingent on the API's ability to be solubilized.[1][9]
-
Inaccurate Bioassay Results: In early-stage discovery, compounds that precipitate in assay media can produce misleading or erroneous data, potentially causing promising candidates to be overlooked.[3]
The core molecule, a benzisothiazole derivative, belongs to a class of heterocyclic compounds with a wide spectrum of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][10] Therefore, establishing a robust solubility profile for this compound is a foundational step in its preclinical development pathway.
Physicochemical Analysis and Solubility Prediction
A proactive approach to solubility studies begins with a theoretical analysis of the molecular structure to anticipate its behavior in different solvent environments.
Molecular Structure: this compound (MW: 229.1 g/mol )
-
Aromatic Benzene Ring: Contributes to hydrophobicity and potential for π-π stacking interactions.
-
Isothiazole Ring: A heterocyclic system containing sulfur and nitrogen, introducing polarity.
-
Amine Group (-NH2): A primary amine that can act as both a hydrogen bond donor and acceptor, enhancing interactions with protic solvents.
-
Bromine Atom (-Br): A heavy, electronegative atom that increases molecular weight and adds to the molecule's polarizability.
Predicted Solubility Behavior: Based on the principle of "like dissolves like," we can form initial hypotheses:
-
Polar Solvents: The presence of the amine and the polar isothiazole ring suggests potential solubility in polar solvents. Polar protic solvents (e.g., alcohols), which can engage in hydrogen bonding, are expected to be more effective than polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Nonpolar Solvents: The fused benzene ring and the bromine atom lend significant nonpolar character, suggesting some solubility in lipophilic solvents like esters or chlorinated solvents.[9]
-
Aqueous Solubility: While the amine group provides a site for protonation and hydrogen bonding, the overall structure is largely hydrophobic, predicting low intrinsic aqueous solubility.
This predictive analysis is crucial for designing an efficient experimental screen, focusing on a diverse yet relevant set of organic solvents.
Strategic Solvent Selection for Pharmaceutical Profiling
The choice of solvents for a solubility screen should be deliberate, covering a range of polarities and chemical classes commonly used in pharmaceutical processes like synthesis, purification, and formulation.[11][12]
Table 1: Prioritized Solvent Panel for Solubility Screening
| Class | Solvent | Polarity | Rationale for Inclusion |
| Alcohols | Methanol | Polar Protic | Common solvent for synthesis and analysis; strong H-bonding capability. |
| Ethanol | Polar Protic | Pharmaceutically acceptable solvent with excellent solubilizing power. | |
| Isopropanol (IPA) | Polar Protic | Widely used in formulations and as a cleaning/drying agent. | |
| Ketones | Acetone | Polar Aprotic | High solvating power for a range of polar and nonpolar compounds. |
| Esters | Ethyl Acetate | Mid-Polarity | Common extraction and purification solvent; moderate H-bond acceptor. |
| Chlorinated | Dichloromethane (DCM) | Apolar | Excellent solvent for hydrophobic, crystalline compounds. |
| Ethers | Tetrahydrofuran (THF) | Polar Aprotic | Strong solvent for a wide range of compounds; ether linkage is an H-bond acceptor. |
| Amides | Dimethylformamide (DMF) | Polar Aprotic | High boiling point, highly effective polar aprotic solvent. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Universal solvent for initial stock solutions in biological screening.[1] |
| Hydrocarbons | Heptane / Hexane | Nonpolar | Represents aliphatic, nonpolar environments; useful for assessing lipophilicity. |
Experimental Protocol: Thermodynamic Solubility Determination
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[13][14] This method measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, ensuring a stable, saturated solution.[1] The following protocol is designed to be a self-validating system.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Workflow Diagram
Sources
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A Technical Guide to the Theoretical Investigation of 5-Bromobenzo[d]isothiazol-3-amine: A Computational Chemistry Approach for Drug Discovery
Abstract
5-Bromobenzo[d]isothiazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is paramount for rational drug design. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of this compound using Density Functional Theory (DFT), a powerful computational method that balances accuracy with computational cost.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual overview and a practical, step-by-step protocol for performing and interpreting these calculations.
Introduction: The Significance of this compound in Medicinal Chemistry
Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions.[5] The benzo[d]isothiazole moiety is a privileged structure found in a range of bioactive molecules. The presence of a bromine atom and an amine group on the this compound scaffold (Figure 1) offers synthetic handles for creating diverse chemical libraries for drug screening.[6]
Theoretical calculations provide a pathway to elucidate the intrinsic properties of this molecule, offering insights that are often difficult or time-consuming to obtain through experimental methods alone. By constructing a robust computational model, we can predict:
-
Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that define the molecule's stable 3D conformation.
-
Electronic Structure: The distribution of electrons, which governs reactivity, intermolecular interactions, and spectroscopic properties.
-
Reactivity Descriptors: Key parameters like the energies of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map, which indicate the most likely sites for electrophilic and nucleophilic attack.[7]
-
Spectroscopic Signatures: Predicted vibrational frequencies (IR) and NMR chemical shifts that can aid in the characterization of the molecule and its derivatives.[8]
This guide will detail the application of Density Functional Theory (DFT) to explore these properties, providing a foundational understanding for its application in structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C7H5BrN2S | 229.1 g/mol | 613262-16-1 |
| Figure 1: Key properties of this compound.[9][10] |
The Theoretical Framework: Why Density Functional Theory?
For pharmaceutically relevant systems, quantum mechanical (QM) methods are essential for accurately describing electronic properties.[1][3] While highly rigorous methods like Møller-Plesset perturbation theory (MPn) exist, their computational expense limits their use for molecules of this size.[2] Density Functional Theory (DFT) has emerged as the method of choice in computational drug design because it offers an excellent compromise between accuracy and computational efficiency.[1][2][4]
The core principle of DFT is that the ground-state energy and all other molecular properties are uniquely determined by the electron density (ρ).[2] This is a more computationally tractable approach than solving the complex many-electron Schrödinger equation directly. The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.[11]
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-validated functionals for organic and bioactive molecules, providing reliable results for geometries and electronic properties.[12][13]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, such as 6-311+G(d,p) , is a robust choice for this type of system. It provides a good description of the electron distribution around each atom, including polarization functions (d,p) to account for non-spherical electron density and diffuse functions (+) to accurately model lone pairs and anions.
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a logical and self-validating workflow for the theoretical investigation of this compound. This workflow is designed to ensure the scientific rigor of the results and can be implemented using standard quantum chemistry software packages like Gaussian.[14][15][16]
Diagram 1: A validated computational workflow for DFT analysis.
Step-by-Step Experimental Protocol
-
Structure Preparation:
-
Geometry Optimization:
-
Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This optimized geometry is the basis for all subsequent property calculations.
-
Method: Submit the structure for geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. The calculation should continue until the forces on the atoms and the energy change between steps fall below a predefined convergence threshold.
-
-
Frequency Calculation (Self-Validation):
-
Causality: This step is crucial for validating the optimized structure. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, not a stable structure.
-
Method: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
Trustworthiness Check: Confirm that the output shows zero imaginary frequencies. If an imaginary frequency is found, the geometry must be perturbed along the direction of that vibrational mode and re-optimized.
-
-
Calculation of Molecular Properties:
-
Causality: With a validated minimum energy structure, we can now reliably calculate the electronic and spectroscopic properties of the molecule.
-
Method: Using the optimized coordinates, perform single-point energy calculations to derive the following:
-
Molecular Orbitals: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of chemical reactivity and stability.[8][13]
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface mapped onto the electron density. This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7]
-
NMR Spectra: Calculate the isotropic shielding values using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level.[8] These can be converted to chemical shifts for comparison with experimental data.
-
-
Predicted Results and Interpretation
Table 1: Predicted Geometrical Parameters (Optimized Structure)
| Parameter | Atom(s) Involved | Predicted Value (Å or °) | Interpretation |
| Bond Length | C-Br | ~1.90 Å | Typical length for a C(sp²)-Br bond. |
| Bond Length | S-N | ~1.65 Å | Reflects the unique bonding within the isothiazole ring. |
| Bond Length | C-NH2 | ~1.37 Å | Shorter than a typical C-N single bond due to resonance with the ring. |
| Bond Angle | C-S-N | ~95° | Characteristic of the strained five-membered isothiazole ring.[5] |
| Dihedral Angle | Benzene-Isothiazole | ~0° | The fused ring system is expected to be largely planar. |
Table 2: Predicted Electronic and Reactivity Descriptors
| Descriptor | Predicted Value (eV) | Significance in Drug Design |
| Energy of HOMO (EHOMO) | ~ -6.0 eV | Represents the ability to donate electrons. Higher values correlate with greater reactivity towards electrophiles. The HOMO is likely localized on the amine group and the fused ring system. |
| Energy of LUMO (ELUMO) | ~ -1.5 eV | Represents the ability to accept electrons. Lower values correlate with greater reactivity towards nucleophiles. The LUMO is likely distributed across the heterocyclic ring. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | A larger energy gap implies higher kinetic stability and lower chemical reactivity.[8][11] This value suggests a moderately stable molecule. |
Visualization of Reactivity: The Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing reactive sites.
Diagram 2: Predicted Molecular Electrostatic Potential (MEP) regions.
Interpretation:
-
Red Regions (Negative Potential): The most electron-rich area is expected to be around the nitrogen atom of the amine group, indicating a primary site for hydrogen bond acceptance and electrophilic attack.
-
Blue Regions (Positive Potential): The hydrogen atoms of the amine group will be electron-deficient, making them strong hydrogen bond donors.
-
Green/Yellow Regions (Neutral/Slightly Negative): The fused aromatic ring system will exhibit regions of varying potential, influencing π-π stacking interactions with biological targets.
Conclusion and Applications in Drug Development
This guide has outlined a robust and scientifically-grounded computational protocol for the theoretical investigation of this compound. The insights gained from these DFT calculations are directly applicable to the drug discovery process:
-
Pharmacophore Modeling: The optimized 3D structure and MEP map provide crucial information for defining pharmacophore features, such as hydrogen bond donors/acceptors and aromatic regions.
-
Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of derivatives, researchers can build quantitative models that correlate electronic properties with biological activity, guiding the synthesis of more potent and selective compounds.
-
Metabolic Stability Prediction: The identification of reactive sites can help predict potential sites of metabolism by cytochrome P450 enzymes, allowing for the design of molecules with improved pharmacokinetic profiles.
By integrating these theoretical calculations into the early stages of drug discovery, research teams can significantly reduce the time and cost associated with identifying and optimizing lead candidates, ultimately accelerating the development of new medicines.
References
- LaPointe, S. M., & Weaver, D. F. (2007). A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems. Current Computer-Aided Drug Design, 3(4), 290-296.
- Sharma, R., & Singh, V. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers.
- Srivastava, A. K., & Misra, N. DFT Based Studies on Bioactive Molecules.
- LaPointe, S. M., & Weaver, D. F. (2007). A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems. Current Computer-Aided Drug Design, 3(4), 290-296.
- Srivastava, A. K., & Misra, N. DFT Based Studies on Bioactive Molecules. Bentham Books.
- Role of DFT in Drug Design: A Mini Review. Longdom Publishing.
- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
- Experimental and DFT Approaches to Physico-Chemical Properties of Bioactive Resver
- DFT based studies on bioactive molecules.
- Guin, M., & Datta, A. (2022). A Preliminary Investigation on the Phytochemicals of Saraca asoca as Potential Inhibitors of DNA Topoisomerase III Beta: A Computational Approach. Physical Chemistry Research, 10(3), 365-376.
- Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits.
- Eldeab, H. S., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 53.
- This compound. Fluorochem.
- Ali, O. M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118.
- This compound. Sinfoo Biotech.
- 5-Bromobenzo[c]isothiazol-3-amine | CAS 1379324-34-1. Benchchem.
- This compound/CAS:613262-16-1. HXCHEM.
- Heterocyclic compound. Wikipedia.
- This compound - 95%, high purity , CAS No.613262-16-1. Allschoolabs.
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An In-depth Technical Guide to the Isomers of 5-Bromobenzo[d]isothiazol-3-amine for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in the Bioactive Scaffold of Benzo[d]isothiazol-3-amine
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a bromine atom and an amine group to this nucleus, as in the case of bromobenzo[d]isothiazol-3-amine, creates a versatile pharmacophore with significant potential for further functionalization in drug discovery programs. However, the seemingly subtle variation in the position of the bromine atom on the benzene ring gives rise to a set of constitutional isomers, each with a unique electronic and steric profile. This guide provides a comprehensive technical overview of the key positional isomers of bromobenzo[d]isothiazol-3-amine, with a focus on 5-Bromobenzo[d]isothiazol-3-amine and its 4-bromo, 6-bromo, and 7-bromo counterparts.
Understanding the distinct properties of these isomers is paramount for medicinal chemists. The regiochemistry of the bromine substituent can profoundly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn affect its pharmacokinetic profile. Furthermore, the position of the halogen can dictate the molecule's ability to engage in specific interactions with biological targets, leading to significant differences in pharmacological activity and toxicity. This guide will delve into the synthetic strategies for accessing these isomers, their characterization using modern spectroscopic techniques, and a comparative analysis of their properties, providing a crucial resource for the rational design of novel therapeutics based on the benzo[d]isothiazole scaffold.
Synthetic Strategies: Navigating the Regioselective Synthesis of Bromobenzo[d]isothiazol-3-amine Isomers
The synthesis of brominated benzo[d]isothiazol-3-amines can be approached through two primary strategies: late-stage bromination of the pre-formed benzo[d]isothiazol-3-amine core or by employing appropriately substituted precursors that already contain the bromine atom at the desired position. The choice of strategy is often dictated by the availability of starting materials and the desired regiochemical outcome.
Strategy 1: Synthesis from Brominated Precursors
A robust and regiochemically controlled method for the synthesis of bromobenzo[d]isothiazol-3-amines involves the use of brominated 2-fluorobenzonitriles as starting materials. This approach offers excellent control over the position of the bromine atom.
Experimental Protocol: General Synthesis of Bromobenzo[d]isothiazol-3-amines from Brominated 2-Fluorobenzonitriles
This protocol is a generalizable procedure based on the work of Wang et al. for the synthesis of benzo[d]isothiazol-3-amines.[1]
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of the appropriately substituted bromo-2-fluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium sulfide (Na₂S) (1.2 eq).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-mercaptobenzonitrile intermediate. This intermediate is often used in the next step without further purification.
Step 2: Oxidative Cyclization and Amination
-
Dissolve the crude 2-mercaptobenzonitrile intermediate in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of ammonia (excess).
-
To this stirred solution, add a solution of sodium hypochlorite (NaOCl) (1.5 eq) dropwise at 0-10 °C.
-
Allow the reaction to stir at room temperature and monitor its completion by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bromobenzo[d]isothiazol-3-amine isomer.
Causality Behind Experimental Choices: The use of a 2-fluorobenzonitrile derivative is strategic as the fluorine atom is a good leaving group for nucleophilic aromatic substitution with sodium sulfide. The subsequent one-pot reaction with ammonia and an oxidant like sodium hypochlorite provides an efficient route to the 3-aminobenzo[d]isothiazole core. This method's key advantage is the unambiguous placement of the bromine atom based on the starting material.
start [label="Bromo-2-fluorobenzonitrile"]; intermediate [label="Bromo-2-mercaptobenzonitrile"]; product [label="Bromobenzo[d]isothiazol-3-amine"];
start -> intermediate [label=" Na2S, DMF "]; intermediate -> product [label=" 1. NH3\n 2. NaOCl "]; }
Synthetic workflow from brominated precursors.
Strategy 2: Late-Stage Bromination
Direct bromination of the parent benzo[d]isothiazol-3-amine can also be employed. However, this method may lead to a mixture of regioisomers, and the selectivity is highly dependent on the reaction conditions and the directing effects of the amino and isothiazole groups.
Experimental Protocol: General Bromination of Benzo[d]isothiazol-3-amine
-
Dissolve benzo[d]isothiazol-3-amine (1.0 eq) in a suitable solvent. Acetic acid or a chlorinated solvent like dichloromethane can be used.
-
Cool the solution to 0 °C.
-
Add a brominating agent (1.0 - 1.1 eq) dropwise. N-Bromosuccinimide (NBS) is a milder and often more selective alternative to elemental bromine (Br₂).
-
Stir the reaction mixture at 0 °C to room temperature and monitor the formation of products by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Neutralize the mixture with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Separate the isomeric products by careful column chromatography or preparative HPLC.
Causality Behind Experimental Choices: The choice of a milder brominating agent like NBS can help to control the regioselectivity and prevent over-bromination. The reaction temperature is kept low to further enhance selectivity. The major challenge with this approach is the separation of the resulting isomers, which may have very similar polarities.
"Benzo[d]isothiazol-3-amine" -> "Isomer Mixture" [label=" Brominating Agent\n (e.g., NBS) "]; "Isomer Mixture" -> "4-Bromo Isomer" [color="#EA4335"]; "Isomer Mixture" -> "5-Bromo Isomer" [color="#FBBC05"]; "Isomer Mixture" -> "6-Bromo Isomer" [color="#4285F4"]; "Isomer Mixture" -> "7-Bromo Isomer" [color="#34A853"]; }
Challenges in controlling regioselectivity.
Characterization of the Isomers: A Spectroscopic and Physicochemical Comparison
Physicochemical Properties
The position of the bromine atom influences the molecule's dipole moment, crystal packing, and intermolecular interactions, leading to differences in melting point, solubility, and chromatographic behavior.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point Range (°C) | Predicted Solubility |
| 4-Bromo | - | C₇H₅BrN₂S | 229.10 | Higher | Lower in non-polar solvents |
| 5-Bromo | 613262-16-1[2] | C₇H₅BrN₂S | 229.10 | Intermediate | Moderate |
| 6-Bromo | - | C₇H₅BrN₂S | 229.10 | Intermediate | Moderate |
| 7-Bromo | 1851955-89-9 | C₇H₅BrN₂S | 229.10 | Lower | Higher in non-polar solvents |
Rationale for Predictions: The melting point is influenced by the efficiency of crystal lattice packing. Symmetrical molecules often have higher melting points. The 4- and 7-bromo isomers might exhibit different packing efficiencies compared to the 5- and 6-bromo isomers. Solubility is dependent on the overall polarity of the molecule. The position of the bromine atom will alter the dipole moment, thus affecting solubility in various solvents.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectra of the four isomers are expected to be distinct, particularly in the aromatic region. The coupling patterns and chemical shifts of the aromatic protons provide a clear fingerprint for each isomer.
-
This compound: The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be a doublet of doublets, and the proton at C7 would be a doublet.
-
4-Bromobenzo[d]isothiazol-3-amine: The protons on the benzene ring would likely show a more complex splitting pattern due to the proximity of the bromine to the fused ring system.
-
6-Bromobenzo[d]isothiazol-3-amine: We would expect to see two doublets and one doublet of doublets in the aromatic region.
-
7-Bromobenzo[d]isothiazol-3-amine: The proton at C6 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would be a doublet of doublets, and the proton at C4 would be a doublet.
¹³C NMR Spectroscopy
The carbon NMR spectra will also be characteristic for each isomer. The carbon atom directly attached to the bromine will exhibit a signal at a lower field (around 110-125 ppm). The chemical shifts of the other aromatic carbons will also be influenced by the position of the bromine atom.
Mass Spectrometry
All four isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio for the M and M+2 peaks). The fragmentation patterns in the mass spectrum, however, may show subtle differences that could aid in distinguishing the isomers.
Biological Activity and Structure-Activity Relationships (SAR): The Impact of Bromine Position
The benzo[d]isothiazole nucleus is a component of various biologically active molecules.[1] The introduction and placement of a bromine atom can significantly modulate this activity. While specific comparative studies on the 4-, 5-, 6-, and 7-bromobenzo[d]isothiazol-3-amine isomers are limited, we can infer potential structure-activity relationships based on broader studies of related heterocyclic compounds.
The position of the bromine atom can influence:
-
Target Binding: The bromine atom can act as a key interaction point within a protein's binding pocket, forming halogen bonds or participating in hydrophobic interactions. The specific location of the bromine will determine if these interactions are favorable.
-
Metabolic Stability: The position of the bromine can affect the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. Some positions may be more prone to oxidative metabolism than others, impacting the compound's half-life.
-
Physicochemical Properties: As discussed earlier, the isomer's lipophilicity and solubility will affect its ability to cross cell membranes and reach its target.
For example, studies on other brominated heterocyclic compounds have shown that the position of the bromine can dramatically alter the compound's potency and selectivity for a particular biological target.[3] It is therefore crucial for any drug discovery program utilizing this scaffold to synthesize and evaluate all positional isomers to identify the optimal candidate. Benzo[d]isothiazole derivatives have shown a range of activities, including antiproliferative effects against cancer cell lines.[4]
Conclusion and Future Directions
The isomers of bromobenzo[d]isothiazol-3-amine represent a promising, yet underexplored, area of chemical space for drug discovery. This guide has outlined the key synthetic strategies for accessing these compounds and provided a framework for their characterization and comparative evaluation. The clear differences in the predicted physicochemical and spectroscopic properties of the 4-, 5-, 6-, and 7-bromo isomers underscore the importance of regiochemical control in their synthesis.
Future research in this area should focus on the systematic synthesis and biological evaluation of all four isomers. A direct comparative study of their activities against a panel of relevant biological targets would provide invaluable structure-activity relationship data. Furthermore, detailed pharmacokinetic and metabolic studies of the most active isomers will be essential to advance them as potential drug candidates. The insights gained from such studies will not only be applicable to the benzo[d]isothiazole scaffold but will also contribute to a broader understanding of the role of halogen isomerism in medicinal chemistry.
References
- Ivanova, Y., et al. (2024).
- The Royal Society of Chemistry. (n.d.).
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]
- The Royal Society of Chemistry. (2009).
- Books, I. K. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. IntechOpen. [Link]
- The Royal Society of Chemistry. (n.d.).
- Nottingham ePrints. (n.d.).
- PMC. (n.d.).
- SpectraBase. (n.d.). (5Z)-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one - Optional[13C NMR] - Chemical Shifts. [Link]
- ResearchGate. (2025). (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([1][5][6]thiadiazole). [Link]
- PMC. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine. [Link]
- PubMed. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. [Link]
- Allschoolabs. (n.d.). This compound - 95%, high purity , CAS No.613262-16-1. [Link]
- MDPI. (2023).
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- 2. Buy Online - this compound - 95%, high purity , CAS No.613262-16-1 - We Deliver Worldwide [allschoolabs.com]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromobenzo[d]isothiazol-3-amine
Introduction: The Strategic Importance of the Benzisothiazole Scaffold
The 2-aminobenzo[d]isothiazole framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of this core structure is paramount for the exploration of new chemical space and the development of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki coupling of 5-Bromobenzo[d]isothiazol-3-amine with various boronic acids. We will delve into the critical parameters of this reaction, offering a detailed, step-by-step protocol, troubleshooting advice, and an exploration of the underlying mechanistic considerations to empower the user to achieve high-yield, reproducible results.
Chemical Properties of this compound
A thorough understanding of the starting material is critical for successful reaction optimization.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 613262-16-1 |
| Molecular Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.1 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
Note: It is recommended to verify the purity of the starting material by NMR or LC-MS prior to use.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. A general understanding of this cycle is crucial for rationalizing the choice of reagents and reaction conditions.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization depending on the specific boronic acid used.
Materials and Reagents
-
This compound
-
Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern Buchwald ligand-based pre-catalyst; 1-5 mol%)[5]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
Analytical tools: TLC plates, LC-MS
Reaction Setup Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[4]
Detailed Step-by-Step Procedure
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the chosen base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via a syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will vary depending on the substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Key Considerations and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Inappropriate base or solvent; Low reaction temperature. | Use a fresh batch of catalyst; Ensure thorough degassing of the solvent; Screen different bases (e.g., K₃PO₄, CsF) and solvent systems; Increase the reaction temperature. |
| Decomposition of Boronic Acid | The boronic acid may be unstable under the reaction conditions.[6] | Use the corresponding boronic acid pinacol ester or trifluoroborate salt, which are often more stable.[7] Use milder bases like K₂CO₃ or CsF. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure the reaction is set up under a strictly inert atmosphere; Reduce the catalyst loading. |
| Formation of Byproducts | The free amine on the benzisothiazole may coordinate to the palladium, inhibiting the catalytic cycle. | Consider protecting the amine group (e.g., as a Boc carbamate) prior to the coupling reaction.[8] This can be deprotected in a subsequent step. |
| Difficult Purification | Co-elution of the product with residual catalyst or byproducts. | Filter the reaction mixture through a pad of Celite before workup to remove the bulk of the palladium catalyst. Optimize the chromatography conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of a diverse library of 5-aryl-3-aminobenzo[d]isothiazoles. Careful consideration of the choice of catalyst, base, and solvent, along with meticulous experimental technique, are key to achieving high yields and purity. The protocol and insights provided herein serve as a robust starting point for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. ResearchGate.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Aminoethylation of (hetero)aryl bromides by Pd‐catalyzed Suzuki–Miyaura cross‐coupling. ChemRxiv.
- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.
- A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. PubMed.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki Reaction. Andrew G Myers Research Group.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- This compound - 95%, high purity , CAS No.613262-16-1. Allschoolabs.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromobenzo[d]isothiazol-3-amine
Introduction: Unlocking New Chemical Space in Drug Discovery
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a valuable building block in medicinal chemistry. The functionalization of this core structure is paramount to exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[1]
This guide provides a detailed technical overview and robust protocols for the Buchwald-Hartwig amination of 5-Bromobenzo[d]isothiazol-3-amine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation to access novel derivatives of the benzo[d]isothiazole core.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 5-Bromobenzo[d]isothiazol-3-amine for Cereblon-Recruiting PROTAC Synthesis
Introduction: The Strategic Role of Cereblon Ligands in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC's efficacy hinges on its ability to form a stable ternary complex between the POI and an E3 ubiquitin ligase.[1] Among the 600+ E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex, has emerged as a workhorse in PROTAC development.[3][4][5]
Ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide are potent recruiters of CRBN.[1][6] However, the synthesis of functionalized IMiD analogues for linker attachment can be complex. 5-Bromobenzo[d]isothiazol-3-amine has emerged as a valuable and versatile synthetic precursor for a novel class of CRBN ligands. Its benzo[d]isothiazol-3-amine core mimics the critical binding interactions of traditional IMiDs, while the strategically positioned 5-bromo substituent provides a convenient chemical handle for linker elaboration through robust and high-yielding cross-coupling reactions.
This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for incorporating this compound into CRBN-recruiting PROTACs, aimed at researchers and professionals in drug discovery and chemical biology.
Mechanistic Rationale and Synthetic Strategy
Binding Interaction with Cereblon
The benzo[d]isothiazol-3-amine scaffold serves as a bioisostere of the phthalimide core found in traditional IMiDs. The 3-amino group is crucial for establishing key hydrogen bonding interactions within the CRBN binding pocket, analogous to the glutarimide ring of thalidomide derivatives. This interaction is essential for inducing the conformational changes in CRBN that facilitate neosubstrate ubiquitination.
The Synthetic Advantage of the 5-Bromo Position
The bromine atom at the 5-position is the key to this building block's utility. It is an ideal exit vector for linker attachment, pointing away from the CRBN binding interface and into the solvent-exposed region. This positioning minimizes interference with E3 ligase binding upon conjugation of the linker and POI ligand. Furthermore, aryl bromides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, offering synthetic chemists a powerful and flexible toolkit for PROTAC assembly.[7][8]
Overall Synthetic Workflow
A typical synthetic campaign begins with this compound and proceeds through a modular, multi-step sequence. The core logic is to protect the reactive 3-amino group, perform a cross-coupling reaction at the 5-bromo position to install the linker, and finally deprotect the amine to reveal the CRBN-binding moiety, which is then coupled to the POI ligand.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a potential irritant; handle with care.
Protocol 1: Boc-Protection of this compound
Rationale: The 3-amino group is nucleophilic and can interfere with subsequent cross-coupling reactions. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and reliable strategy. The Boc group is stable to many cross-coupling conditions and can be removed under mild acidic conditions that are unlikely to compromise the final PROTAC structure.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Add DMAP, followed by the dropwise addition of a solution of (Boc)₂O in DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (5-bromobenzo[d]isothiazol-3-yl)carbamate.
Protocol 2: Suzuki Cross-Coupling for Linker Attachment
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[7][9] It is widely used in pharmaceutical synthesis due to its high functional group tolerance and generally mild reaction conditions.[7] This protocol describes the coupling of the protected intermediate with a boronic acid or ester-functionalized linker.
Materials:
-
tert-butyl (5-bromobenzo[d]isothiazol-3-yl)carbamate (1.0 eq)
-
Linker-boronic acid or pinacol ester (e.g., 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine tert-butyl (5-bromobenzo[d]isothiazol-3-yl)carbamate, the linker-boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the fully protected ligand-linker conjugate.
Protocol 3: Deprotection and Final Amide Coupling
Rationale: The final steps involve the removal of the Boc protecting group to liberate the CRBN-binding amine, followed by a standard amide coupling reaction to conjugate the E3 ligand-linker moiety with the POI ligand.
Step 3a: Boc Deprotection
-
Dissolve the purified, protected ligand-linker conjugate in DCM.
-
Add trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine-linker is often used directly in the next step without further purification.
Step 3b: Amide Coupling to POI Ligand
-
Dissolve the POI ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes to form the activated ester.
-
Add a solution of the deprotected amine-linker from Step 3a (1.0-1.2 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final PROTAC product by preparative reverse-phase HPLC to achieve high purity.
Characterization and Data Presentation
Thorough characterization of intermediates and the final PROTAC is critical to ensure identity, purity, and structural integrity.
| Analysis Type | Purpose | Expected Outcome |
| LC-MS | Monitor reaction progress; confirm mass of intermediates and final product. | Correct molecular weight ion peak for all synthesized compounds. |
| ¹H & ¹³C NMR | Confirm chemical structure and connectivity of atoms. | Peaks corresponding to all expected protons and carbons with correct integrations and splitting patterns. |
| HRMS | Determine the exact mass and elemental composition. | Measured mass should be within 5 ppm of the calculated mass. |
| RP-HPLC | Determine the purity of the final PROTAC. | Purity should typically be >95% for biological assays. |
Successful synthesis will yield a final PROTAC molecule ready for biological evaluation, including cell-based degradation assays (e.g., Western Blot, In-Cell Western) and biophysical binding studies (e.g., SPR, ITC) to confirm ternary complex formation.[10][11]
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a highly valuable building block for the synthesis of novel CRBN-recruiting PROTACs. Its strategic bromo-substitution allows for the application of robust and versatile palladium-catalyzed cross-coupling reactions, facilitating the modular construction of diverse PROTAC libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this key intermediate in the development of next-generation targeted protein degraders.
References
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central.
- Zhang, T., et al. (2021). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. RSC Chemical Biology.
- Brownsey, C., et al. (2021). Synthetic routes available for the preparation of pomalidomide derivatives. ResearchGate.
- Maple, H. J., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC - NIH.
- Kim, D., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal.
- Mayor-Ruiz, C. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison.
- Ciossani, G., et al. (2023). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. ResearchGate.
- Magano, J. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Roiser, L., et al. (2021). Palladium-catalysed direct cross-coupling of secondary alkyllithium reagents. Chemical Science.
- Charnwood Discovery (2023). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery.
- da Silva, B. F., et al. (2018). C‐S Cross‐Coupling Reaction Using a Recyclable Palladium Prolinate Catalyst under Mild and Green Conditions. ResearchGate.
- Ghaffari, B., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
- Han, X., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy.
- ResearchGate. Chemical structures of CRBN ligands and their derivatives. ResearchGate.
- Peng, Y-H., et al. (2023). Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Medicinal Chemistry.
- Wu, T., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry.
- El-Gamal, M. I., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry.
- Donovan, K. A., et al. (2022). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate.
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalysed direct cross-coupling of secondary alkyllithium reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-Bromobenzo[d]isothiazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[d]isothiazole Scaffold in Medicinal Chemistry
The benzo[d]isothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a variety of biologically active compounds. Its unique electronic properties and rigid coplanar structure allow for specific interactions with a range of biological targets. Derivatives of this heterocyclic system have shown promise as anticancer agents, kinase inhibitors, and anti-inflammatory compounds. The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modification, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties. This guide provides detailed protocols for the synthesis of the key intermediate, 5-Bromobenzo[d]isothiazol-3-amine, and its subsequent derivatization through modern cross-coupling methodologies.
I. Synthesis of the Core Moiety: this compound
The synthesis of the this compound core can be achieved through a multi-step sequence starting from readily available 2-fluorobenzonitrile. This route involves the bromination of the aromatic ring, followed by the construction of the isothiazole ring.
Protocol 1: Synthesis of 5-Bromo-2-fluorobenzonitrile
This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of the key intermediate, 5-bromo-2-fluorobenzonitrile.[1]
Materials:
-
2-Fluorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-fluorobenzonitrile.
Expected Yield: 70-80%
Characterization Data for 5-Bromo-2-fluorobenzonitrile:
| Property | Value |
| Molecular Formula | C₇H₃BrFN |
| Molecular Weight | 200.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 76-80 °C |
Protocol 2: Synthesis of this compound
This efficient, metal-free method for the preparation of the benzo[d]isothiazol-3-amine core involves a nucleophilic aromatic substitution followed by an oxidative cyclization.
Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Sodium sulfide (Na₂S)
-
Ammonia (aqueous solution, 28-30%)
-
Sodium hypochlorite (NaOCl, aqueous solution, 10-15%)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in DMF, add sodium sulfide (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and add aqueous ammonia.
-
Slowly add sodium hypochlorite solution dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain this compound.
Expected Yield: 60-70%
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol |
| Appearance | Yellow solid |
| Purity | >95% |
II. Derivatization of this compound
The bromine atom at the 5-position serves as a key functional group for diversification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl moieties, while the Buchwald-Hartwig amination enables the formation of C-N bonds.
A. Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-benzo[d]isothiazol-3-amine Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2][3][4][5][6] This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Alternatively, microwave irradiation at 150 °C for 20-40 minutes can be employed for faster reaction times.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Examples of Synthesized 5-Aryl-benzo[d]isothiazol-3-amine Derivatives and their Anticancer Activity [7][8][9][10]
| Derivative | Arylboronic Acid | Yield (%) | Anticancer Activity (IC₅₀, µM) |
| 1a | Phenylboronic acid | 85 | >10 (MCF-7) |
| 1b | 4-Methoxyphenylboronic acid | 92 | 5.2 (HeLa) |
| 1c | 4-Chlorophenylboronic acid | 88 | 2.1 (A549) |
| 1d | 3,5-Dimethylphenylboronic acid | 83 | 7.8 (PC-3) |
B. Buchwald-Hartwig Amination for the Synthesis of N-Aryl/Alkyl-5-bromobenzo[d]isothiazol-3-amine Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[11] This reaction has broad substrate scope and functional group tolerance.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[11]
Sources
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- 7. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 5-Bromobenzo[d]isothiazol-3-amine in Medicinal Chemistry
Introduction: The Versatility of the Benzisothiazole Scaffold
The benzo[d]isothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.[1] Its unique arrangement of a benzene ring fused to an isothiazole ring provides a rigid framework with specific electronic properties, making it an attractive starting point for the design of novel therapeutic agents. The subject of this guide, 5-Bromobenzo[d]isothiazol-3-amine, is a particularly valuable building block for drug discovery. It possesses two key reactive handles: a bromine atom at the 5-position, ideal for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, and an amino group at the 3-position, which can be readily functionalized or used as a key pharmacophoric element.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the application of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors and compounds targeting neurodegenerative diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing synthetic transformations and for understanding the compound's potential pharmacokinetic behavior.
| Property | Value | Reference |
| CAS Number | 613262-16-1 | [3] |
| Molecular Formula | C₇H₅BrN₂S | [3] |
| Molecular Weight | 229.10 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
Core Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting material for the synthesis of compounds targeting a range of biological processes. Two prominent areas of application are in the development of kinase inhibitors and neuroprotective agents.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets. The benzo[d]isothiazole and related benzothiazole scaffolds have been successfully employed in the design of potent kinase inhibitors.[3] The 3-amino group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP, while the 5-position allows for the introduction of various substituents to explore the solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis of a library of potential kinase inhibitors starting from this compound.
Caption: Development pipeline for neuroprotective agents.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key synthetic transformations of this compound. These are representative procedures adapted from established methods for structurally similar compounds and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Objective: To synthesize 5-aryl-benzo[d]isothiazol-3-amine derivatives. This reaction is fundamental for exploring the structure-activity relationship (SAR) at the 5-position by introducing a variety of aryl and heteroaryl moieties.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds. [5][6]It is widely used in medicinal chemistry due to its mild conditions and tolerance of a broad range of functional groups. The choice of a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is crucial for the catalytic cycle. A base is required to activate the boronic acid for transmetalation. [7] Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-benzo[d]isothiazol-3-amine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To synthesize 5-(arylamino)benzo[d]isothiazol-3-amine derivatives. This allows for the introduction of a flexible linker and additional pharmacophoric groups at the 5-position.
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of arylamines. [4][8]The reaction's success is highly dependent on the choice of ligand, which facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine. [2] Materials:
-
This compound
-
Amine (e.g., morpholine or aniline) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
In a separate flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the prepared catalyst solution from the first flask to the second flask via cannula or syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Urea Formation via Reaction with Isocyanates
Objective: To derivatize the 3-amino group to form N-(benzo[d]isothiazol-3-yl)ureas. The urea moiety is a common pharmacophore in kinase inhibitors, often participating in key hydrogen bonding interactions in the ATP binding site.
Rationale: The reaction of a primary amine with an isocyanate is a highly efficient method for the formation of a urea linkage. [9]The reaction is typically fast and proceeds without the need for a catalyst, driven by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. [10] Materials:
-
This compound
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate) (1.05 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
To this solution, add the aryl isocyanate (1.05 mmol) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours, which can be monitored by TLC.
-
If a precipitate forms, this is often the desired product. The solid can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by recrystallization to yield the pure N-(5-bromobenzo[d]isothiazol-3-yl)urea derivative.
Data Presentation: Biological Activity of Related Scaffolds
While specific biological data for derivatives of this compound is not extensively reported in the public domain, the activity of structurally related benzothiazole derivatives provides a strong rationale for its use in drug discovery.
Table 1: Kinase Inhibitory Activity of Benzothiazole Derivatives
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Benzothiazole Derivative | p38α MAPK | 515 | [3] |
| Tetrahydrobenzo[d]thiazole | CK2 | 1900 | [1] |
| Tetrahydrobenzo[d]thiazole | GSK3β | 670 | [1] |
| 4-Aryl-thiazole-2-amine | ROCK II | 20 | [11] |
This data highlights the potential of the benzothiazole/isothiazole core to yield potent inhibitors of various kinases implicated in cancer and other diseases.
Table 2: Neuroprotective Activity of a Benzothiazole Derivative
| Compound | Cell Line | Assay | Result | Reference |
| Triazolbenzo[d]thiazole | SH-SY5Y | Neuroprotection against toxin-induced cell death | Significant neuroprotective activity observed | [12] |
This demonstrates the promise of the benzothiazole scaffold in the development of agents to combat neurodegenerative disorders.
Conclusion
This compound is a high-potential starting material for the synthesis of diverse and complex molecules in the pursuit of novel therapeutics. Its dual functionality allows for a wide range of chemical modifications, enabling the exploration of extensive chemical space. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this versatile building block in their drug discovery programs, particularly in the promising fields of kinase inhibition and neuroprotection. As with all synthetic endeavors, the provided protocols should be seen as a starting point, with optimization of reaction conditions being a key aspect of successful chemical synthesis.
References
- BenchChem. Application Notes and Protocols: Cyclocondensation Reactions Involving 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. BenchChem. Accessed January 11, 2026.
- Fluorochem. This compound. Fluorochem. Accessed January 11, 2026.
- Benchchem. 5-Bromobenzo[c]isothiazol-3-amine | CAS 1379324-34-1. Benchchem. Accessed January 11, 2026.
- Jadhav, S. B., et al. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. 2019.
- ResearchGate. Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
- Recipharm. Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Published September 17, 2018.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. Benchchem. Accessed January 11, 2026.
- PubMed. Triazolbenzo[d]thiazoles: Efficient Synthesis and Biological Evaluation as Neuroprotective Agents. PubMed. Accessed January 11, 2026.
- MDPI.
- PubMed Central. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. PubMed Central. Accessed January 11, 2026.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.
- ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
- Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem. Accessed January 11, 2026.
- Sinfoo Biotech. This compound. Sinfoo Biotech. Accessed January 11, 2026.
- Wang, L., et al. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. 2021.
- ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF.
- PubMed Central. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. PubMed Central. Accessed January 11, 2026.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 11, 2026.
- ResearchGate. Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 11, 2026.
- Google Patents. WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.
- PubMed Central. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central. Published January 5, 2024.
- EXCLI Journal. INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. EXCLI Journal. Published November 20, 2006.
- ResearchGate. Table 1. Cyclocondensation of 5-Phenyl-2-amino-1,3,4-thiadiazole (2)...
- BLD Pharm. 148193-30-0|3-Chlorobenzo[d]isothiazol-5-amine|BLD Pharm. BLD Pharm. Accessed January 11, 2026.
- Eco-Vector Journals Portal. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Eco-Vector Journals Portal. Accessed January 11, 2026.
- Poliuretanos. 1.2.1 - Isocyanate Reactions. Poliuretanos. Accessed January 11, 2026.
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- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
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Application Notes and Protocols for the N-Alkylation of 5-Bromobenzo[d]isothiazol-3-amine
Introduction: The Significance of N-Alkylated Benzo[d]isothiazolamines
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The 3-amino substituted variants, in particular, serve as crucial building blocks for a diverse range of functional molecules. The introduction of alkyl groups at the exocyclic nitrogen (N-alkylation) of 5-Bromobenzo[d]isothiazol-3-amine (a key starting material with CAS Number 613262-16-1) is a pivotal chemical transformation.[1][2] This modification allows for the systematic modulation of a compound's physicochemical properties, including its lipophilicity, basicity, and metabolic stability. Such fine-tuning is essential in drug discovery for optimizing pharmacokinetic profiles and target engagement. Furthermore, the bromine atom at the 5-position provides a valuable handle for subsequent cross-coupling reactions, enabling the synthesis of complex molecular architectures.
This guide provides detailed, field-proven protocols for the N-alkylation of this compound, offering researchers a selection of robust methodologies to suit various synthetic strategies and available reagents. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the desired N-alkylated products.
Safety and Handling of this compound
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in the laboratory.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Methodology 1: Direct N-Alkylation with Alkyl Halides
This classical SN2 approach is straightforward and effective for a range of alkylating agents. The primary challenge is controlling over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine or even a quaternary ammonium salt. This can often be mitigated by using an excess of the starting amine.
Protocol: Mono-N-Alkylation with an Alkyl Bromide
1. Reaction Setup:
- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
- Dissolve the amine in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
- Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
- Stir the suspension at room temperature for 15-30 minutes.
2. Addition of Alkylating Agent:
- Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension.
3. Reaction Execution:
- Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
4. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Methodology 2: Reductive Amination for Controlled Mono-Alkylation
Reductive amination is a highly reliable method for the mono-N-alkylation of primary amines, effectively preventing over-alkylation. The reaction proceeds through the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound, which is then immediately reduced to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the carbonyl starting material.
Protocol: Reductive Amination with an Aldehyde
1. Reaction Setup:
- In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- Stir the solution at room temperature for 30 minutes to facilitate imine formation.
2. Addition of Reducing Agent:
- Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The reaction may be slightly exothermic.
3. Reaction Execution:
- Stir the mixture at room temperature for 2-6 hours.
- Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
4. Work-up and Purification:
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Stir vigorously for 20-30 minutes until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
Methodology 3: Mitsunobu Reaction for Alkylation with Alcohols
The Mitsunobu reaction offers a mild and versatile method for the N-alkylation of amines using alcohols as the alkylating agents. This reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, if applicable. A key consideration is the purification, as the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts.
Protocol: Mitsunobu N-Alkylation
1. Reaction Setup:
- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
- Dissolve the components in an anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
2. Addition of Azodicarboxylate:
- Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled, stirred solution. A color change is typically observed.
3. Reaction Execution:
- Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
- Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
- Concentrate the reaction mixture under reduced pressure.
- The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a non-polar solvent like diethyl ether prior to chromatography.
Data Presentation and Characterization
The progress of the N-alkylation reactions should be monitored, and the final products characterized using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | The product spot should have a different Rf value than the starting amine. A single spot after purification indicates high purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction monitoring and confirmation of molecular weight. | Disappearance of the starting material peak and the appearance of a new peak with the expected mass-to-charge ratio (m/z) for the N-alkylated product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product. | ¹H NMR: Appearance of new signals corresponding to the protons of the introduced alkyl group. A shift in the chemical shift of the aromatic protons may also be observed. ¹³C NMR: Appearance of new signals for the carbons of the alkyl group. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | The measured mass should be within a few ppm of the calculated mass for the molecular formula of the desired product. |
Experimental Workflow Visualization
Caption: General experimental workflow for the N-alkylation of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No reaction or low conversion | - Inactive reagents- Insufficient temperature- Inappropriate base or solvent | - Check the quality of reagents.- Increase the reaction temperature.- Screen different bases and solvents. For direct alkylation, a stronger base like NaH might be required. |
| Formation of multiple products (over-alkylation) | The product is more nucleophilic than the starting material. | - Use an excess of the starting amine (for direct alkylation).- Switch to reductive amination, which is specific for mono-alkylation. |
| Difficult purification | - Byproducts from the reaction (e.g., triphenylphosphine oxide in Mitsunobu).- Similar polarity of starting material and product. | - For Mitsunobu, consider using polymer-bound PPh₃.- Optimize the mobile phase for column chromatography to achieve better separation. |
Conclusion
The N-alkylation of this compound is a critical transformation for generating novel chemical entities for research and development. The choice of methodology—direct alkylation, reductive amination, or the Mitsunobu reaction—will depend on the specific alkyl group to be introduced, the desired level of control over the reaction, and the available starting materials. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently synthesize a wide array of N-alkylated this compound derivatives.
References
- J&K Scientific. (n.d.). This compound.
- PubChem. (n.d.). 5-bromo-1,3-benzothiazol-2-amine.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Mitsunobu reaction.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromobenzo[d]isothiazol-3-amine
Introduction: The Strategic Importance of the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutic agents and advanced materials. 5-Bromobenzo[d]isothiazol-3-amine serves as a versatile and strategic building block, with the bromine atom at the 5-position providing a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of molecular fragments, enabling the systematic exploration of the chemical space around this important core.
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille reactions, as well as cyanation. The protocols are designed for researchers, scientists, and drug development professionals, with a strong emphasis on the rationale behind the choice of reagents and conditions to ensure experimental success and reproducibility.
PART 1: Foundational Principles and Mechanistic Considerations
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.
The Generalized Catalytic Cycle:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Challenges with this compound:
The presence of the free amine group at the 3-position introduces a specific challenge. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] This necessitates the careful selection of ligands that can promote the desired catalytic cycle while minimizing unproductive off-cycle pathways. Bulky, electron-rich phosphine ligands are often employed to address this issue.[1]
PART 2: Detailed Application Notes and Protocols
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent oxidation of the palladium catalyst.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is recommended. These ligands are known to be effective for coupling nitrogen-containing heterocycles by promoting the reductive elimination step and preventing catalyst inhibition by the amine group.[1]
-
Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is crucial for activating the boronic acid to facilitate the transmetalation step.[6]
-
Solvent: A polar aprotic solvent system, often with water as a co-solvent (e.g., 1,4-dioxane/water), is typically used to ensure the solubility of both the organic and inorganic reagents.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Recommended Conditions | Role |
| Aryl Halide | This compound (1.0 eq) | Electrophile |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2-1.5 eq) | Nucleophile |
| Pd Source | Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%) | Catalyst Precursor |
| Ligand | XPhos (5 mol%) or SPhos (5 mol%) | Stabilizes Pd(0), promotes reaction |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 eq) | Activates boronic acid |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Reaction medium |
| Temperature | 80-110 °C | Provides activation energy |
| Time | 12-24 h | Reaction duration |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[7]
Causality Behind Experimental Choices:
-
Catalyst System: For the coupling of an aryl bromide with another amine, sterically hindered and electron-rich ligands are essential to facilitate the reductive elimination step, which is often rate-limiting. Ligands like BrettPhos have been shown to be effective for the amination of unprotected benzo-fused heterocycles.[8]
-
Base: A strong, non-nucleophilic base such as LiHMDS or NaOt-Bu is required to deprotonate the amine coupling partner, forming the active nucleophile.[8]
-
Solvent: Anhydrous, aprotic solvents like THF or toluene are typically used to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine coupling partner (1.2 eq), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the base (e.g., LiHMDS, 1.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Component | Recommended Conditions | Role |
| Aryl Halide | This compound (1.0 eq) | Electrophile |
| Amine | Aryl- or Alkylamine (1.2 eq) | Nucleophile |
| Pd Precatalyst | BrettPhos Pd G3 (1-2 mol%) | Catalyst source |
| Base | LiHMDS (1.5 eq) or NaOt-Bu (1.5 eq) | Deprotonates the amine |
| Solvent | Anhydrous THF or Toluene | Reaction medium |
| Temperature | 25-100 °C | Provides activation energy |
| Time | 4-24 h | Reaction duration |
Heck Reaction: Formation of C-C Bonds with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[9]
Causality Behind Experimental Choices:
-
Catalyst: Phosphine-free catalyst systems, such as Pd(OAc)₂, can be effective, particularly with electron-rich heterocycles.[10] However, for challenging substrates, the use of phosphine ligands may be beneficial.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.[11]
-
Solvent: Polar aprotic solvents like DMF or DMAc are commonly used.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMF.
-
Reaction: Seal the tube and heat the mixture to 100-140 °C.
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Table 3: Representative Conditions for Heck Reaction
| Component | Recommended Conditions | Role |
| Aryl Halide | This compound (1.0 eq) | Electrophile |
| Alkene | Acrylate, Styrene, etc. (1.5 eq) | Coupling Partner |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Catalyst Precursor |
| Base | K₂CO₃ (2.0 eq) or Et₃N (2.0 eq) | Halide Scavenger |
| Solvent | DMF or DMAc | Reaction medium |
| Temperature | 100-140 °C | Provides activation energy |
| Time | 12-24 h | Reaction duration |
Sonogashira Coupling: Formation of C-C Bonds with Alkynes
The Sonogashira reaction is a coupling of terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[12]
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard. The palladium facilitates the main cross-coupling cycle, while the copper activates the alkyne.[13]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves as both the base to deprotonate the alkyne and as a solvent.[14]
-
Solvent: Often, the amine base itself can serve as the solvent, or a co-solvent like THF or DMF can be used.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Then, add the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Once complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl to remove copper salts, dry, and purify by column chromatography.
Table 4: Representative Conditions for Sonogashira Coupling
| Component | Recommended Conditions | Role |
| Aryl Halide | This compound (1.0 eq) | Electrophile |
| Alkyne | Terminal Alkyne (1.2 eq) | Nucleophile |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Main Catalyst |
| Cu Co-catalyst | CuI (5-10 mol%) | Alkyne Activator |
| Base | Et₃N or DIPEA | Deprotonates alkyne, HBr scavenger |
| Solvent | THF or DMF | Reaction medium |
| Temperature | 25-60 °C | Provides activation energy |
| Time | 2-12 h | Reaction duration |
Stille Coupling: Formation of C-C Bonds with Organostannanes
The Stille reaction couples an organohalide with an organotin compound.[15] A major drawback is the toxicity of the tin reagents.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically employed.
-
Additives: In some cases, additives like LiCl can accelerate the reaction by facilitating the transmetalation step.
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in anhydrous toluene.
-
Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the mixture to reflux (around 110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Table 5: Representative Conditions for Stille Coupling
| Component | Recommended Conditions | Role |
| Aryl Halide | This compound (1.0 eq) | Electrophile |
| Organostannane | R-Sn(Bu)₃ (1.1 eq) | Nucleophile |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Catalyst |
| Solvent | Anhydrous Toluene or Dioxane | Reaction medium |
| Temperature | 90-110 °C | Provides activation energy |
| Time | 12-24 h | Reaction duration |
Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group is a valuable transformation in medicinal chemistry. Palladium-catalyzed cyanation offers a milder alternative to traditional methods.[2]
Causality Behind Experimental Choices:
-
Cyanide Source: Using a less toxic and easy-to-handle cyanide source like K₄[Fe(CN)₆] is a significant safety improvement over using KCN or Zn(CN)₂.[2][16]
-
Catalyst System: A palladacycle precatalyst can be highly effective in preventing catalyst poisoning by the cyanide source.[16]
-
Solvent: A mixed solvent system, such as dioxane and water, can facilitate the reaction.[2]
Experimental Protocol: Cyanation
-
Reaction Setup: To a screw-top tube, add this compound (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.5 eq), a palladium precatalyst, and a suitable ligand.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with nitrogen (repeat 3 times).
-
Solvent Addition: Add degassed dioxane and a degassed aqueous solution of KOAc.
-
Reaction: Heat the mixture to 100 °C.
-
Monitoring: Monitor by LC-MS.
-
Work-up: After cooling, dilute with an organic solvent and water.
-
Purification: Separate the layers, extract the aqueous layer, combine the organic layers, dry, concentrate, and purify.
Table 6: Representative Conditions for Cyanation
| Component | Recommended Conditions | Role |
| Aryl Halide | This compound (1.0 eq) | Electrophile |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (0.5 eq) | Cyanide source |
| Pd Precatalyst | Palladacycle (e.g., G3-XPhos) (1-2 mol%) | Catalyst source |
| Ligand | XPhos (2-4 mol%) | Stabilizes catalyst |
| Additive | KOAc | May facilitate the reaction |
| Solvent | Dioxane/H₂O | Reaction medium |
| Temperature | 100 °C | Provides activation energy |
| Time | 1-4 h | Reaction duration |
PART 3: Troubleshooting and Optimization
-
Low or No Yield:
-
Catalyst Inactivation: Ensure rigorous exclusion of oxygen. Degas all solvents thoroughly. The amine substrate may be inhibiting the catalyst; consider using a more sterically hindered ligand (e.g., BrettPhos).[8]
-
Ineffective Base: The choice of base is critical. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig aminations, a very strong base is necessary.
-
-
Side Reactions:
-
Homocoupling: This can occur if the reaction temperature is too high or if the catalyst loading is excessive.
-
Protodebromination: This is the replacement of the bromine atom with hydrogen. It can be minimized by ensuring an efficient coupling partner and optimizing the reaction conditions.
-
-
Purification Challenges:
-
The presence of the free amine can lead to tailing on silica gel chromatography. Consider adding a small amount of triethylamine (e.g., 1%) to the eluent.
-
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse library of derivatives for drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting the catalyst system, base, and solvent, researchers can overcome the challenges associated with this substrate and achieve high yields of the desired products. The protocols provided in this guide offer a robust starting point for the successful functionalization of this important heterocyclic scaffold.
References
- BenchChem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Various Authors. (2021).
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromoquinoxalin-6-amine.
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. DSpace@MIT.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
- Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Wikipedia. (n.d.). Heck reaction.
- YouTube. (2019, January 7). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Various Authors. (n.d.).
- Various Authors. (2022, January 19).
- Various Authors. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances.
- Various Authors. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
- Various Authors. (n.d.). Benzothiadiazole vs.
- Various Authors. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions.
- Various Authors. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Various Authors. (2023, May 16). d:4,5- d']bis([1][2][3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.
- Various Authors. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Various Authors. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Various Authors. (2023, May 30). Stille vs.
- Various Authors. (n.d.). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI.
- Various Authors. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Various Authors. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI.
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Application Note: A Scalable and Efficient Synthesis of 5-Bromobenzo[d]isothiazol-3-amine
Abstract
This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of 5-Bromobenzo[d]isothiazol-3-amine, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology is designed for scalability, safety, and high purity, addressing the increasing demand for this intermediate in drug development and academic research. We detail a robust two-step, one-pot procedure starting from commercially available 5-Bromo-2-fluorobenzonitrile. The protocol emphasizes the rationale behind key experimental parameters, process controls for ensuring reproducibility, and detailed analytical methods for product validation.
Introduction and Scientific Rationale
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Specifically, this compound (CAS 613262-16-1) serves as a versatile precursor for the synthesis of more complex molecules, particularly through functionalization of its amino group or via metal-catalyzed cross-coupling reactions at the bromine-substituted position.[3] Its role as a protein degrader building block further highlights its importance in modern drug discovery.[4]
Traditional synthetic routes to substituted benzisothiazoles can suffer from harsh reaction conditions, limited substrate scope, or the use of hazardous reagents, making them unsuitable for industrial-scale production. The protocol outlined herein is based on a modern and efficient metal-free approach involving nucleophilic aromatic substitution followed by an oxidative cyclization.[5] This strategy was selected for its operational simplicity, use of readily available and cost-effective reagents, and high overall yield, making it an ideal choice for large-scale synthesis.
Proposed Synthetic Pathway
The synthesis proceeds via a one-pot reaction from 5-Bromo-2-fluorobenzonitrile. The pathway involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The highly activated fluorine atom on the starting material is displaced by a sulfur nucleophile (from Sodium Sulfide, Na₂S) to form an in-situ thio-phenolate intermediate.
-
Oxidative Cyclization and Amination: The intermediate is then treated with an ammonia source and an oxidant (Sodium Hypochlorite, NaOCl). This facilitates the intramolecular cyclization and formation of the exocyclic amine group, yielding the final product.
Sources
Application Notes and Protocols: Derivatization of 5-Bromobenzo[d]isothiazol-3-amine for Kinase Inhibitor Development
Abstract
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Specifically, 5-bromobenzo[d]isothiazol-3-amine serves as a versatile starting material for the synthesis of potent kinase inhibitors due to its unique electronic properties and two strategically positioned functional groups amenable to diverse chemical modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key building block. We will delve into the rationale behind common synthetic strategies, provide detailed, field-tested protocols for key transformations, and discuss the structure-activity relationships (SAR) that drive the design of next-generation kinase inhibitors.
Introduction: The Significance of the Benzo[d]isothiazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The benzo[d]isothiazole nucleus has emerged as a valuable scaffold in the design of kinase inhibitors, with several derivatives showing potent and selective activity against various kinases, including p38α MAP kinase and Rho-associated kinase (ROCK-II).[3][4]
The this compound core (Figure 1) is particularly advantageous for library synthesis and lead optimization. The 3-amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent inhibition.[2] The 5-bromo substituent provides a reactive handle for introducing a wide array of chemical diversity through modern cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase and the modulation of physicochemical properties.
Figure 1: Structure of this compound Molecular Formula: C7H5BrN2S CAS Number: 613262-16-1[5][6]
Strategic Derivatization Points and Their Rationale
The development of effective kinase inhibitors from the this compound scaffold hinges on the strategic modification of its two key functional groups. The following diagram illustrates the primary points of derivatization and their intended impact on the final compound's biological activity and properties.
Caption: Key derivatization pathways for this compound.
Core Synthetic Protocols
The following sections provide detailed, step-by-step protocols for the most effective and widely used derivatization reactions on the this compound scaffold.
Palladium-Catalyzed C-C Cross-Coupling at the 5-Position: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl, heteroaryl, or vinyl groups at the 5-position of the benzisothiazole core.[7] This modification is crucial for exploring the solvent-exposed region of the kinase active site and can significantly impact a compound's selectivity and pharmacokinetic properties.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general starting point for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids or esters.[8]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the corresponding boronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience:
-
Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst, for more challenging couplings, particularly with sterically hindered or electron-deficient boronic acids, more advanced catalyst systems like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃·HBF₄) may be necessary to achieve good yields.[9]
-
Base Selection: The choice of base is critical. K₂CO₃ is a good starting point, but other bases such as Cs₂CO₃ or K₃PO₄ can be more effective for certain substrates.
-
Solvent System: A mixture of an organic solvent and water is typically required to dissolve both the organic starting materials and the inorganic base. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 5-Phenylbenzo[d]isothiazol-3-amine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)benzo[d]isothiazol-3-amine | 80-90 |
| 3 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)benzo[d]isothiazol-3-amine | 70-85 |
| 4 | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)benzo[d]isothiazol-3-amine | 75-90 |
Palladium-Catalyzed C-N Cross-Coupling at the 5-Position: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position.[10][11] This modification can introduce key hydrogen bond donors or acceptors and significantly alter the polarity and basicity of the molecule.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound. The choice of ligand and base is critical and often requires optimization.[12]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene. Add this pre-catalyst solution to the Schlenk flask.
-
Add this compound and the desired amine to the reaction flask.
-
Add the remaining anhydrous toluene via syringe.
-
Stir the reaction mixture at 90-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purify the residue by flash column chromatography.
Trustworthiness & Self-Validation:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[13][14] Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are generally effective for coupling a wide range of amines with aryl bromides.[12] The optimal ligand may need to be screened for each new amine coupling partner.
-
Base Sensitivity: NaOtBu is a strong base and can be incompatible with certain functional groups. Weaker bases like K₂CO₃ or K₃PO₄ can be used, but this often requires higher reaction temperatures and longer reaction times.[10]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition.[15]
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship. The introduction of different substituents can probe key interactions within the kinase active site and fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
General SAR Observations:
-
N-3 Position: Acylation or sulfonylation of the 3-amino group can introduce hydrogen bond acceptors that interact with the kinase hinge region. The nature of the acyl or sulfonyl group can influence selectivity between different kinase families.
-
C-5 Position:
-
Electron-donating groups (e.g., methoxy) on an appended aryl ring at the 5-position can sometimes decrease activity.[16]
-
Electron-withdrawing groups (e.g., halogens, nitro, trifluoromethyl) often improve antiproliferative activity.[16] This suggests that electronic effects play a significant role in the binding affinity.
-
Heterocyclic substituents can introduce additional hydrogen bonding opportunities and improve solubility and other physicochemical properties.
-
Table 2: Hypothetical SAR Data for a Series of 5-Arylbenzo[d]isothiazol-3-amines against Kinase X
| Compound ID | 5-Aryl Substituent (R) | Kinase X IC₅₀ (nM) | Rationale for Modification |
| 1a | Phenyl | 150 | Baseline compound |
| 1b | 4-Fluorophenyl | 75 | Introduce halogen for potential hydrophobic/polar interactions |
| 1c | 3,4-Dichlorophenyl | 20 | Explore impact of multiple electron-withdrawing groups[16] |
| 1d | 4-Hydroxyphenyl | 250 | Introduce H-bond donor to improve solubility |
| 1e | Pyridin-4-yl | 50 | Introduce basic nitrogen for solubility and potential H-bonding |
| 1f | N-Methylpiperazin-1-yl | 45 | Introduce a basic, solubilizing group via Buchwald-Hartwig |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient exploration of chemical space around this privileged scaffold. The protocols and insights provided in this guide are intended to empower researchers to design and synthesize the next generation of targeted therapeutics. By understanding the rationale behind each synthetic choice and employing robust, validated protocols, the path from initial hit to optimized lead can be significantly accelerated.
References
- Organic Chemistry Division, Buchwald-Hartwig Amination. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Iaconis, D., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- National Center for Biotechnology Information. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.
- Paoletti, N., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.
- Nolan, S. P., et al. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
- Liu, C., et al. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. PubMed.
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- Nolan, S. P. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate.
- Yin, Y., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. PubMed.
- Smith, A. B., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education.
- National Center for Biotechnology Information. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.
- Bhaumik, A., et al. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... ResearchGate.
- LibreTexts. (2023). Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Structure-Activity Relationship of 3-Methoxyisothiazole Derivatives: A Comparative Guide for Drug Discovery Professionals.
- Feuerstein, M., et al. (2005). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- J&K Scientific. (n.d.). This compound | 613262-16-1.
- Ohno, H., et al. (2016). Structure-Activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
- Heterocyclic Building Blocks-Isothiazole. (n.d.). Category: 677304-75-5.
- Fluorochem. (n.d.). This compound.
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkat USA.
- National Center for Biotechnology Information. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sinfoo Biotech. (n.d.). This compound.
- Chemistry Tutorials. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 5-Amino-2-bromobenzoic acid.
- Ohta, A., et al. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate.
- National Center for Biotechnology Information. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. ResearchGate.
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- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: A Framework for Validating Novel Protein Degrader Building Blocks
Introduction: The Expanding Frontier of Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] This is accomplished using heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which act as molecular bridges between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1]
The modular nature of PROTACs—composed of a POI ligand, an E3 ligase ligand, and a connecting linker—has spurred the development of "building block" libraries to accelerate discovery.[4][5] While ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the exploration of novel E3 ligase ligands is a critical frontier.[6] Tapping into the vast family of over 600 human E3 ligases could unlock cell-type-specific degradation, overcome resistance mechanisms, and expand the accessible proteome.[6][7]
This guide provides a comprehensive framework for the evaluation of a novel chemical fragment as a potential E3 ligase-recruiting building block for TPD. We will use the hypothetical candidate, 5-Bromobenzo[d]isothiazol-3-amine , to illustrate a rigorous, field-proven workflow. This document is designed for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental step.
Part 1: Foundational Evaluation of a Novel E3 Ligase Building Block
The first critical step is to determine if the candidate molecule, in this case, this compound, directly engages a specific E3 ubiquitin ligase. This validation is essential before investing in the synthesis of full PROTAC molecules.
In Silico & Preliminary Assessment
Before initiating wet lab experiments, computational and structural analyses can provide initial hypotheses. Docking simulations of this compound against known E3 ligase structures can suggest potential binders. However, experimental validation is paramount. The primary goal is to confirm direct, high-affinity binding to an E3 ligase.
Biochemical Validation: Confirming E3 Ligase Engagement
Direct binding assays are the cornerstone for validating a new E3 ligase ligand. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying the kinetics and affinity of this interaction in real-time.[8][9]
Protocol 1: Surface Plasmon Resonance (SPR) for Binary Affinity Measurement
Objective: To determine the binding affinity (KD) of this compound to a panel of purified human E3 ubiquitin ligases.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip[8]
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant E3 ligase complexes (e.g., VHL/Elongin B/Elongin C, CRBN/DDB1)
-
This compound (analyte)
-
SPR running buffer (e.g., HBS-EP+)[10]
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Methodology:
-
Chip Preparation & Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[11]
-
Inject the purified E3 ligase complex (ligand) at a concentration of 20-50 µg/mL in a low pH buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to facilitate pre-concentration.[12]
-
Inject the ligand until the desired immobilization level (e.g., ~10,000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.[11]
-
A reference flow cell should be prepared similarly but without the E3 ligase to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a serial dilution of this compound in SPR running buffer. Concentrations should span a range from at least 10-fold below to 10-fold above the expected KD (e.g., 1 nM to 10 µM).
-
Inject the analyte solutions over both the E3 ligase-coupled and reference flow cells at a constant flow rate (e.g., 30 µL/min).[9]
-
Monitor the association and dissociation phases in real-time.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Interpreting the Results: A confirmed interaction with a KD in the low micromolar to nanomolar range is considered a strong starting point for a new E3 ligase ligand.[13] If binding is confirmed, the next step is to incorporate the building block into a PROTAC.
Part 2: Synthesis and In Vitro Characterization of a Test PROTAC
Once this compound is validated as an E3 ligase binder, it must be tested in the context of a heterobifunctional PROTAC. This involves synthesizing a proof-of-concept PROTAC and evaluating its ability to induce the formation of a stable ternary complex.
PROTAC Synthesis Strategy
The primary amine on this compound provides a convenient handle for conjugation. A common strategy is to use amide bond formation to connect the building block to a linker, which is then attached to a POI ligand ("warhead").[14] For this example, we will use JQ1, a well-characterized inhibitor of the BRD4 protein.[15]
Protocol 2: General Synthesis of a JQ1-based PROTAC
Objective: To synthesize a PROTAC molecule linking this compound to JQ1 via a polyethylene glycol (PEG) linker.
Methodology:
-
Linker-Warhead Synthesis: Synthesize or procure a JQ1 derivative with a linker terminating in a carboxylic acid (e.g., JQ1-PEG3-COOH).
-
Amide Coupling:
-
Dissolve JQ1-PEG3-COOH (1 eq.) in a suitable solvent like DMF.
-
Add a peptide coupling reagent such as HATU (1.1 eq.) and a base like DIPEA (2 eq.).
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq.) in DMF.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Purification:
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final compound using LC-MS and NMR.
-
Logical Workflow for PROTAC Synthesis
Caption: General workflow for synthesizing a PROTAC via amide coupling.
Ternary Complex Formation
The formation of a stable POI-PROTAC-E3 ligase ternary complex is the mechanistic hallmark of PROTAC action and a key predictor of degradation efficiency.[16][17] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay to measure this interaction.[18][19]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the BRD4-PROTAC-E3 Ligase ternary complex.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well microplates
-
His-tagged recombinant E3 ligase complex
-
GST-tagged recombinant BRD4 (bromodomain)
-
Terbium (Tb)-labeled anti-His antibody (donor)
-
Fluorescein (FITC)-labeled anti-GST antibody (acceptor)
-
Synthesized PROTAC
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA)
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the synthesized PROTAC in assay buffer.
-
Assay Assembly:
-
In a 384-well plate, add the His-tagged E3 ligase and GST-tagged BRD4 to each well at optimized concentrations.
-
Add the Tb-anti-His (donor) and FITC-anti-GST (acceptor) antibodies.
-
Add the PROTAC dilution series. Include controls with no PROTAC, and controls with only the individual building blocks (JQ1 and this compound).
-
-
Incubation & Detection:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for complex formation.
-
Measure the fluorescence emission at both the donor and acceptor wavelengths using a TR-FRET plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Signal / Donor Signal).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve (the "hook effect") is characteristic of ternary complex formation, where at very high concentrations, binary complexes are favored over the ternary complex.[19]
-
Mechanism of TR-FRET Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. enamine.net [enamine.net]
- 5. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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- 15. researchgate.net [researchgate.net]
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- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Robust Reversed-Phase HPLC Method for the Purification and Impurity Profiling of 5-Bromobenzo[d]isothiazol-3-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification and analysis of 5-Bromobenzo[d]isothiazol-3-amine, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers and drug development professionals requiring high-purity material and accurate impurity profiling. We delve into the rationale behind method development, from stationary phase selection to mobile phase optimization, ensuring the protocol is both effective and scientifically grounded. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH phosphate buffer, providing excellent resolution and peak shape. This document provides a step-by-step protocol, system suitability criteria, and a troubleshooting guide to ensure reliable and reproducible results.
Introduction and Scientific Background
This compound is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. The purity of such intermediates is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1]
This guide focuses on a reversed-phase HPLC method, which is ideally suited for separating non-polar to moderately polar compounds like this compound.[3] The core principle involves partitioning the analyte between a non-polar stationary phase (e.g., octadecylsilane, C18) and a more polar mobile phase.[3] By systematically adjusting the mobile phase composition, we can achieve selective retention and elution of the target compound and its related impurities.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the foundation of logical method development.
| Property | Value | Source / Comment |
| Chemical Name | This compound | IUPAC |
| CAS Number | 613262-16-1 | [4][5] |
| Molecular Formula | C₇H₅BrN₂S | [4][6] |
| Molecular Weight | ~229.1 g/mol | [4][6] |
| Structure | Aromatic heterocyclic amine with a bromine substituent. | |
| Predicted LogP | ~2.7 | Estimated based on similar structures[7]. Indicates sufficient hydrophobicity for RP-HPLC. |
| Key Functional Groups | Primary amine (-NH₂), Aromatic rings, Halogen (Br) | The basic amine group is critical for pH selection. The aromatic system allows for strong UV detection. |
| Physical State | Solid | [4] |
HPLC Method Development Strategy
The development of a robust purification method follows a logical progression designed to optimize selectivity, resolution, and peak shape. The workflow below illustrates the decision-making process.
Caption: Logical workflow for HPLC method development.
Rationale for Experimental Choices
-
Stationary Phase Selection: A C18 column is the first choice for separating aromatic compounds based on hydrophobicity.[3] For this compound, its LogP suggests strong retention on a C18 phase. Phenyl or Pentafluorophenyl (PFP) phases are excellent alternatives, as they can offer different selectivity for halogenated and aromatic compounds through π-π interactions.[8][9]
-
Mobile Phase pH Control: The primary amine group on the analyte is basic. At neutral or high pH, it can be partially or fully deprotonated, leading to interactions with residual silanols on the silica support and causing severe peak tailing. By maintaining a low mobile phase pH (e.g., 2.5-3.5), the amine is fully protonated (-NH₃⁺). This single ionic state ensures a symmetrical peak shape and reproducible retention time. An acidic buffer like potassium phosphate is ideal for this purpose.[10][11]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol as it typically provides lower backpressure and better peak efficiency for aromatic compounds.
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is essential for impurity profiling.[12] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted within a reasonable time with good peak shape.[13]
-
Detection Wavelength: As a compound with extensive aromaticity, strong UV absorbance is expected. A preliminary scan with a Photodiode Array (PDA) detector is recommended to determine the absorbance maximum (λ-max) for optimal sensitivity. In the absence of this data, 254 nm is a robust starting point, as it is a common wavelength for aromatic compounds.
Detailed Application Protocol
This protocol is designed for the analytical-scale purification and impurity analysis of this compound. It can be scaled up for preparative purification by increasing the column diameter and flow rate proportionally.
Required Equipment and Materials
-
Equipment:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA or UV-Vis detector.
-
Analytical balance (4 decimal places).
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
0.22 µm or 0.45 µm syringe filters (PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard and crude sample.
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or Milli-Q).
-
Potassium phosphate monobasic (KH₂PO₄), ACS grade.
-
Phosphoric acid (H₃PO₄), ACS grade.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, 10 mM KH₂PO₄, pH 3.0):
-
Weigh 1.36 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter and degas for 15 minutes in a sonicator.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
Filter and degas before use.
-
-
Sample Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Solution (0.1 mg/mL):
-
Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and vortex/sonicate until fully dissolved.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Crude Sample Solution (1.0 mg/mL):
-
Accurately weigh 10 mg of the crude synthesis product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC System Parameters
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for high-resolution separation of hydrophobic molecules.[3] |
| Mobile Phase A | 10 mM KH₂PO₄, pH 3.0 | Low pH ensures protonation of the amine for good peak shape. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B | Initial hold for equilibration, linear gradient for separation, hold for elution of non-polar impurities, re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak efficiency. |
| Injection Volume | 10 µL | Appropriate for analytical scale to prevent column overload. |
| Detection | PDA at 254 nm or λ-max | 254 nm is a good starting point; λ-max provides maximum sensitivity. |
| Run Time | 35 minutes | Includes separation and column re-equilibration. |
Experimental Workflow
Caption: Step-by-step experimental workflow.
System Suitability and Method Validation
To ensure the trustworthiness of the results, the HPLC system must meet predefined performance criteria before sample analysis. This is in accordance with regulatory guidelines from bodies like the FDA.[14][15]
System Suitability Test (SST)
Inject the reference standard solution (0.1 mg/mL) five times consecutively. The results must meet the criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range indicate undesirable column or mobile phase interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD%) of Retention Time | ≤ 1.0% | Demonstrates the precision and stability of the pump and system. |
| RSD% of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
Method Validation Principles
For use in a regulated environment, the method must be fully validated according to ICH Q2(R1) or FDA guidelines.[15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities.
-
Linearity: The method's ability to obtain results directly proportional to the concentration of the analyte.[18]
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Expected Results and Troubleshooting
Under the conditions described, this compound is expected to elute as a sharp, symmetrical peak. The retention time will depend on the specific column batch but should be highly reproducible. Impurities from the synthesis will appear as separate peaks, typically eluting before or after the main peak. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too high; Column is degrading. | Verify mobile phase pH is 3.0. Replace column if performance does not improve. |
| Poor Resolution | Gradient is too steep; Column is contaminated. | Decrease the gradient slope (e.g., 30-90% B over 30 min). Flush column with a strong solvent like isopropanol. |
| Shifting Retention Times | Inadequate column equilibration; Column temperature fluctuation; Mobile phase composition drift. | Ensure equilibration time is sufficient (at least 10 column volumes). Verify column thermostat is stable. Prepare fresh mobile phase. |
| Ghost Peaks | Contaminated diluent or mobile phase; Carryover from autosampler. | Inject a blank. Prepare fresh solutions. Run a needle wash program on the autosampler. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the purification and impurity analysis of this compound. By controlling critical parameters such as mobile phase pH and employing a systematic gradient elution, this method achieves excellent resolution, peak shape, and reproducibility. The inclusion of system suitability criteria ensures the integrity of the data, making this protocol suitable for demanding applications in research and pharmaceutical development.
References
- J-Stage. Separation and determination of aromatic amines by reversed-phase HPLC.
- Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Chromatography Forum. HPLC separation of related halogenated aromatic, any one??.
- Chromtech. HPLC Column Selection Guide.
- International Journal of Pharmaceutical Research and Applications. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- LCGC International. HPLC Column Selection.
- LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
- ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
- U.S. Food & Drug Administration. Validation of Chromatographic Methods.
- LCGC International. Method Development for Drug Impurity Profiling: Part 1.
- Link Lab. HPLC Column Selection Guide.
- Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.
- ResearchGate. High throughput screening or drug impurity profiles using gradients in normal phase chromatography | Request PDF.
- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- PubChem. 5-Bromo-1,3-benzothiazol-2-amine.
- ECA Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Pharmaguideline. Steps for HPLC Method Validation.
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- YouTube. Validation of Analytical Methods according to the New FDA Guidance.
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The Thiazole Scaffold: Synthetic Strategies and Protocols for Medicinal Chemistry
Introduction: The Enduring Significance of the Thiazole Ring in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in a multitude of biologically active compounds.[1][4] The thiazole nucleus is not merely a synthetic curiosity; it is a recurring motif in numerous natural products, including Vitamin B1 (Thiamine), and is embedded in the core of many FDA-approved drugs, showcasing its therapeutic relevance across a wide spectrum of diseases.[1][2][5][6][7][8][9][10][11]
From antibacterial and antifungal agents to anticancer, anti-inflammatory, and antiviral therapies, the versatility of the thiazole ring is remarkable.[1][3][5][7][12][13][14] Its derivatives have been successfully developed to treat conditions ranging from tuberculosis and HIV/AIDS to diabetes and cancer.[3][13] This widespread utility stems from the ring's ability to act as a bioisostere for other functional groups, its rigid structure which can orient substituents in a defined three-dimensional space, and its capacity to participate in hydrogen bonding and metal chelation.
Given its profound impact on pharmaceutical sciences, a deep understanding of the synthetic methodologies to construct and functionalize the thiazole ring is paramount for researchers in drug discovery and development. This guide provides a detailed exploration of the most pivotal thiazole ring formation reactions, offering not just the theoretical underpinnings but also practical, field-tested protocols. We will delve into the venerable Hantzsch, Gabriel, and Cook-Heilbron syntheses, alongside a discussion of their modern applications and variations.
Key Synthetic Routes to the Thiazole Core
The construction of the thiazole ring can be approached through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern on the final thiazole product. Here, we dissect three classical and highly utilized methods.
The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction remains one of the most dependable and widely used methods for the synthesis of thiazoles, particularly 2-aminothiazoles.[13][15][16] The core transformation involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide or a related sulfur-containing nucleophile like thiourea.[13][16][17]
Mechanism and Strategic Considerations:
The reaction proceeds via a multi-step pathway.[17] It begins with a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[17][18] The aromaticity of the final product serves as a significant driving force for the reaction.[18]
The Hantzsch synthesis is valued for its generally high yields and the simplicity of its execution.[17] However, potential drawbacks can include harsh reaction conditions and extended reaction times in some cases.[15]
Reaction Workflow Diagram:
Caption: General workflow for the Hantzsch thiazole synthesis.
The Gabriel Thiazole Synthesis
The Gabriel synthesis offers a route to 2,5-disubstituted thiazoles.[2] This method involves the reaction of an acylamino-ketone with a phosphorus pentasulfide (P₄S₁₀).[2][19]
Mechanism and Strategic Considerations:
In this synthesis, phosphorus pentasulfide acts as a thionating agent, converting the ketone carbonyl into a thioketone. The nitrogen of the amide then attacks this thioketone, leading to cyclization and subsequent dehydration to form the thiazole ring.
The Cook-Heilbron Thiazole Synthesis
Discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, this synthesis is particularly useful for preparing 5-aminothiazoles.[20] The reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[12][20][21][22]
Mechanism and Strategic Considerations:
The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide).[20] This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting intermediate yields the final 5-aminothiazole product.[20] A key advantage of this method is that it often proceeds at room temperature and under mild, sometimes aqueous, conditions.[20]
Comparison of Classical Thiazole Syntheses
| Synthesis Method | Starting Materials | Typical Product | Key Advantages | Potential Limitations |
| Hantzsch | α-Haloketone + Thioamide/Thiourea | 2-Substituted/2-Amino Thiazoles | High yields, simple procedure, widely applicable.[13][17] | Can require harsh conditions, long reaction times.[15] |
| Gabriel | Acylamino-ketone + P₄S₁₀ | 2,5-Disubstituted Thiazoles | Access to specific substitution patterns. | Use of malodorous and reactive P₄S₁₀. |
| Cook-Heilbron | α-Aminonitrile + CS₂/Dithioacids | 5-Amino Thiazoles | Mild reaction conditions, good yields.[20] | Less common in literature compared to Hantzsch.[20] |
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of representative thiazole derivatives. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of a 2-aminothiazole derivative from 2-bromoacetophenone and thiourea.[17]
Materials and Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Stir bar
-
20 mL scintillation vial or round-bottom flask
-
Hot plate with stirring capability
-
Beakers
-
Buchner funnel and side-arm flask
-
Filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[17]
-
Solvent Addition: Add 5 mL of methanol to the vial and place a stir bar inside.[17]
-
Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[17]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[17]
-
Neutralization and Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly. The thiazole product is poorly soluble in water and will precipitate.[17]
-
Isolation: Set up a Buchner funnel with a 50 mL side-arm flask for vacuum filtration. Wet the filter paper with water to ensure a good seal.[17]
-
Filtration: Filter the mixture, collecting the solid product on the filter paper.[17]
-
Washing: Rinse the collected solid (filter cake) with deionized water to remove any remaining salts.[17]
-
Drying: Carefully transfer the solid product to a tared watch glass and allow it to air dry completely.[17]
-
Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination, thin-layer chromatography (TLC), and NMR spectroscopy.[17]
Mechanism Diagram (Hantzsch Synthesis):
Caption: Mechanism of the Hantzsch thiazole synthesis.
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative
This protocol provides a general procedure for the synthesis of 5-aminothiazoles from an α-aminonitrile and carbon disulfide.
Materials and Reagents:
-
α-Aminonitrile
-
Carbon Disulfide (CS₂)
-
Ethanol or other suitable solvent
-
Base (e.g., triethylamine or aqueous base, if needed for work-up)
-
Stir bar
-
Round-bottom flask
-
Stir plate
-
Rotary evaporator
-
Equipment for purification (e.g., column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the chosen α-aminonitrile in a suitable solvent like ethanol in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: At room temperature, add carbon disulfide to the solution with stirring. The reaction is often run under mild conditions.[20]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the pure 5-aminothiazole derivative.
Mechanism Diagram (Cook-Heilbron Synthesis):
Caption: Mechanism of the Cook-Heilbron thiazole synthesis.
Modern Synthetic Approaches and Future Outlook
While the classical methods remain mainstays in the synthesis of thiazoles, modern organic chemistry continues to evolve, offering new and improved methodologies. These include microwave-assisted synthesis, which can significantly reduce reaction times, and the development of one-pot, multi-component reactions that enhance efficiency and reduce waste.[2][21][23] Furthermore, enzymatic and chemoenzymatic strategies are emerging as environmentally friendly alternatives.[2][15]
The exploration of novel thiazole derivatives remains a vibrant area of research in medicinal chemistry.[2] The ability to strategically synthesize and modify the thiazole scaffold is crucial for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The robust and versatile synthetic routes to this essential heterocycle ensure that the thiazole ring will continue to be a source of innovation in drug discovery for the foreseeable future.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Wikipedia. Cook–Heilbron thiazole synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Systematic Review On Thiazole And Its Applications.
- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural.
- A review on thiazole based compounds andamp; it's pharmacological activities. (2024-10-23).
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022-08-18).
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org.
- ResearchGate. Structures of thiazole-bearing drugs recently approved by the FDA.
- PubMed Central (PMC). Thiazole Ring—A Biologically Active Scaffold.
- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
- PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Slideshare. Thiazole and thiazole containing drugs.
- PubMed Central (PMC). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- PubMed Central (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- PubMed. Application and synthesis of thiazole ring in clinically approved drugs. (2023-03-15).
- RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. (2017-05-03).
- National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07).
- ResearchGate. Common methods for the synthesis of 2-aminothiazole.
- ResearchGate. Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores.
- BioKB. Thiazole Ring—A Biologically Active Scaffold.
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07).
- SynArchive. Hantzsch Thiazole Synthesis.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022-03-18).
- Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. (2020-12-06).
- ResearchGate. Cook–Heilbron thiazole synthesis.
- Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
- YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05).
- Expertsmind.com. Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help.
- Organic Chemistry Portal. Thiazole synthesis.
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Application Notes and Protocols for Acylation Reactions of the Amino Group on 5-Bromobenzo[d]isothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acylation of the primary amino group of 5-Bromobenzo[d]isothiazol-3-amine. This key transformation is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The benzo[d]isothiazole scaffold is a privileged structure in drug discovery, and its derivatization through acylation allows for the systematic exploration of structure-activity relationships (SAR). This document details the underlying reaction mechanisms, provides step-by-step experimental protocols for common acylation procedures, and offers guidance on the characterization of the resulting N-acylated products. Furthermore, it includes a troubleshooting guide to address potential challenges and ensure successful synthesis.
Introduction: The Significance of N-Acylated 5-Bromobenzo[d]isothiazol-3-amines
This compound is a versatile heterocyclic building block in organic synthesis and medicinal chemistry.[1] The presence of a reactive primary amino group and a bromine atom offers two orthogonal handles for chemical modification. The acylation of the amino group to form amides is a fundamental transformation that introduces a diverse range of functionalities, profoundly influencing the physicochemical and pharmacological properties of the parent molecule.
N-acylated benzo[d]isothiazole derivatives have been investigated for a wide array of biological activities, including as potential kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The amide bond is a cornerstone of many pharmaceutical structures, contributing to target binding through hydrogen bonding and providing metabolic stability. The bromine atom on the benzisothiazole ring can be further functionalized, for instance, via palladium-catalyzed cross-coupling reactions, to generate extensive libraries of compounds for high-throughput screening.
This guide will focus on two primary methods for the acylation of this compound: the use of acyl chlorides and the application of acid anhydrides, both with and without catalytic activation.
Reaction Mechanisms and Rationale
The acylation of the amino group on this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Acylation with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents. The reaction is typically rapid and exothermic. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: Mechanism of Acylation with Acyl Chlorides.
Acylation with Acid Anhydrides
Acid anhydrides are less reactive than acyl chlorides, often requiring a catalyst or higher reaction temperatures. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for these reactions. DMAP first reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amine.
Caption: DMAP-Catalyzed Acylation with Acid Anhydrides.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Acylation using Acetyl Chloride
This protocol describes the synthesis of N-(5-bromobenzo[d]isothiazol-3-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Protocol 2: DMAP-Catalyzed Acylation using Acetic Anhydride
This protocol provides an alternative method for the synthesis of N-(5-bromobenzo[d]isothiazol-3-yl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel and chromatography solvents
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.
-
Catalyst and Reagent Addition: Add DMAP (0.1 eq.) and acetic anhydride (1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40 °C) may be required for less reactive acylating agents.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Quantitative Data Summary
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride/DMAP) |
| Starting Material | This compound | This compound |
| Acylating Agent | Acetyl Chloride (1.1 eq.) | Acetic Anhydride (1.5 eq.) |
| Base/Catalyst | Triethylamine (1.2 eq.) | DMAP (0.1 eq.) |
| Solvent | Anhydrous DCM | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature (or 40 °C) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | > 85% | > 90% |
Experimental Workflow
Caption: General Experimental Workflow for Acylation.
Characterization of N-Acylated Products
The successful synthesis of the N-acylated this compound derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material (typically around 5-6 ppm). A new singlet or broadened singlet for the amide N-H proton will appear further downfield (typically 8-10 ppm). The aromatic protons of the benzo[d]isothiazole ring will show characteristic splitting patterns. The protons of the newly introduced acyl group will also be present (e.g., a singlet around 2.2 ppm for an acetyl group).
-
¹³C NMR: A new signal for the amide carbonyl carbon will appear in the range of 165-175 ppm. Changes in the chemical shifts of the carbon atoms of the benzo[d]isothiazole ring, particularly the carbon attached to the nitrogen, will also be observed.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the expected mass of the N-acylated product.
-
Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch will be present in the region of 1650-1700 cm⁻¹. The N-H stretch of the amide will appear as a sharp peak around 3300 cm⁻¹.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive reagents (moisture contamination).2. Insufficiently reactive acylating agent.3. Low solubility of starting material. | 1. Use freshly distilled solvents and reagents.2. Switch to a more reactive acylating agent (e.g., from anhydride to acyl chloride). Increase reaction temperature.3. Try a different solvent (e.g., DMF, THF). |
| Multiple Products (by TLC) | 1. Diacylation (less likely for this substrate).2. Side reactions involving the isothiazole ring.3. Impure starting materials. | 1. Use a stoichiometric amount of the acylating agent.2. Use milder reaction conditions (lower temperature, less reactive acylating agent).3. Purify the starting materials before the reaction. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts.2. Product is highly polar. | 1. Optimize the solvent system for column chromatography.2. Consider recrystallization as an alternative purification method. |
Conclusion
The acylation of this compound is a robust and versatile method for the synthesis of a wide range of amide derivatives. The protocols outlined in this guide, utilizing both acyl chlorides and acid anhydrides, provide reliable pathways to these valuable compounds. Careful control of reaction conditions and appropriate analytical characterization are essential for ensuring the successful synthesis and purity of the desired products. These N-acylated derivatives serve as important intermediates and potential drug candidates in the field of medicinal chemistry.
References
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
- Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. [Link]
- Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic resonance in chemistry : MRC, 46(12), 1175–1179. [Link]
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The Strategic Deployment of 5-Bromobenzo[d]isothiazol-3-amine in Fragment-Based Drug Discovery: A Guide for Researchers
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2][3] This guide provides detailed application notes and protocols for the utilization of a promising, yet under-explored fragment, 5-Bromobenzo[d]isothiazol-3-amine, in a typical FBDD campaign.
The benzisothiazole scaffold is a well-recognized "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7][8] The inherent bioactivity of this scaffold makes its derivatives, such as this compound, attractive candidates for inclusion in fragment libraries.
Physicochemical Properties of this compound
This fragment conforms well to the "Rule of Three," a common guideline for fragment library design.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂S | [9][10] |
| Molecular Weight | 229.1 g/mol | [9] |
| CAS Number | 613262-16-1 | [9][11] |
| Appearance | Solid | [9] |
| Purity | Typically ≥98% | [9] |
| Canonical SMILES | NC1=NSC2=CC=C(Br)C=C21 | [9] |
| InChI | InChI=1S/C7H5BrN2S | [9] |
The bromine atom provides a useful vector for synthetic elaboration, allowing for "fragment growing" strategies during hit-to-lead optimization. The primary amine offers a potential hydrogen bond donor, contributing to specific interactions with a target protein.
A Generalized Fragment-Based Drug Discovery Workflow
A typical FBDD campaign follows a structured progression from initial screening to the development of a potent lead compound. The following diagram illustrates this workflow.
Caption: A typical workflow in Fragment-Based Drug Discovery.
Application Notes and Protocols
The following sections provide detailed protocols for the key stages of an FBDD campaign using this compound.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting the binding of small molecules to an immobilized protein target in real-time.[12][13] It is highly sensitive and can detect the weak interactions typical of fragments.[14][15]
Objective: To identify if this compound binds to the target protein.
Materials:
-
Purified target protein (≥95% purity)
-
This compound (solid)
-
SPR instrument (e.g., Biacore, Octet)
-
Sensor chips (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS, amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
-
DMSO (high purity)
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Amine coupling is a common method.
-
Aim for an immobilization level that will provide an adequate signal for fragment binding.
-
A reference surface should be prepared on a separate flow cell to subtract non-specific binding and bulk refractive index changes.[15] This can be an empty flow cell or one with an irrelevant immobilized protein.
-
-
Fragment Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
For the screening, prepare a working solution of the fragment in running buffer. A typical screening concentration is 200 µM.[16]
-
Crucially, ensure the final DMSO concentration in the working solution is matched exactly with the running buffer to avoid false positives due to refractive index mismatch. [12]
-
-
SPR Screening:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solution over the target and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface if necessary, using a regeneration solution that removes the bound fragment without denaturing the protein.
-
-
Data Analysis:
-
Subtract the signal from the reference surface from the signal on the target surface to obtain the specific binding sensorgram.
-
A positive "hit" is identified by a clear increase in response units (RU) during the association phase and a decrease during the dissociation phase.
-
For a primary screen, a simple "yes/no" binding response is often sufficient. The magnitude of the response can give a preliminary indication of binding affinity.
-
Protocol 2: Primary Screening by NMR Spectroscopy
NMR spectroscopy is another powerful technique for fragment screening, capable of detecting weak binding events.[17][18] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for FBDD.[19][20]
Objective: To confirm the binding of this compound to the target protein in solution.
Materials:
-
Purified target protein (isotopically labeled, e.g., ¹⁵N, if protein-observed methods are used)
-
This compound
-
NMR buffer (e.g., phosphate or Tris buffer in D₂O)
-
NMR spectrometer with a cryoprobe
Methodology (STD NMR):
-
Sample Preparation:
-
Prepare a solution of the target protein in the NMR buffer at a concentration of 10-50 µM.
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Add the fragment to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone to serve as a reference.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves two experiments: one with on-resonance saturation of the protein signals and one with off-resonance saturation.
-
The difference spectrum (on-resonance minus off-resonance) will show signals only from the protons of the fragment that are in close proximity to the protein upon binding.
-
-
Data Analysis:
-
A positive hit is confirmed by the presence of signals in the STD difference spectrum corresponding to the protons of this compound.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein (the "binding epitope").
-
Protocol 3: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[21] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (K D), enthalpy (ΔH), and stoichiometry (n).
Objective: To confirm the binding of this compound and accurately determine its binding affinity and thermodynamics.
Materials:
-
Purified target protein
-
This compound
-
ITC instrument
-
Dialysis buffer
Methodology:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve the fragment in the final dialysis buffer. It is critical that the buffer for the protein and the fragment are identical to minimize heats of dilution.
-
Degas both the protein and fragment solutions before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the fragment solution into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small injections of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot them against the molar ratio of fragment to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K D, ΔH, and n.
-
A validated hit will produce a sigmoidal binding curve from which these parameters can be reliably extracted.
-
Protocol 4: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is a cornerstone of FBDD.[22][23] It provides invaluable information on the binding mode, specific interactions, and the location of the binding site, which is essential for structure-guided hit-to-lead optimization.[24]
Objective: To determine the three-dimensional structure of this compound bound to the target protein.
Materials:
-
Highly purified and concentrated target protein
-
This compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source is often required for fragment complexes)
Methodology:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein in the presence of the fragment (typically at a 1-5 mM concentration).
-
Soaking: If apo-protein crystals are already available, they can be soaked in a solution containing the fragment. The soaking time and fragment concentration need to be optimized.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Due to the weak affinity of fragments, data collection at room temperature is also being explored to better represent physiological conditions.[25]
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement if a structure of the apo-protein is available.
-
Carefully examine the electron density maps to identify the density corresponding to the bound fragment. The bromine atom can be particularly helpful in identifying the fragment due to its high electron density.
-
Build the fragment into the density and refine the structure to high resolution.
-
Hit-to-Lead Optimization Strategies
Once a fragment hit like this compound is validated and its binding mode is understood, the next phase is to increase its affinity and selectivity to generate a lead compound.[26]
Caption: Common strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the fragment core to make additional interactions with the protein.[26] The bromine atom on this compound is an ideal handle for this approach, for instance, through palladium-catalyzed cross-coupling reactions.
-
Fragment Linking: If a second fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[26]
-
Fragment Merging: If two fragments are found to bind in overlapping positions, a new molecule can be designed that incorporates the key features of both.[26]
Conclusion
This compound represents a valuable, yet underexplored, tool for fragment-based drug discovery. Its favorable physicochemical properties and the privileged nature of the benzisothiazole scaffold make it an attractive starting point for identifying novel inhibitors for a range of biological targets. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively incorporate this and similar fragments into their drug discovery programs. By leveraging a multi-faceted biophysical approach, from initial screening to detailed structural characterization, the full potential of such fragments can be realized, ultimately accelerating the journey from a weakly binding hit to a potent, optimized lead compound.
References
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters
- Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic
- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers
- Fragment-based screening using surface plasmon resonance technology - PubMed
- Fragment Screening | Drug Discovery
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS
- NMR Spectroscopy in Fragment-Based Drug Design - Cre
- SPR-based fragment screening: advantages and applic
- Multiplexed experimental strategies for fragment library screening using SPR biosensors
- Biophysics for Successful Drug Discovery Programs
- NMR-Fragment Based Virtual Screening: A Brief Overview - PMC - PubMed Central - NIH
- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH
- Biophysical screening in fragment-based drug design: a brief overview
- Overview of NMR spectroscopy applications in FBDD. NMR methods used in...
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFe
- Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening - ACS Public
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science
- Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery | Sartorius
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI
- A Review on Recent Development and biological applications of benzothiazole deriv
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Liter
- Protein X-ray Crystallography and Drug Discovery - PMC - NIH
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC
- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals
- Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers
- Studying protein-ligand interactions using X-ray crystallography. - Semantic Scholar
- This compound
- This compound | 613262-16-1 - J&K Scientific
- 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide - Benchchem
- 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide - Sigma-Aldrich
- This compound - Sinfoo Biotech
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC
- Synthesis of benzo[d]isothiazoles: an update - ark
- Category: 677304-75-5 - Heterocyclic Building Blocks-Isothiazole
- Protocol to perform fragment screening using NMR spectroscopy - ResearchG
- Fragment-Based Drug Discovery
- 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem
- 5-Bromobenzothiazole | C7H4BrNS | CID 3610155 - PubChem
- Fragment-based screening for inhibitors of PDE4A using enthalpy arrays and X-ray crystallography - PMC - NIH
- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH
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- 26. lifechemicals.com [lifechemicals.com]
Metal-Free Synthesis of Benzo[d]isothiazole Amines: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for the metal-free synthesis of 3-amino-substituted benzo[d]isothiazoles, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols detailed herein eschew traditional transition-metal catalysts in favor of more sustainable, cost-effective, and environmentally benign methodologies.[1][2] We present two robust, field-proven protocols: an iodine-catalyzed oxidative C-H/N-H annulation and a classic electrophilic cyclization route. This guide is intended for researchers, chemists, and drug development professionals, offering detailed step-by-step procedures, mechanistic insights, data interpretation, and expert troubleshooting advice to ensure successful implementation.
Introduction: The Shift to Metal-Free Synthesis
The benzo[d]isothiazole core is a privileged structure found in numerous biologically active compounds, including potent enzyme inhibitors and therapeutic agents.[3] Traditionally, the synthesis of this scaffold often relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can suffer from drawbacks such as high catalyst cost, potential for toxic metal contamination in the final product, and stringent reaction conditions.
The development of metal-free synthetic routes represents a significant advancement in green and sustainable chemistry.[1][2] These approaches offer numerous advantages, including:
-
Reduced Cost: Avoids expensive and precious metal catalysts.
-
Lower Toxicity: Eliminates the risk of metal residue in active pharmaceutical ingredients (APIs), a critical consideration for regulatory approval.
-
Simplified Purification: Products are often cleaner, simplifying downstream workup and purification steps.
-
Environmental Sustainability: Utilizes readily available, less hazardous reagents and often generates fewer toxic byproducts.[2]
This guide focuses on two distinct and highly effective metal-free strategies for accessing 3-aminobenzo[d]isothiazoles.
Overview of Synthetic Strategies
Two primary metal-free pathways are detailed, starting from different, readily accessible precursors. The choice of method can be guided by starting material availability and desired substitution patterns.
Figure 1. High-level overview of the two metal-free synthetic routes.
Protocol 1: Iodine-Catalyzed Oxidative C-H/N-H Annulation
This modern approach leverages molecular iodine as an inexpensive and powerful catalyst to construct the heterocyclic core from aryl thiourea precursors via an intramolecular C-H amination/annulation.[2][4] This method is notable for its high efficiency and the use of molecular oxygen as the terminal oxidant, with water as the sole byproduct.[2][4]
Principle and Mechanism
The reaction proceeds through an iodine-catalyzed electrophilic substitution mechanism.[4] The aryl thiourea first undergoes tautomerization to a thiol form. Molecular iodine then facilitates an intramolecular electrophilic cyclization onto the aromatic ring, forming a C-S bond. Subsequent oxidation and deprotonation/aromatization, promoted by the catalyst and an oxidant, yield the final product.
Figure 2. Simplified workflow for the Iodine-Catalyzed Annulation protocol.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Substituted Aryl Thiourea | Synthesis Grade | Sigma-Aldrich | Starting material. |
| Iodine (I₂) | ACS Reagent, ≥99.8% | Sigma-Aldrich | Catalyst. |
| Potassium Persulfate (K₂S₂O₈) | ACS Reagent, ≥99% | Acros Organics | Alternative powerful oxidant.[5] |
| Chlorobenzene (PhCl) | Anhydrous, ≥99.8% | Sigma-Aldrich | High-boiling solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Chemical | For extraction. |
| Saturated Sodium Thiosulfate (aq.) | - | Lab Prepared | For quenching excess iodine. |
| Brine | - | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR Chemicals | For drying organic layer. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the substituted aryl thiourea (0.5 mmol, 1.0 equiv) and iodine (I₂) (0.05 mmol, 0.1 equiv).
-
Solvent Addition: Add anhydrous chlorobenzene (5.0 mL) to the tube.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously under an air or oxygen atmosphere (a balloon is sufficient) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-aminobenzo[d]isothiazole product.
Substrate Scope & Expected Yields
This method demonstrates broad substrate tolerance, accommodating various electron-donating and electron-withdrawing groups on the aryl ring.[4]
| Entry | Aryl Substituent (on Thiourea) | Product Yield (%) |
| 1 | H | 85 |
| 2 | 4-Me | 92 |
| 3 | 4-OMe | 88 |
| 4 | 4-F | 75 |
| 5 | 4-Cl | 78 |
| 6 | 4-NO₂ | 65 |
| Data adapted from representative literature yields. Actual yields may vary. |
Expert Insights & Troubleshooting
-
Causality: The high temperature is necessary to overcome the activation energy for the C-H functionalization step. Chlorobenzene is an ideal solvent due to its high boiling point and relative inertness.
-
Trustworthiness: The protocol's self-validating nature comes from the distinct color change during workup (the purple/brown of iodine disappears upon quenching) and the clean product profile typically observed by TLC post-reaction.
-
Troubleshooting:
-
Low Yield: If the reaction stalls, ensure the system is not completely sealed to allow for slow oxygen ingress, or consider switching the oxidant to a stronger one like potassium persulfate (K₂S₂O₈), which can accelerate the reaction.[5]
-
Side Products: Over-oxidation can occur. Ensure the reaction is not heated for an excessive amount of time after completion. Using a slight excess of the thiosulfate quench is good practice.
-
Protocol 2: Electrophilic Cyclization of 2-(Thiocyanatomethyl)aniline Derivatives
This is a more traditional, yet highly reliable, metal-free method that involves the construction of the benzo[d]isothiazole ring through an intramolecular electrophilic cyclization. This pathway is particularly useful when starting from substituted anilines.
Principle and Mechanism
The synthesis begins with a 2-(thiocyanatomethyl)aniline derivative. In the presence of an acid or an electrophilic trigger (like Br₂ or I₂ in trace amounts), the thiocyanate group is activated. The aniline nitrogen then acts as an intramolecular nucleophile, attacking the activated carbon of the thiocyanate group. This cyclization event, followed by elimination and tautomerization, forms the stable aromatic 3-aminobenzo[d]isothiazole system.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(Thiocyanatomethyl)aniline HCl salt | Synthesis Grade | Custom Synthesis | Starting material. |
| Acetic Acid (AcOH) | Glacial | Sigma-Aldrich | Solvent and acid catalyst. |
| Bromine (Br₂) | ACS Reagent | Sigma-Aldrich | Electrophilic trigger (use with caution). |
| Sodium Bicarbonate (aq.) | Saturated | Lab Prepared | For neutralization. |
| Dichloromethane (DCM) | ACS Grade | Fisher Chemical | For extraction. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a stir bar and a reflux condenser, suspend the 2-(thiocyanatomethyl)aniline hydrochloride salt (1.0 mmol, 1.0 equiv) in glacial acetic acid (10 mL).
-
Initiation: Add a single drop of liquid bromine (Br₂) to the suspension. Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Heat the mixture to reflux (approx. 118 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material has been fully consumed. The reaction mixture typically becomes a clear, homogeneous solution upon completion.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully pour the acidic solution over crushed ice (approx. 50 g).
-
Neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by silica gel chromatography.
Expert Insights & Troubleshooting
-
Causality: The role of bromine is catalytic; it acts as an electrophile to activate the thiocyanate group towards intramolecular nucleophilic attack. Acetic acid serves as both a solvent and a proton source to facilitate the elimination and tautomerization steps.
-
Trustworthiness: This protocol is highly reproducible. The formation of a precipitate upon neutralization is a strong indicator of successful product formation before extraction.
-
Troubleshooting:
-
Reaction Fails to Initiate: The starting material may not be sufficiently dry. Ensure the aniline salt is properly dried. Alternatively, the quality of the bromine may be poor; use a fresh ampoule.
-
Complex Mixture of Products: If the reaction is heated for too long or at too high a temperature, decomposition or side reactions (e.g., aromatic bromination) can occur. Adhere to the recommended reaction time and monitor closely with TLC.
-
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Standard PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Iodine: Iodine is corrosive and can cause stains. Avoid inhalation of vapors.
-
Chlorobenzene: This solvent is harmful if inhaled or absorbed through the skin.
-
Bromine: Bromine is extremely corrosive, toxic, and causes severe burns. Handle with extreme care, using a glass syringe for transfer. Have a sodium thiosulfate solution readily available for quenching any spills.
-
Acetic Acid: Glacial acetic acid is corrosive and can cause burns.
Conclusion
The metal-free synthesis of benzo[d]isothiazole amines offers significant advantages over traditional metal-catalyzed methods, aligning with the principles of green chemistry. The two protocols detailed in this guide—iodine-catalyzed oxidative annulation and electrophilic cyclization—provide reliable and versatile options for accessing this important heterocyclic scaffold. By understanding the underlying mechanisms and following the detailed procedures, researchers can confidently and safely synthesize these valuable compounds for applications in drug discovery and materials science.
References
- Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. [Link]
- Yang, Z., et al. (2022).
- ResearchGate. (n.d.). Proposed mechanism for metal free functionalization of saturated heterocycles.
- Frontiers in Chemistry. (2022).
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update.
- Royal Society of Chemistry. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. [Link]
- American Chemical Society. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines.
- Zhu, Y. S., et al. (2022). Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles. Chinese Chemical Letters, 33(3), 1497-1500. [Link]
- National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][6]Thiazin-4-One Derivatives. U.S.
- Saadat, M., & Banihashemi, K. (2023). C-S bond creation via intramolecular cascade: a new and green method for synthesis of benzothiazoles derivatives. Journal of Synthetic Chemistry, 1(3), 177-184. [Link]
- ResearchGate. (2021). Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles.
- Li, Y., Wang, Y. L., & Wang, J. Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters, 35(4), 460-461. [Link]
- ResearchGate. (2018). One-pot transition metal-free synthesis of 3,5-disubstituted and annulated isothiazoles by Singh.
- National Center for Biotechnology Information. (2022). Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. U.S.
- Stang, M. M. (2018). Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. eScholarship, University of California. [Link]
Sources
- 1. Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 5. C-S bond creation via intramolecular cascade: a new and green method for synthesis of benzothiazoles derivatives [jsynthchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Bromobenzo[d]isothiazol-3-amine synthesis
Welcome to the technical support center for the synthesis of 5-Bromobenzo[d]isothiazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and industrially relevant pathway is the cyclization of 2-amino-5-bromobenzonitrile with a sulfur source. This method involves a one-pot reaction where the amino and cyano groups of the starting material react with elemental sulfur and a sulfide base to form the desired isothiazole ring system. This approach is favored for its atom economy and use of readily available starting materials.
Q2: Why is the choice of solvent critical in this reaction?
A2: The solvent plays multiple roles. It must effectively dissolve the starting materials and reagents, particularly the polysulfides formed in situ. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Pyridine, or N-Methyl-2-pyrrolidone (NMP) are typically used because they can handle the reaction temperatures required for cyclization and maintain a homogenous reaction mixture. The basicity of the solvent (e.g., pyridine) can also influence the reaction rate and mechanism.
Q3: What are the primary safety concerns I should be aware of?
A3: The reaction involves heating sodium sulfide and elemental sulfur, which can generate hydrogen sulfide (H₂S) gas, especially in the presence of any protic impurities. H₂S is a highly toxic, flammable gas with the characteristic odor of rotten eggs, which can cause olfactory fatigue. Therefore, this reaction must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. A suitable eluent system, typically a mixture of heptane/ethyl acetate or dichloromethane/methanol, should be developed to achieve good separation between the starting material (2-amino-5-bromobenzonitrile) and the product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. LC-MS can also be used for definitive identification of the product peak.
Q5: What is the expected purity of the crude product, and what are common impurities?
A5: The crude product purity can vary significantly based on reaction control. Common impurities include unreacted starting material, elemental sulfur, and potential side products like benzothiazole derivatives. The primary challenge is often the removal of residual sulfur, which can co-precipitate with the product.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary depending on your specific lab conditions and scale.
Reaction Scheme:
Materials:
-
2-Amino-5-bromobenzonitrile (1.0 eq)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O) (2.0 eq)
-
Elemental Sulfur (S₈) (1.5 eq)
-
Pyridine (or DMF)
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet. Ensure the entire apparatus is dry.
-
Reagent Addition: Under a gentle flow of nitrogen, charge the flask with 2-amino-5-bromobenzonitrile (1.0 eq), sodium sulfide nonahydrate (2.0 eq), and elemental sulfur (1.5 eq).
-
Solvent Addition: Add anhydrous pyridine (or DMF) to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Reaction: Begin vigorous stirring and heat the mixture to 110-120 °C. The mixture will darken as the reagents dissolve and react.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the dark mixture into a beaker of ice water (approx. 10x the volume of the reaction solvent).
-
Precipitation: A precipitate will form. Stir the aqueous slurry for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove inorganic salts. A subsequent wash with a small amount of cold ethanol or a saturated sodium bisulfite solution can help remove residual sulfur.
-
Drying: Dry the crude product under vacuum to a constant weight.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Reagent Quality: Sodium sulfide is hygroscopic and can degrade. Starting material may be impure. | 1. Use freshly opened or properly stored sodium sulfide. Verify the purity of 2-amino-5-bromobenzonitrile by melting point or NMR. |
| 2. Insufficient Temperature: The reaction requires thermal energy to proceed at a reasonable rate. | 2. Ensure the internal reaction temperature reaches the target of 110-120 °C. Use a silicone oil bath for stable heating. | |
| 3. Reaction Not Complete: Insufficient reaction time. | 3. Continue heating and monitor by TLC until the starting material is no longer visible. | |
| 4. Presence of Water: Water can react with the sulfide/polysulfide species and inhibit the desired reaction. | 4. Use anhydrous solvent and ensure glassware is thoroughly dried. Run the reaction under an inert (N₂) atmosphere. | |
| Formation of Multiple Products / Impure Product | 1. Overheating: Excessive temperature can lead to decomposition of the product or starting material, forming tarry byproducts. | 1. Maintain strict temperature control. Do not exceed 125 °C. |
| 2. Incorrect Stoichiometry: An incorrect ratio of sulfur to sodium sulfide can lead to different polysulfide species and potential side reactions. | 2. Carefully weigh all reagents. Ensure the molar ratios are correct as per the protocol. | |
| 3. Oxidation: If the reaction is exposed to air at high temperatures, oxidative side reactions can occur. | 3. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. | |
| Product is Difficult to Purify | 1. Contamination with Sulfur: Elemental sulfur has moderate solubility in many organic solvents and can be difficult to remove. | 1. During work-up, wash the crude product with a warm solution of sodium bisulfite (NaHSO₃) to reduce elemental sulfur to soluble thiosulfate. 2. For recrystallization, choose a solvent system where the product is soluble when hot but sparingly soluble when cold, while sulfur remains soluble (e.g., ethanol). |
| 2. Oily or Tarry Product: This often indicates decomposition or the presence of low-melting impurities. | 1. Attempt to triturate the crude oil with a non-polar solvent like hexane or diethyl ether to induce solidification. 2. If trituration fails, column chromatography is the most effective purification method. |
Visualizing the Workflow & Troubleshooting Logic
A clear workflow and a logical approach to troubleshooting are key to success.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146.
- Yuan, J., et al. (2021). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]thiazin-4-One Derivatives. Molecules, 26(10), 2929.
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society, 1594-1598. (Referenced via Wikipedia for general thiazole synthesis principles).
Troubleshooting low yield in benzoisothiazole synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for benzoisothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the benzoisothiazole scaffold. Recognizing that low yield is a frequent and multifaceted challenge, this document provides in-depth troubleshooting guides and FAQs to address specific experimental issues. Our approach is rooted in explaining the chemical causality behind each recommendation, ensuring you can make informed decisions to optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Low Yield
Low product yield is a critical issue that can stem from numerous factors, from reactant purity to suboptimal reaction conditions. This section breaks down the most common problems into a question-and-answer format to directly address the challenges you may be facing in the lab.
Question 1: My reaction yield is consistently low or fails completely. Where should I start my investigation?
This is the most common issue encountered. A systematic approach is crucial for diagnosing the root cause. The problem often lies in one of three areas: starting material integrity, reaction conditions, or the cyclization/oxidation efficiency.
Table 1: Root Cause Analysis for Low/No Product Yield
| Potential Cause | Recommended Solutions |
| Poor Starting Material Quality | Ensure the purity of your starting materials. For syntheses involving 2-aminothiophenol, be aware that it is highly susceptible to oxidation into a disulfide byproduct, which will not participate in the reaction.[1] Use a freshly opened bottle, purify it via distillation before use, or handle it under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Suboptimal Reaction Conditions | Temperature: The optimal temperature is highly dependent on the specific substrates and catalyst. Some reactions proceed well at room temperature, while others require heating to reflux.[1][2] If yields are low at room temperature, try incrementally increasing the heat. Conversely, if side product formation is observed at higher temperatures, lowering the temperature may be beneficial.[2] Solvent: Solvent choice is critical for reactant solubility and reaction kinetics. Common solvents include ethanol, DMSO, and toluene.[3][4] Some modern, green approaches utilize solvent-free conditions or water, which can improve yields and simplify workup.[1][5] |
| Inefficient Catalyst or Oxidant | Catalyst: The choice of catalyst is crucial and substrate-dependent. For condensations with carboxylic acids, catalysts like Polyphosphoric Acid (PPA) can be effective.[1] For reactions with aldehydes, systems like H₂O₂/HCl are common.[3] It is often necessary to screen several catalysts to find the optimal one for your specific reaction.[1] Oxidant: Many benzoisothiazole syntheses require a final oxidation step to form the aromatic ring. If this step is inefficient, the reaction can stall at an intermediate stage.[3][6] Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when the reaction is run open to the air.[2][3] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) or using DMSO as both the solvent and oxidant is required.[3][7] |
| Inefficient Cyclization | The ring-closing step to form the isothiazole ring can be slow or inefficient. This can be due to steric hindrance on the substrates or suboptimal pH. Ensure sufficient reaction time and that the temperature is optimized for cyclization.[8] In some routes, pH control is critical for efficient ring closure.[8] |
Question 2: I'm observing significant byproduct formation that is complicating purification and reducing my isolated yield. How can I identify and minimize these impurities?
Byproduct formation is a primary contributor to low isolated yields. Identifying the structure of the main byproduct can provide valuable clues about what is going wrong in the reaction.
If your desired product is an aromatic benzoisothiazole, the presence of the corresponding dihydro- intermediate indicates incomplete oxidation.[6]
-
Causality: The synthesis often proceeds through a cyclized, non-aromatic intermediate. The final step is an oxidative dehydrogenation to form the stable aromatic ring. If the oxidant is too weak, insufficient, or absent, this intermediate will accumulate as a major byproduct.[3][6]
-
Solution:
-
Introduce a Stronger Oxidant: If relying on atmospheric oxygen is insufficient, add an explicit oxidizing agent. A common and effective system is a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in an ethanol solvent.[6]
-
Use an Oxidizing Solvent: Dimethyl sulfoxide (DMSO) can serve as both the solvent and the oxidant, which is a widely used strategy to drive the reaction to completion.[7][9]
-
Post-Synthesis Oxidation: If the dihydro-intermediate has already been isolated, it can be oxidized in a separate step using an agent like Pyridinium Chlorochromate (PCC) on silica gel.[6]
-
This is particularly common in syntheses starting from thiophenols, such as 2-aminothiophenol.
-
Causality: The thiol group (-SH) is easily oxidized to form a disulfide bond (S-S), creating a dimer of your starting material. This dimer is unreactive and represents a loss of valuable starting material.
-
Solution:
-
Perform the Reaction Under an Inert Atmosphere: Using a nitrogen or argon atmosphere will minimize the presence of atmospheric oxygen, thereby reducing the rate of this side reaction.[1]
-
Use Fresh Starting Materials: Use 2-aminothiophenol from a freshly opened bottle or purify it immediately before the reaction to remove any pre-existing disulfide impurities.[1]
-
Question 3: My reaction to synthesize Saccharin (a benzo[d]isothiazol-3(2H)-one derivative) from o-toluenesulfonamide has a very low yield. What are the critical steps to optimize?
The synthesis of saccharin involves the oxidation of a methyl group on the benzene ring to a carboxylic acid, followed by cyclization. Low yields often point to incomplete oxidation or issues during the workup.
-
Causality: The key transformation is the oxidation of the methyl group of o-toluenesulfonamide to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This reaction must be driven to completion. The subsequent cyclization is an intramolecular condensation that occurs upon acidification.
-
Solutions & Protocol:
-
Ensure Complete Oxidation: The addition of KMnO₄ should be done slowly and with vigorous stirring to maintain control over the exothermic reaction. The disappearance of the purple permanganate color is an indicator of its consumption.[10]
-
Careful pH Control During Workup: After oxidation, the mixture contains the potassium salt of the sulfonamide-benzoic acid. The workup involves a critical two-step acidification process.
-
First, neutralize the solution carefully. This step precipitates any unreacted o-toluenesulfonamide, which should be filtered off.[10]
-
Second, strongly acidify the remaining filtrate with hydrochloric acid to precipitate the saccharin product. The acidic proton on the sulfonamide nitrogen has a low pKa (around 1.6), and the molecule is less soluble in its acidic form.[11]
-
-
-
Dissolution: Dissolve one equivalent of o-toluenesulfonamide in a solution of one equivalent of sodium hydroxide in water.[10]
-
Heating: Gently heat the solution to 40-50°C.
-
Oxidation: Slowly add solid potassium permanganate (approx. 2.5-3 equivalents) in portions with continuous stirring. Continue until the purple color of the permanganate has disappeared.[10]
-
Quenching & Filtration: Add a small amount of sodium bisulfite or hydrosulfite to quench any remaining permanganate and decolorize the solution. Filter the mixture to remove the manganese dioxide precipitate.
-
Isolation: Cool the filtrate and carefully neutralize it with hydrochloric acid. Filter off any precipitated starting material. Add excess hydrochloric acid to the filtrate to precipitate the saccharin product. Collect the solid by vacuum filtration and wash with cold water.[10]
Visualizing the Troubleshooting Workflow
To effectively diagnose low-yield issues, a logical workflow is essential. The following diagram outlines a step-by-step process for troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. Saccharin - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Bromobenzo[d]isothiazol-3-amine
Welcome to the technical support center for the synthesis of 5-Bromobenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and preventative measures in a direct question-and-answer format. Our goal is to equip you with the expertise to optimize your reaction outcomes and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound from 2-Amino-5-bromobenzonitrile?
A foundational and frequently employed method for the synthesis of this compound involves a two-step, one-pot procedure starting from 2-Amino-5-bromobenzonitrile. This approach is favored for its operational simplicity and use of readily available reagents.
The synthesis proceeds via two key stages:
-
Thiolation: The initial step is a nucleophilic aromatic substitution where the amino group of 2-Amino-5-bromobenzonitrile is converted to a thiol functionality. This is typically achieved by reacting it with a sulfur source like sodium hydrosulfide (NaSH) or a mixture of sodium sulfide (Na₂S) and elemental sulfur. This forms an in situ sodium 2-cyano-4-bromobenzenethiolate intermediate.
-
Oxidative Cyclization: The intermediate thiolate is then subjected to an oxidative cyclization. A common and effective method for this is the addition of an oxidizing agent, such as sodium hypochlorite (NaOCl), in the presence of ammonia. The ammonia acts as the nitrogen source for the 3-amino group, and the oxidant facilitates the intramolecular N-S bond formation to yield the final product.[1]
Below is a diagram illustrating this primary synthetic pathway.
Caption: Figure 1: The primary synthetic route to this compound.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
Q2: My reaction yields are low, and I've isolated a high-molecular-weight, sulfur-containing impurity. What could this be?
This is a classic sign of oxidative dimerization of the thiolate intermediate, leading to the formation of 2,2'-dithiobis(4-bromobenzonitrile) .
Causality: The 2-cyano-4-bromobenzenethiolate intermediate is susceptible to oxidation. If the cyclization step with ammonia and sodium hypochlorite is not efficient, or if atmospheric oxygen is not properly excluded before the oxidant is added, two molecules of the thiolate can couple to form a disulfide bond. This disulfide is often a stable, easily isolatable byproduct that significantly reduces the yield of the desired product. The formation of such disulfide intermediates is a known possibility in the synthesis of related 3-amino-1,2-benzisothiazoles.[2]
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure the initial thiolation step is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent premature oxidation by atmospheric oxygen.
-
Controlled Oxidant Addition: Add the sodium hypochlorite solution dropwise at a controlled temperature (typically 0-5 °C). A rapid, uncontrolled addition can lead to localized high concentrations of the oxidant, favoring dimerization over the desired intramolecular cyclization.
-
Ammonia Concentration: Ensure a sufficient excess of ammonia is present during the oxidation step. Ammonia is crucial for the formation of the N-S bond, and an insufficient amount can slow down the cyclization, giving more time for the dimerization side reaction to occur.
Caption: Figure 2: Competing pathways of the thiolate intermediate.
Q3: My analytical data (NMR, MS) suggests the presence of an isomer. What could be the structure?
It is highly probable that you have formed a 5-bromo-[3]benzothiophene-2-carbonitrile derivative. This arises from an alternative mode of cyclization.
Causality: While the desired reaction involves the formation of an N-S bond, conditions that favor intramolecular nucleophilic attack of the sulfur onto the nitrile carbon, followed by rearrangement, can lead to the formation of a benzothiophene ring system. The synthesis of benzothiophenes from substituted 2-halobenzonitriles and sulfur sources is a known transformation.[3][4][5] The reaction conditions, particularly temperature and the nature of the base, can influence the selectivity between benzisothiazole and benzothiophene formation.
Troubleshooting Protocol:
-
Temperature Control: This side reaction is often favored at higher temperatures. Maintain a low reaction temperature (0-10 °C) during the cyclization step.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the sulfurizing agent. An excess of a strong nucleophilic sulfur source might promote the attack at the nitrile.
-
pH Control: Ensure the reaction medium is sufficiently basic during the cyclization to favor the desired pathway.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10 °C | Minimizes the rate of the competing benzothiophene formation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents unwanted oxidative side reactions. |
| Oxidant Addition | Slow, dropwise | Maintains a low, steady concentration of the oxidant. |
Q4: I am observing significant amounts of unreacted 2-Amino-5-bromobenzonitrile and other starting materials. What are the likely causes?
Incomplete conversion can stem from several factors related to reagent activity and reaction conditions.
Causality:
-
Inactive Sulfur Source: The sodium sulfide or hydrosulfide may have degraded through oxidation or hydration. Sodium sulfide is hygroscopic and can be oxidized by air.[6]
-
Insufficient Diazotization (if applicable): In routes that proceed via a diazonium salt to introduce the thiol, incomplete diazotization will leave starting aniline untouched.
-
Low Reaction Temperature: While important for selectivity, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, hindering their reactivity.
Troubleshooting Protocol:
-
Reagent Quality: Use freshly opened or properly stored sodium sulfide/hydrosulfide. It's good practice to use a fresh, high-quality batch for critical syntheses.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material before proceeding with the work-up.
-
Solvent System: Ensure that your solvent system (e.g., DMF, DMSO, or a mixed aqueous-organic system) provides adequate solubility for all reactants.
-
Temperature Optimization: If the reaction is stalling, a modest, controlled increase in temperature (e.g., from 0 °C to room temperature) after the initial addition of reagents might be necessary to drive the reaction to completion.
Caption: Figure 3: A logical workflow for troubleshooting common synthesis issues.
References
- American Chemical Society. Synthesis of β-aminocarbonyl containing benzothiophene to generate a library of novel bioactive compounds.
- Google Patents. JPH06220030A - Process for producing 3-amino-1,2-benzisothiazole derivative.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
- Wikipedia. Benzothiophene.
- Synthesis of benzo[d]isothiazoles: an update. Arkat USA.
- Wikipedia. Sodium sulfide.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. JPH06220030A - Process for producing 3-amino-1,2-benzisothiazole derivative - Google Patents [patents.google.com]
- 3. Synthesis of β-aminocarbonyl containing benzothiophene to generate a library of novel bioactive compounds - American Chemical Society [acs.digitellinc.com]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. Benzothiophene - Wikipedia [en.wikipedia.org]
- 6. Sodium sulfide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to the unique challenges presented by these molecules. Brominated heterocycles are pivotal building blocks in medicinal chemistry and materials science, but their purification can be fraught with difficulties, from inherent instability to the presence of closely related impurities. This resource synthesizes technical expertise and field-proven insights to help you navigate these complexities and achieve your desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude brominated heterocyclic products?
A1: Crude brominated products often contain a variety of impurities stemming from the synthetic route. Common contaminants include:
-
Unreacted Brominating Reagent: Residual elemental bromine (Br₂) or reagents like N-bromosuccinimide (NBS) are frequent culprits, often imparting a yellow or reddish-brown color to the product.[1]
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials.[1]
-
By-products: The formation of over-brominated or isomeric products can occur, which may have very similar physical properties to the desired product, making separation challenging.[1]
-
Acidic Impurities: Hydrogen bromide (HBr) is a common acidic by-product of many bromination reactions.[1]
-
Solvent Residues: Solvents used in the reaction or work-up may be present in the crude product.[1]
Q2: My purified brominated heterocycle is unstable and degrades over time. What are the likely causes?
A2: Brominated organic compounds, including heterocycles, can be susceptible to degradation through several mechanisms:
-
Dehalogenation: The carbon-bromine (C-Br) bond can be cleaved, leading to the loss of bromine.[1] This can be triggered by light, heat, or the presence of certain metals. The C-Br bond is weaker than C-Cl and C-F bonds, making these compounds more prone to this decomposition pathway.[1]
-
Hydrolysis: If the molecule contains other functional groups sensitive to water, residual moisture or acidic/basic conditions can lead to hydrolysis.[1]
-
Oxidation: Some brominated heterocycles may be sensitive to air and undergo oxidation.[1]
To enhance stability, store the purified compound in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon), and ensure it is free from residual acids or bases from the purification process.[1]
Q3: I'm struggling to separate my desired brominated product from a constitutional isomer. What purification techniques are most effective?
A3: Separating isomers is a common challenge due to their similar physical properties. High-resolution techniques are often necessary:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide excellent separation of isomers. Method development is key to achieving baseline separation.[1]
-
Preparative Gas Chromatography (GC): For volatile and thermally stable compounds, preparative GC is a powerful technique for separating isomers with close boiling points.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO2 as the mobile phase.[2] It is particularly effective for separating chiral and achiral isomers and is considered a "green" technology due to reduced solvent consumption.[2][3][4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of brominated heterocyclic compounds.
Guide 1: Issues in Column Chromatography
Problem: Poor separation of the target compound from impurities.
This is a frequent issue, often due to the similar polarities of the desired product and by-products (e.g., isomers or over-brominated species).[1]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting poor chromatographic separation.
Detailed Steps:
-
Optimize the Mobile Phase: If the spots are too close on the TLC plate, try a less polar solvent system. A shallower gradient (e.g., increasing the polar solvent in 1-2% increments) can significantly improve separation.[5]
-
Change the Stationary Phase: Silica gel is acidic and can cause issues with some compounds. Consider using neutral or basic alumina, which can alter the elution order and improve separation.[5]
-
Employ Orthogonal Chromatography: If a single chromatography mode (normal-phase or reversed-phase) is insufficient, a combination of the two can provide a powerful purification strategy.[6] Normal-phase and reversed-phase chromatography rely on different separation mechanisms (adsorption and partitioning, respectively), making them "orthogonal" to each other.[6] This approach is especially suitable for complex samples that cannot be purified by a single method.[6]
-
Consider Supercritical Fluid Chromatography (SFC): For difficult-to-separate mixtures, such as isomers, SFC can offer superior resolution.[2][7] It is a high-speed and efficient technique that is particularly adept at chiral separations.[3]
Problem: Degradation of the compound on the column.
Symptoms: Streaking on the TLC plate, the appearance of new, lower Rf spots after chromatography, or low overall recovery of the desired compound.[1]
Troubleshooting Steps:
-
Stationary Phase Neutrality: The slightly acidic nature of silica gel can cause the degradation of sensitive brominated compounds.[1]
-
Action: Use deactivated or neutral silica gel. Alternatively, you can neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine, typically 0.1-1%) in the eluent.[1]
-
-
Solvent Choice: Ensure the solvents used for the mobile phase are pure and free of reactive impurities.[1]
-
Minimize Residence Time: Do not let the compound sit on the column for an extended period. A faster elution, if it still provides adequate separation, can minimize the time the compound is in contact with the stationary phase.[1]
-
Consider Alternative Techniques: If degradation persists, recrystallization or distillation (for thermally stable liquids) may be better purification options.[1]
Problem: Peak tailing or splitting in HPLC.
Symptoms: Asymmetrical peaks in the chromatogram.
Troubleshooting Steps:
-
Investigate Secondary Interactions: Halogenated compounds can have secondary interactions with the stationary phase.
-
Action: Modify the mobile phase by adding a small amount of a competing base or adjusting the pH to mitigate these interactions.[8]
-
-
Check for Co-elution: A small, unresolved peak eluting on the tail of your main peak can manifest as peak tailing or splitting.
-
Action: Adjust the chromatographic gradient or try a column with a different selectivity to improve resolution.[8]
-
-
Address Matrix-Induced Peak Distortion: Co-eluting matrix components can cause peak distortion.
-
Action: If the peak shape is still poor with the sample matrix even after mobile phase optimization, improve the sample preparation. A more rigorous cleanup method like Solid-Phase Extraction (SPE) may be necessary.[8]
-
Guide 2: Issues in Recrystallization
Problem: Low recovery of the purified product.
Symptoms: A significant loss of product is observed after performing a recrystallization.[1]
Troubleshooting Steps:
-
Optimize Solvent Volume: Using too much solvent will result in a significant portion of your product remaining in the solution even after cooling.
-
Action: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
-
Cooling Process: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Inappropriate Solvent Choice: If the compound is too soluble in the cold solvent, a significant portion will be lost.[10]
-
Action: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[9]
-
Problem: The recrystallized product is still impure.
Symptoms: Analytical data (e.g., NMR, LC-MS) shows the presence of contaminants.
Troubleshooting Steps:
-
Slow Down the Cooling: Rapid crystallization can trap impurities within the crystal lattice.
-
Action: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[10]
-
-
Second Recrystallization: A second recrystallization of the collected crystals can further enhance purity.[10]
-
Charcoal Treatment: If your crystals are colored, the impurity may be a colored organic compound.
Experimental Protocols
Protocol 1: Quenching and Removal of Residual Bromine
This protocol is essential for removing the characteristic color of residual bromine from a crude reaction mixture.
Workflow for Quenching and Work-up:
Caption: A standard workflow for quenching residual bromine and acidic by-products.
Step-by-Step Methodology:
-
Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) with vigorous stirring until the reddish-brown color of bromine disappears.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[1]
-
Acid Removal: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid (e.g., HBr).[1]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: General Recrystallization Procedure
This protocol outlines the fundamental steps for purifying a solid brominated heterocyclic compound.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent system where the compound is highly soluble when hot and sparingly soluble when cold.[9] Common solvents for brominated heterocycles include ethanol, or a mixture of ethanol and water, and ethyl acetate/hexanes.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Comparison of Common Purification Techniques for Brominated Heterocycles
| Technique | Principle | Best Suited For | Potential Challenges |
| Column Chromatography | Differential adsorption on a stationary phase.[1] | Complex mixtures; separation of compounds with similar polarities.[1] | Compound degradation on the stationary phase; co-elution of impurities.[1] |
| Recrystallization | Difference in solubility at different temperatures.[9] | Removing small amounts of impurities from a solid product; scalable.[5] | Low recovery if not optimized; trapping of impurities in the crystal lattice.[1][10] |
| Distillation | Difference in boiling points.[1] | Thermally stable liquids with significantly different boiling points from impurities.[1] | Formation of azeotropes; thermal decomposition of the compound.[1] |
| Preparative HPLC/GC | High-resolution separation based on partitioning between mobile and stationary phases.[1] | Difficult-to-separate mixtures (e.g., isomers); high-purity requirements.[1] | Limited sample capacity; cost of instrumentation and solvents.[1] |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid mobile phase.[2] | Chiral separations; purification of thermally labile molecules and isomers.[2] | Requires specialized equipment; not suitable for all compounds.[2] |
References
- The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies.
- Mitchell, L. C. (1955). NOTE. OBSERVATIONS ON THE UTILITY OF SILVER NITRATE AS A CHROMOGENIC AGENT TO LOCATE ANIONS ON PAPER CHROMATOGRAMS. Journal of the Association of Official Agricultural Chemists, 38(4), 943–945. [Link]
- Chromatography with silver nitrate. (n.d.). Sciencemadness.org.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Chromatography Online.
- Chlorine and Bromine effect. (2011, April 21). Chromatography Forum.
- Wang, D. J. (2010). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. Journal of Chromatographic Science, 48(7), 535–541. [Link]
- Revision Notes - Identification of Halogens by Reaction with Silver Nitrate | Halogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl.
- Successful HPLC Operation - Troubleshooting Guide. (n.d.). vscht.cz.
- Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters.
- Supercritical fluid chromatography. (n.d.). In Wikipedia.
- LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
- Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies.
- Chromatography: No More Silver Nitrate. (2020, February 1). Brown Technology Innovations.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Jakab, E., & Blazsó, M. (2005). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of analytical and applied pyrolysis, 74(1-2), 338–344. [Link]
- Testing for Halide Ions. (2023, June 30). Chemistry LibreTexts.
- Jin, R., et al. (2017). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Pollutants on Gas Chromatography Columns. Environmental Science & Technology, 51(19), 11135–11144. [Link]
- Late-stage functionalization of BN-heterocycles. (2019). Chemical Society Reviews, 48(13), 3513–3528. [Link]
- SFC: A Greener Approach to Analytical and Purification Applications. (n.d.). Waters.
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017, May 19). Chromatography Today.
- recrystallization & purification of N-bromosuccinimide. (2021, February 6). [Video]. YouTube. [Link]
- Supercritical Fluid Chromatography as a sustainable tool for large scale purification. (n.d.). American Chemical Society.
- Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Recrystallization and Crystallization. (n.d.). University of Rochester.
- Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. (2024).
- Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. (2025).
- Solved Why is it necessary to maintain excess bromine in the. (2017, March 15). Chegg.com.
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). Microorganisms, 9(7), 1436. [Link]
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Organic Process Research & Development, 23(7), 1334–1340. [Link]
- Purification of liquid bromine contaminated with organic impurities. (1964). U.S.
- Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026). JACS Au.
- A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. (2026). Russian Journal of General Chemistry.
- (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021).
- Degradation of polyamide nanofiltration membranes by bromine: changes of physiochemical properties and filtration performance. (n.d.). HKU Scholars Hub.
- Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. (n.d.). Environmental Science & Technology.
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Stability of 5-Bromobenzo[d]isothiazol-3-amine under acidic conditions
Introduction
This technical guide serves as a dedicated resource for researchers, medicinal chemists, and drug development professionals utilizing 5-Bromobenzo[d]isothiazol-3-amine in their experimental workflows. The stability of this heterocyclic amine, particularly under acidic conditions, is a critical parameter that can significantly impact reaction outcomes, analytical results, and the overall integrity of a research campaign. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to diagnose and mitigate potential stability issues. Our goal is to empower users with the scientific rationale and practical steps necessary to ensure the reliable use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a fused heterocyclic compound. While generally stable under neutral and anhydrous conditions, the isothiazole ring system can be susceptible to degradation under harsh environmental conditions, including strong acids, bases, oxidizers, and photolysis.[1][2] The primary concern under acidic conditions is the potential for hydrolytic cleavage of the isothiazole ring.
Q2: How does the amine group at the 3-position influence stability in acid?
The exocyclic amine group is basic and will be protonated in acidic media to form an ammonium salt. This protonation increases the solubility of the compound in aqueous acidic solutions. While protonation itself is not a degradation step, it can influence the electronic properties of the heterocyclic ring, potentially making it more susceptible to nucleophilic attack by water, which can lead to hydrolysis and ring-opening.
Q3: What are the likely degradation products under acidic conditions?
While specific degradation studies on this exact molecule are not extensively published, based on the general chemistry of related benzothiazole and isothiazole systems, acid-catalyzed hydrolysis is a primary concern.[3][4] This would likely involve the cleavage of the sulfur-nitrogen bond in the isothiazole ring. A plausible degradation pathway would lead to the formation of a substituted 2-mercaptobenzamide derivative, which could be further oxidized.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to use anhydrous aprotic solvents and store them at low temperatures (2-8°C). Preparing fresh solutions for immediate use is the best practice. Avoid preparing and storing stock solutions in acidic media for extended periods.
Q5: Are there any specific acidic reagents that should be avoided?
Caution should be exercised when using strong, hot mineral acids (e.g., refluxing with concentrated HCl or H₂SO₄) for prolonged periods. The combination of low pH, elevated temperature, and the presence of water is most likely to induce degradation.[1][5] For reactions requiring acidic catalysis, consider using milder acids, lower temperatures, or shorter reaction times.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses common problems encountered during experiments that may be linked to the instability of this compound in acidic environments.
| Observed Problem | Probable Cause (Acid-Related Instability) | Recommended Solution |
| Low or no yield of the desired product in an acid-catalyzed reaction. | The starting material, this compound, may be degrading under the reaction conditions before it can react as intended. | 1. Monitor Starting Material: Run a time-course study analyzing aliquots by HPLC or TLC to track the consumption of the starting material. Check for the appearance of new, unidentified peaks. 2. Modify Conditions: Lower the reaction temperature. Use the minimum stoichiometric amount of acid required. Consider a milder acid catalyst (e.g., switching from H₂SO₄ to p-TsOH). 3. Change Order of Addition: If possible, add the acid catalyst last or slowly over time to minimize the exposure of the starting material to harsh conditions. |
| Multiple unexpected peaks appear in HPLC analysis of a reaction mixture. | These peaks could be degradation products resulting from the acid-catalyzed hydrolysis of the isothiazole ring. | 1. Conduct a Forced Degradation Study: Perform a controlled experiment to intentionally degrade the starting material under your reaction's acidic conditions (see Protocol 1 below).[1][6] 2. Compare Chromatograms: Compare the HPLC profile of the forced degradation sample with your reaction mixture. Co-elution of peaks provides strong evidence that they are degradants. 3. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can resolve the parent compound from all potential degradants.[7][8] |
| Inconsistent analytical results for stock solutions prepared in acidic mobile phases. | The compound is likely degrading in the acidic solution over time, leading to a decrease in the concentration of the parent analyte and an increase in degradants. | 1. Avoid Acidic Stock Solutions: Do not store stock solutions in acidic media. Prepare stocks in a non-reactive solvent like acetonitrile or DMSO. 2. Fresh Preparations: Prepare standards and samples for analysis immediately before injection. 3. pH Study: If necessary, perform a solution stability study at different pH values to determine an acceptable pH range and time frame for analysis. |
| Reaction mixture changes color unexpectedly (e.g., to yellow or brown). | Formation of colored degradation products. Ring-opening to form thiol-containing species, which can then oxidize to form colored disulfides or other complex products, is a possibility. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions of any potential thiol intermediates. 2. Characterize Byproducts: Attempt to isolate and characterize the colored impurities using techniques like LC-MS to confirm their structure and understand the degradation pathway.[7] |
Visualizing Potential Acidic Degradation
The following diagram illustrates a plausible hydrolytic degradation pathway for this compound under acidic conditions, leading to ring opening.
Caption: Plausible acid-catalyzed hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol is designed to assess the stability of this compound in an acidic solution, a key step in developing a stability-indicating analytical method.[1][5][6]
Objective: To intentionally degrade the compound and identify potential degradation products formed under acid stress.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in ACN to prepare a stock solution of approximately 1 mg/mL.
-
Prepare Samples:
-
Acid Stressed Sample: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of ~0.1 mg/mL.
-
Control Sample: In a separate flask, add the same volume of stock solution and dilute with a 50:50 mixture of ACN and water to the same final concentration.
-
-
Stress Condition: Place both the "Acid Stressed Sample" and the "Control Sample" in a water bath set to 60°C.
-
Time Points: Withdraw aliquots from both flasks at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately after withdrawal, cool the aliquot to room temperature and neutralize the acid-stressed sample by adding an equivalent amount of 0.1 M NaOH. This stops the degradation process.
-
Analysis: Analyze all samples (including the t=0 samples) by a suitable HPLC method (see example method parameters below).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation of the parent peak.
-
Note the retention times and peak areas of any new peaks that appear in the stressed sample. An ideal degradation level for method validation purposes is between 5-20%.[5]
-
Example HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Workflow for Forced Degradation Analysis
Caption: Workflow for conducting a forced acid degradation study.
References
- D. A. Wilson, J. B. Sweeney, and G. K. Tranmer, "Oxidative Ring-Opening of Benzothiazole Derivatives," Canadian Journal of Chemistry, 2018. URL: https://mc06.manuscriptcentral.com/cjc-pubs
- D. A. Wilson, J. B. Sweeney, and G. K. Tranmer, "Oxidative ring-opening of benzothiazole derivatives," ResearchGate, 2019. URL: https://www.researchgate.
- Wikipedia, "Benzothiazole," Wikipedia, 2023. URL: https://en.wikipedia.org/wiki/Benzothiazole
- MedCrave, "Forced degradation studies," MedCrave online, 2016. URL: https://medcraveonline.
- International Journal of Innovative Science and Research Technology, "A Brief Study on Forced Degradation Studies with Regulatory Guidance," ijisrt.com, 2023. URL: https://ijisrt.com/assets/upload/files/IJISRT23OCT043.pdf
- Benchchem, "5-Bromobenzo[c]isothiazol-3-amine|CAS 1379324-34-1," Benchchem.com. URL: https://www.benchchem.com/product/1379324-34-1
- M. K. Sharma and A. Murugesan, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Applied Pharmaceutical Science, 2017. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5560943/
- Fluorochem, "this compound," Fluorochem.co.uk. URL: https://www.fluorochem.co.uk/product/f077477/5-bromobenzo-d-isothiazol-3-amine
- Y. Ivanova, et al., "Synthesis of benzo[d]isothiazoles: an update," Arkat USA, 2024. URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2024-part-v/202312146/
- Pharma Science Monitor, "REVIEW: FORCE DEGRADATION STUDIES," Pharma Science Monitor, 2016. URL: https://www.pharmasm.com/index.php/pasm/article/view/1130
- J&K Scientific, "this compound | 613262-16-1," jk-sci.com. URL: https://www.jk-sci.com/product-613262-16-1.html
- Pharma Focus Asia, "Forced Degradation in Pharmaceuticals – A Regulatory Update," pharmafocusasia.com, 2023. URL: https://www.pharmafocusasia.
- ResearchGate, "Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product," ResearchGate, 2013. URL: https://www.researchgate.net/publication/283457198_Pathway_of_Acid_and_Base_Degradation_Study_for_Drug_Substance_and_Drug_Product_21
- Heterocyclic Building Blocks-Isothiazole, "Category: 677304-75-5," cn-heterocyclic-building-blocks.com. URL: https://www.cn-heterocyclic-building-blocks.
- BenchChem, "A Comparative Guide to Assessing the Stability-Indicating Power of Analytical Methods," BenchChem.com. URL: https://www.benchchem.
- Sinfoo Biotech, "this compound," sinfoobiochem.com. URL: https://www.sinfoobiochem.com/product/a029556.html
- PubChem, "5-Bromo-1,3-benzothiazol-2-amine," PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13775785
- Sigma-Aldrich, "5-Bromobenzo[d]isoxazol-3-ylamine," Sigmaaldrich.com. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fa399
- B.S. Szabó et al., "Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration," ResearchGate, 2022. URL: https://www.researchgate.
- BLDpharm, "2400-19-3|5-Bromo-N-methylbenzo[c]isothiazol-3-amine," bldpharm.com. URL: https://www.bldpharm.com/products/2400-19-3.html
- ResearchGate, "Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters," ResearchGate, 2022. URL: https://www.researchgate.net/publication/366114112_Synthesis_of_Thiazoles_and_Isothiazoles_via_Three-Component_Reaction_of_Enaminoesters_Sulfur_and_BromodifluoroacetamidesEsters
- IJSDR, "Stability indicating study by using different analytical techniques," ijsdr.org, 2022. URL: https://www.ijsdr.org/papers/IJSDR2209025.pdf
- Chemistry LibreTexts, "9.14: Opening of Epoxides - Acidic versus Basic Conditions," Chemistry LibreTexts, 2020. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/09%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/9.14%3A_Opening_of_Epoxides_-_Acidic_versus_Basic_Conditions
- NIOSH, "NIOSH Manual of Analytical Methods (NMAM), 5th Edition," CDC.gov, 2020. URL: https://www.cdc.gov/niosh/nmam/pdfs/NMAM_5th_Ed_E-Book_2020-103168.pdf
- H. Liu et al., "Forced degradation of recombinant monoclonal antibodies: A practical guide," mAbs, 2016. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4966810/
- Chemistry Stack Exchange, "Regioselectivity of acid-catalyzed ring-opening of epoxides," Chemistry Stack Exchange, 2013. URL: https://chemistry.stackexchange.
- A. Papakyriakou et al., "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles," Arkat USA, 2009. URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2009-part-xiii/as-8137/
- Chemistry LibreTexts, "5.4: Hydrolysis Reactions," Chemistry LibreTexts, 2025. URL: https://chem.libretexts.
- Allschoolabs, "this compound - 95%, high purity , CAS No.613262-16-1," allschoolabs.com. URL: https://allschoolabs.com/product/5-bromobenzodisothiazol-3-amine-95-high-purity-cas-no-613262-16-1/
- Benchchem, "5-Bromobenzo[d]isothiazol-3(2H)-one," Benchchem.com. URL: https://www.benchchem.com/product/186584-79-2
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Technical Support Center: Removal of Palladium Catalyst from 5-Bromobenzo[d]isothiazol-3-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for the removal of residual palladium from reactions involving the versatile building block, 5-Bromobenzo[d]isothiazol-3-amine. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for synthesizing complex derivatives from this substrate.[1][2] However, the subsequent removal of the palladium catalyst to meet stringent regulatory limits presents a significant purification challenge.[3][4] This guide is designed to address the specific issues you may encounter during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound particularly difficult?
A1: The primary challenge stems from the molecular structure of this compound and its derivatives. The presence of both an exocyclic amine group and the nitrogen atom within the isothiazole ring creates a bidentate chelation site. These nitrogen atoms can act as strong ligands, forming stable and soluble complexes with palladium species (both Pd(0) and Pd(II)).[5] This chelation prevents the palladium from precipitating or being easily removed by simple filtration, keeping it in the solution with your desired product.[5]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in drug products.[3][4] Under the ICH Q3D guidelines, palladium is a Class 2B element. For oral medications, the Permitted Daily Exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm (10 µg/g) in the final API, assuming a daily dose of 10 grams or less.[6][7] Meeting these low levels is a critical endpoint for process chemistry.
Q3: What are the principal methods for removing palladium catalysts?
A3: Several methods are employed, often in combination, to reduce palladium to acceptable levels. The main strategies include:
-
Adsorption onto Scavengers: Using solid-supported materials with high affinity for palladium. These are broadly categorized as silica-based, polymer-supported, or carbon-based scavengers.[3]
-
Activated Carbon Treatment: A cost-effective but often non-specific method that can adsorb palladium.[5] Its major drawback is the potential for significant product loss through co-adsorption.[5]
-
Filtration: Primarily effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated. It is often used as a first step but is typically insufficient for removing soluble, complexed palladium.[8][9]
-
Crystallization: Can be an effective final purification step, but care must be taken as it can sometimes concentrate the metal impurity within the crystal lattice.[4]
-
Aqueous Washes with Chelating Agents: Using solutions of reagents like N-acetylcysteine (NAC) or thiourea to extract palladium into an aqueous phase.[6][10]
Q4: How do I select the most appropriate palladium scavenger for my specific reaction?
A4: The choice of scavenger is system-dependent and critical for success.[11] Key factors to consider include:
-
Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and coordination sphere of the residual palladium can influence its affinity for different functionalized scavengers. Thiol and thiourea-based scavengers are known to be broadly effective for various forms of palladium.[12]
-
Product and Solvent Compatibility: The scavenger must not react with your target molecule. Given the amine functionality of your substrate, scavengers with highly electrophilic groups should be used cautiously.[5] The scavenger's performance can also vary significantly with the solvent system.[3]
-
Cost and Scalability: For larger-scale manufacturing, the cost, loading capacity, and ease of handling and filtration of the scavenger are critical economic and practical considerations.[1][5]
Q5: What is the standard method for accurately quantifying residual palladium levels?
A5: The industry-standard method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10][13] This technique offers the high sensitivity and accuracy required to detect palladium concentrations down to the parts-per-billion (ppb) level, ensuring compliance with regulatory guidelines.[14]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the palladium removal process.
Issue 1: High residual palladium levels (>50 ppm) remain after initial purification attempts (e.g., filtration through celite, aqueous wash).
-
Probable Cause: Strong chelation of soluble palladium by the this compound derivative is preventing its removal through simple physical or extractive methods.[5] The palladium is likely in a stable, soluble complex with your product.
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for robust palladium removal. Silica-based scavengers functionalized with thiol (-SH) or thiourea groups are excellent candidates due to sulfur's high affinity for palladium.[11][12]
-
Optimize Scavenging Conditions: The efficiency of scavenging is dependent on kinetics. Increase the reaction temperature (e.g., 40-60 °C) and/or extend the treatment time (e.g., 4-24 hours) to ensure complete binding.[5]
-
Screen Scavenger Equivalents: Use a sufficient excess of the scavenger. Start with a screening of 5-20 weight equivalents of the scavenger relative to the theoretical amount of palladium catalyst used.
-
Issue 2: Significant loss of the desired product is observed during the palladium removal step.
-
Probable Cause: Non-specific adsorption of your product onto the purification medium. This is a very common problem when using activated carbon.[5]
-
Suggested Solutions:
-
Switch to a More Selective Scavenger: Move from activated carbon to a functionalized silica scavenger. Silica scavengers are engineered for high selectivity towards metals, minimizing the loss of organic products.[12]
-
Reduce the Amount of Adsorbent: If using activated carbon is unavoidable, use the minimum amount necessary to achieve the desired palladium level (e.g., start with 1-5 wt% relative to the crude product).[5]
-
Modify the Solvent System: The solvent can influence the non-specific binding. Sometimes, switching to a more polar solvent during the scavenging step can reduce product loss.[5]
-
Issue 3: Palladium removal results are inconsistent from one batch to another.
-
Probable Cause: This often points to variability in the palladium species present post-reaction or inconsistencies in the work-up and purification protocol.[11]
-
Suggested Solutions:
-
Standardize the Reaction Work-up: Ensure that the post-reaction work-up is identical for every batch before initiating the palladium removal step. Small changes in pH or solvent can alter the palladium speciation.[5]
-
Implement a Two-Step Removal Process: A robust strategy often involves two distinct steps. First, a simple filtration through a pad of Celite to remove any heterogeneous or precipitated palladium.[8] Second, treatment of the filtrate with a high-affinity scavenger to capture the soluble, complexed palladium.
-
Ensure Proper Scavenger Handling: Some scavengers can be sensitive to air and moisture. Always store and handle them according to the manufacturer's recommendations to ensure their activity is not compromised.[5]
-
Section 3: Experimental Protocols & Data
Protocol 1: Small-Scale Screening of Palladium Scavengers
Objective: To efficiently identify the most effective scavenger for your specific product and solvent system.
-
Sample Preparation: After the initial reaction work-up (e.g., quenching and initial extraction), take a representative sample of the crude product solution containing residual palladium.
-
Quantify Initial Palladium: Submit a small aliquot of this starting material for ICP-MS analysis to establish a baseline palladium concentration.
-
Parallel Screening: In separate vials, treat equal volumes of the crude solution with different scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, Activated Carbon). Use a consistent loading for each (e.g., 10 wt% scavenger relative to crude product weight).
-
Incubation: Stir all vials under identical conditions (e.g., 50 °C for 12 hours).
-
Filtration: Filter each mixture through a 0.45 µm syringe filter to remove the scavenger.
-
Analysis: Submit each of the clear filtrates for ICP-MS analysis to determine the final palladium concentration. Calculate the percent removal and assess product recovery by LC-MS or UPLC.
Data Presentation: Comparison of Palladium Scavenger Efficiency
The following table presents representative data from a screening study for a derivative of this compound.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Pd Removal | Product Recovery (%) |
| Activated Carbon | 1250 | 85 | 93.2% | ~75% |
| Polymer-Thiourea | 1250 | 42 | 96.6% | ~92% |
| Silica-Thiol | 1250 | <5 | >99.6% | >98% |
This data illustrates that while activated carbon reduces palladium, it often leads to significant product loss. Silica-based thiol scavengers typically provide the best combination of high removal efficiency and excellent product recovery.[5][12]
Protocol 2: Optimized Palladium Removal Using Silica-Thiol Scavenger
Objective: A scalable, robust protocol for reducing palladium to <10 ppm.
-
Pre-treatment: After the primary reaction is complete, perform a standard aqueous work-up. Dilute the crude organic layer with a suitable solvent (e.g., Ethyl Acetate, Toluene) to a concentration of ~50-100 mg/mL. Filter the solution through a 1-inch pad of Celite to remove any particulate matter.
-
Scavenger Addition: Transfer the filtrate to a clean reaction vessel. Add the Silica-Thiol scavenger (e.g., SiliaMetS® Thiol) (typically 10-15 wt% relative to the crude product mass).
-
Incubation: Heat the mixture to 50-60 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Hot Filtration: While still warm, filter the mixture through a pre-heated Büchner funnel fitted with a pad of Celite to remove the scavenger. Wash the filter cake thoroughly with fresh, hot solvent.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
-
Verification: Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium level is within the required specification (<10 ppm).
Section 4: Visualization of Workflows
Diagram 1: Decision Tree for Palladium Removal Strategy
This diagram provides a logical pathway for selecting an appropriate purification strategy based on the initial palladium levels and product characteristics.
Caption: Decision tree for selecting a palladium removal method.
Diagram 2: Optimized Scavenging Workflow
This diagram outlines the step-by-step process for the recommended scavenging protocol.
Caption: Workflow for the optimized palladium scavenging protocol.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- How can i remove palladium Pd catalyst easily?
- How to Remove Palladium in three easy steps. Biotage. [Link]
- Palladium Catalysts for C-H Reactions. Virginia Commonwealth University TechTransfer and Ventures. [Link]
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
- Buchwald–Hartwig amin
- ICH Q3D Elemental Impurities.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
- Your trick to remove residual palladium. Reddit. [Link]
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
Technical Support Center: Strategies to Control N-Alkylation of 5-Bromobenzo[d]isothiazol-3-amine
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 5-Bromobenzo[d]isothiazol-3-amine. This versatile building block is crucial in medicinal chemistry, yet its primary amino group presents a common synthetic challenge: over-alkylation. This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions to help you achieve clean, selective mono-N-alkylation and avoid the formation of undesired byproducts.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions, but the chemical reasoning behind them.
Q1: My reaction is producing a mixture of mono- and di-alkylated products, with the di-alkylated version being significant. How can I improve selectivity for the desired secondary amine?
This is the most common issue encountered during the N-alkylation of primary amines. The root cause is that the desired mono-alkylated product (the secondary amine) is often more nucleophilic than the starting this compound.[1][2] This creates a "runaway" reaction where the product competes with the starting material for the alkylating agent, leading to poor selectivity.[2][3]
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Solution 1: Optimize Stoichiometry & Reagent Addition By Le Châtelier's principle, increasing the concentration of one reactant (the amine) can favor the desired product. However, if your amine is valuable, this can be inefficient. A more elegant approach is the slow, controlled addition of the alkylating agent to a solution of the amine and base. This maintains a low instantaneous concentration of the alkylating agent, ensuring it is more likely to react with the more abundant primary amine.
Solution 2: Modify Reaction Conditions The choice of base, solvent, and temperature has a profound impact on selectivity.
-
Base Selection: The base deprotonates the amine to enhance its nucleophilicity, but it can also influence the reaction environment. A sterically hindered, non-nucleophilic base is often ideal as it will not compete with the amine in attacking the alkyl halide.[4] Weak bases can also be effective in controlling the reaction rate.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are common, but specialized solvents can offer unique advantages. For instance, studies have shown that using ionic liquids can markedly reduce the over-alkylation of secondary amines.[5]
-
Temperature Control: Lowering the reaction temperature reduces the overall reaction rate, which can amplify the smaller energetic differences between the first and second alkylation, thereby improving selectivity.
| Parameter | Recommendation for Mono-Alkylation | Rationale |
| Stoichiometry | >3 equivalents of amine to 1 eq. of alkylating agent | Drives equilibrium towards the mono-alkylated product.[6] |
| Base | K₂CO₃, CsOH, or a hindered base (e.g., DBU) | CsOH is reported to be highly chemoselective for mono-alkylation.[7] Hindered bases are non-nucleophilic. |
| Solvent | THF, Acetonitrile (MeCN), or Ionic Liquid (e.g., [bmim][PF₆]) | Ionic liquids can create a unique reaction environment that disfavors over-alkylation.[5] |
| Temperature | 0 °C to Room Temperature | Lower temperatures decrease the rate of the second alkylation more significantly, improving selectivity.[8] |
| Addition Mode | Slow (syringe pump) addition of alkylating agent | Maintains a low concentration of the electrophile, favoring reaction with the more abundant primary amine. |
Table 1. Recommended Starting Conditions for Selective Mono-alkylation.
Q2: My desired mono-alkylated product is extremely difficult to purify from the di-alkylated byproduct. Are there alternative synthetic strategies that inherently avoid this problem?
Yes. When simple modifications are insufficient, or when downstream purity is critical, switching to a more controlled synthetic methodology is the best approach. Reductive amination and protective group chemistry are two powerful strategies.
Strategy 1: Reductive Amination This is one of the most reliable methods for preparing secondary amines.[9] The reaction proceeds in two steps: (1) condensation of the amine with an aldehyde or ketone to form an imine intermediate, and (2) reduction of the imine to the secondary amine. Over-alkylation is impossible as the imine intermediate cannot react further with another aldehyde/ketone molecule.
Experimental Protocol: General Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane). Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation. Stir at room temperature for 1-4 hours. Water removal with molecular sieves can drive the equilibrium.[9]
-
Reduction: To the solution containing the imine, add a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).[9] This reagent is particularly effective as it is stable in acidic conditions and selectively reduces the protonated iminium ion over the carbonyl starting material.
-
Workup: Stir the reaction at room temperature until complete (monitor by TLC/LC-MS). Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Strategy 2: Use of a Protecting Group If you need to perform other transformations on the molecule before alkylation, or if you want absolute certainty of mono-alkylation, a protecting group strategy is invaluable. The amine is temporarily converted into a less nucleophilic functional group (like a carbamate), allowing for a single, controlled alkylation, followed by deprotection.
Caption: Workflow for Boc-protection and controlled alkylation.
Experimental Protocol: Boc-Protection and Controlled Alkylation
-
Protection: Dissolve this compound (1.0 eq) in THF or Dichloromethane. Add a base such as triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature until the starting material is consumed. The resulting N-Boc protected amine is significantly less nucleophilic.[10][11]
-
Alkylation: The N-H proton of the Boc-protected amine is now acidic. In an anhydrous solvent like THF or DMF, add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) at 0 °C. Once deprotonation is complete, add the alkylating agent (R-X, 1.1 eq).
-
Deprotection: After purification, the Boc group is easily removed by treating the alkylated carbamate with a strong acid, such as trifluoroacetic acid (TFA) in Dichloromethane, or with HCl in dioxane, to yield the pure, mono-alkylated secondary amine.[10]
| Strategy | Pros | Cons | Best For... |
| Direct Alkylation | Atom-economical, one step. | Prone to over-alkylation, purification can be difficult. | Quick synthesis where moderate yields and mixed products are acceptable. |
| Reductive Amination | Excellent selectivity, no over-alkylation, broad scope.[9] | Requires an aldehyde/ketone precursor, two-step process. | Clean and controlled synthesis of secondary amines. |
| Protecting Group | Absolute control over mono-alkylation, protects amine during other steps. | Adds two steps (protection/deprotection) to the sequence. | Multi-step syntheses or when absolute purity of the final secondary amine is required. |
Table 2. Comparison of Synthetic Strategies for Mono-Alkylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reason that the secondary amine product is more reactive than the primary amine starting material?
The increased reactivity stems from electronic effects. Alkyl groups are electron-donating through an inductive effect. When the first alkyl group is added to the primary amine, it "pushes" electron density onto the nitrogen atom. This makes the lone pair on the nitrogen of the resulting secondary amine more available and more nucleophilic, causing it to react faster with the electrophilic alkylating agent than the original primary amine.[1][2]
Caption: Mechanism of over-alkylation due to increased nucleophilicity.
Q2: Can I use alcohols directly as alkylating agents to improve selectivity?
Yes, this is an advanced and highly effective strategy known as "Borrowing Hydrogen" or "Hydrogen Autotransfer" catalysis.[12][13] In this process, a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Nickel) temporarily "borrows" hydrogen from an alcohol to oxidize it in-situ to an aldehyde or ketone.[12][14] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to the resulting imine to form the final product, regenerating the catalyst and producing only water as a byproduct.[14] This method is both green and often highly selective for mono-alkylation because the concentration of the reactive aldehyde intermediate is kept very low throughout the reaction.[13]
Q3: How does the steric hindrance of the alkylating agent affect the mono- vs. di-alkylation ratio?
Steric hindrance can be used to your advantage. While the secondary amine is electronically more reactive, it is also more sterically crowded than the primary amine. If you use a bulky alkylating agent (e.g., isopropyl bromide or cyclohexyl iodide), the first alkylation may proceed smoothly, but the second alkylation will be significantly slower due to steric clash between the already-installed alkyl group and the incoming bulky electrophile.[15][16][17] This provides a kinetic basis for selectively stopping the reaction at the mono-alkylation stage.
References
- Alkylation of Amines.University of Calgary Chemistry Pages.
- Li, F., Shan, H., Kang, Q., & Chen, L. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
- Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.Lund University Research Portal.
- Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines.PubMed.
- Room Temperature N-Heterocyclic Carbene Manganese Catalyzed Selective N-Alkylation of Anilines with Alcohols.
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium hydroxide promotes a selective N-monoalkylation of primary amines to prepare various secondary amines efficiently.Organic Letters, 1(12), 1893–1896.
- Alkylation of Amines (Sucks!).Master Organic Chemistry.
- Amines.
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.RSC Publishing, Chemical Science.
- Protecting Groups for Amines: Carbam
- Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.
- Protection of Amino Groups in Synthesis.Chemistry LibreTexts.
- New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups.Journal of the American Chemical Society.
- Alkylation of Amines, Part 1: with Alkyl Halides.YouTube.
- New catalysts for amine alkylation reactions promoted by hydrogen borrowing.White Rose eTheses Online.
- Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine?Reddit r/chemistry.
- Preventing over-alkylation side reactions in aminobutanal synthesis.Benchchem.
- Dealkylation reactions offer convenient synthetic strategies for the prepar
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
Technical Support Center: Managing Temperature Sensitivity in Isothiazole Functionalization
Welcome to the Technical Support Center dedicated to the nuanced challenges of isothiazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the thermal sensitivities inherent to the isothiazole scaffold. Isothiazoles are a cornerstone in medicinal chemistry and materials science, but their functionalization is often a delicate balance of reactivity and stability, with temperature being a critical, and often unforgiving, variable.[1]
This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific experimental hurdles you may encounter. Our goal is to move beyond mere procedural lists and delve into the causality of experimental outcomes, empowering you to make informed decisions that ensure the integrity of your synthetic routes.
Troubleshooting Guide: Navigating Thermal Challenges
This section addresses common temperature-related issues encountered during the functionalization of isothiazoles. Each problem is analyzed from a mechanistic perspective to provide robust and logical solutions.
Problem 1: Low or No Product Yield in Low-Temperature Reactions (e.g., Directed ortho-Metalation)
Q: I am attempting a Directed ortho-Metalation (DoM) on a substituted isothiazole at -78 °C, but I am seeing very low conversion to my desired product after quenching with an electrophile. What are the likely causes and how can I improve my yield?
A: Low yields in cryogenic reactions like DoM of isothiazoles often stem from a few critical factors related to both the setup and the reagents.
-
Potential Cause 1: Incomplete Deprotonation. The kinetic acidity of the targeted C-H bond is paramount. While the isothiazole ring is acidic, bulky directing metalation groups (DMGs) or steric hindrance from adjacent substituents can slow down the rate of deprotonation by organolithium bases.[2][3][4]
-
Troubleshooting Steps:
-
Verify Base Strength and Activity: Use a freshly titrated or newly purchased organolithium reagent (e.g., n-BuLi, s-BuLi). Older bottles can have significantly reduced activity.
-
Increase Reaction Time: Allow the metalation to stir for a longer period at -78 °C before adding the electrophile. Monitor the progress by taking aliquots (if practical) and quenching them to check for the formation of the lithiated intermediate.
-
Employ a Stronger Base or Additive: Consider using a more reactive base like s-BuLi or t-BuLi. The addition of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and accelerating the deprotonation.[2]
-
Slight Temperature Increase: In some cases, a carefully controlled, slight increase in temperature (e.g., to -60 °C) can provide the necessary activation energy for deprotonation without causing significant decomposition.[5] However, this must be done cautiously as it can also lead to side reactions.
-
-
-
Potential Cause 2: Poor Solubility of Starting Material. Your substituted isothiazole may have limited solubility in the reaction solvent (commonly THF or diethyl ether) at cryogenic temperatures, leading to a heterogeneous mixture and inefficient reaction.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your starting material in different ethereal solvents at -78 °C. A cosolvent system might be necessary.
-
Slow Addition: Add the organolithium base slowly to a solution of the isothiazole to ensure it reacts as it is added, rather than accumulating.
-
-
-
Potential Cause 3: Inefficient Mixing. At very low temperatures, solutions become more viscous, and inefficient stirring can lead to localized "hot spots" where the base is added, or areas where the concentration of reactants is low.
-
Troubleshooting Steps:
-
Use a Mechanical Stirrer: For larger-scale reactions, a mechanical stirrer is more effective than a magnetic stir bar at ensuring thorough mixing in viscous solutions.
-
Optimize Flask Shape: A flask with baffles can improve mixing efficiency.
-
-
Problem 2: Ring Decomposition or Unidentifiable Byproducts at Elevated Temperatures (e.g., Cross-Coupling Reactions)
Q: I am performing a Suzuki-Miyaura coupling on a bromo-isothiazole derivative, and upon heating to 100 °C, my starting material is consumed, but I get a complex mixture of products and a low yield of the desired coupled product. What is happening?
A: The isothiazole ring, while aromatic, can be susceptible to thermal degradation, especially in the presence of transition metal catalysts and bases.[6] High temperatures can promote unwanted side reactions and ring opening.
-
Potential Cause 1: Thermal Instability of the Isothiazole Ring. The S-N bond in the isothiazole ring is a potential weak point. At elevated temperatures, this can lead to ring fragmentation or rearrangement.[6]
-
Troubleshooting Steps:
-
Systematic Temperature Optimization: The most critical step is to find the lowest possible temperature at which the reaction proceeds at a reasonable rate.[7][8][9] Run a series of small-scale reactions at different temperatures (e.g., 60 °C, 70 °C, 80 °C) and monitor by TLC or LC-MS to identify the optimal balance between reaction rate and byproduct formation.
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand can significantly impact the required reaction temperature.[10] More active catalyst systems may allow the reaction to proceed at a lower temperature. For example, catalysts with bulky, electron-rich phosphine ligands can facilitate the oxidative addition step, often the rate-limiting step in cross-coupling, at milder conditions.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can sometimes provide rapid, localized heating, which can drive the reaction to completion in a shorter time, potentially minimizing the formation of thermal degradation byproducts.[11]
-
-
-
Potential Cause 2: Base-Induced Decomposition. The bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can promote decomposition of sensitive isothiazole substrates at high temperatures.
-
Troubleshooting Steps:
-
Screen Weaker Bases: Test milder bases such as NaHCO₃ or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), which may be less aggressive towards the isothiazole ring.
-
Use a Biphasic System: A biphasic solvent system (e.g., toluene/water) can sometimes sequester the base in the aqueous phase, moderating its activity in the organic phase where the reaction occurs.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are cryogenic temperatures (-78 °C) so frequently required for the functionalization of isothiazoles via lithiation?
A: Cryogenic temperatures are crucial for several reasons when using highly reactive organolithium reagents with isothiazoles:
-
Kinetic vs. Thermodynamic Control: Many functionalizations rely on kinetically controlled processes. At very low temperatures, the deprotonation of the most acidic proton (often the one ortho to a directing group) is rapid and irreversible for the duration of the experiment.[2] At higher temperatures, the lithiated intermediate may be thermodynamically unstable and could rearrange or decompose.
-
Preventing Side Reactions: Organolithium reagents are not only strong bases but also potent nucleophiles. At higher temperatures, they can attack the electrophilic sulfur atom or other positions on the isothiazole ring, leading to a mixture of products or ring opening.
-
Stability of the Lithiated Intermediate: The resulting isothiazolyl-lithium species can be unstable at higher temperatures. Maintaining the reaction at -78 °C ensures its survival long enough to be trapped by an electrophile.[5]
Q2: How can I accurately monitor and control sub-ambient reaction temperatures in the lab?
A: Precise temperature control is vital for reproducibility.
-
Monitoring:
-
Use a low-temperature alcohol thermometer or a digital thermocouple probe. Ensure the probe is immersed in the reaction mixture, not just the cooling bath, to get an accurate reading of the internal temperature.
-
For highly sensitive reactions, cryogenic temperature monitors with data logging capabilities can provide a continuous record of the reaction temperature.[12][13][14]
-
-
Control:
-
Cryogenic Baths: A dry ice/acetone bath (-78 °C) or a liquid nitrogen/isopropanol bath (approx. -80 to -90 °C) are standards. Ensure the bath is well-insulated (e.g., in a Dewar flask) to maintain a stable temperature.
-
Cryocoolers: For more precise control over a range of low temperatures, an immersion cryocooler provides automated temperature management without the need to constantly replenish dry ice or liquid nitrogen.
-
Q3: What are the advantages of using flow chemistry for temperature-sensitive isothiazole reactions?
A: Flow chemistry offers significant advantages for managing temperature-sensitive reactions:[15][16][17]
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat exchange.[18] This means that highly exothermic reactions (like lithiations) can be controlled precisely, preventing dangerous temperature spikes.
-
Access to "Forbidden" Regimes: Reactions that are too exothermic or involve highly unstable intermediates to be run in batch can often be performed safely and efficiently in a flow reactor.[19]
-
Elevated Temperatures in a Controlled Manner: Paradoxically, the excellent heat transfer in flow systems can also allow reactions to be run at higher temperatures than in batch.[18] This is because the reaction mixture is heated to the target temperature almost instantaneously and for a very short, controlled residence time, minimizing the opportunity for thermal degradation.
-
Enhanced Safety: The small internal volume of a flow reactor means that only a tiny amount of material is reacting at any given moment, significantly reducing the risks associated with exothermic events or the handling of unstable intermediates.
Data Summaries and Protocols
Table 1: Recommended Temperature Ranges for Common Isothiazole Functionalizations
| Reaction Type | Reagents | Typical Temperature Range | Key Considerations |
| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi, LDA | -78 °C to -60 °C | Maintain low temperature to ensure kinetic deprotonation and stability of the lithiated intermediate.[2] |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | 60 °C to 110 °C | Temperature should be optimized to balance reaction rate with substrate stability.[10] |
| Sonogashira Coupling | Pd catalyst, terminal alkyne, base | 50 °C to 100 °C | Copper-free conditions are often preferred to avoid potential side reactions. Temperature optimization is crucial.[10][20] |
| Buchwald-Hartwig Amination | Pd or Cu catalyst, amine, base | 80 °C to 120 °C | Higher temperatures are often required, making catalyst selection critical to minimize reaction time. |
| Cycloaddition Reactions | Dienes/Dipolarophiles | Varies widely (Room Temp to >150 °C) | Can be highly temperature-dependent, influencing regioselectivity and yield.[6] |
Protocol 1: General Procedure for Low-Temperature Directed ortho-Metalation of a Substituted Isothiazole
Safety Note: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple probe, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve the substituted isothiazole (1.0 equiv) in anhydrous THF (or diethyl ether) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add a solution of n-butyllithium (1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise, again maintaining the internal temperature below -70 °C.
-
Warming: Allow the reaction to stir at -78 °C for another 1-2 hours before slowly warming to room temperature.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Concepts
Diagram 1: Cryogenic Reaction Setup
Caption: A standard laboratory setup for performing reactions at cryogenic temperatures.
Diagram 2: Troubleshooting Workflow for Temperature-Related Issues
Caption: A decision tree for troubleshooting common temperature-related issues.
References
- Baumann, M., & Baxendale, I. R. (n.d.). Flow Chemistry Approaches Applied to the Synthesis of Saturated Heterocycles. Springer Professional.
- Wikipedia. (n.d.). Thiazole.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–694.
- BenchChem. (2026, January). Role of temperature in controlling selectivity in thiazole synthesis.
- Slack, J. A., & Wooldridge, K. R. H. (1976). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.
- Gemoets, H. P. L., La-Venia, A., & McQuade, D. T. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(22), 8348-8368.
- Britton, J., & Jamison, T. F. (2017). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. Wiley-VCH.
- Grokipedia. (n.d.). Directed ortho metalation.
- Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
- Gemoets, H. P. L., La-Venia, A., & McQuade, D. T. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(11), 2786-2804.
- Brogi, S., & Funel, J. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 26(16), 4998.
- DwyerOmega. (n.d.). Cryogenic Temperature Sensors.
- Wikipedia. (n.d.). Isothiazole.
- ResearchGate. (n.d.). Figure S6. Temperature optimization for the Suzuki coupling reaction.
- Snieckus, V. (n.d.). Directed (ortho) Metallation.
- ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Organic Chemistry Portal. (n.d.). Isothiazole synthesis.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Wikipedia. (n.d.). Directed ortho metalation.
- da Silva, R. G., & Dupont, J. (2012). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Journal of the Brazilian Chemical Society, 23(1), 125-130.
- Zheldakov, M. V., & Bakulev, V. A. (2002). Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use. Russian Chemical Reviews, 71(8), 673-694.
- Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
- Zheldakov, M. V., & Bakulev, V. A. (2019). Isothiazoles. In Comprehensive Organic Chemistry II (2nd ed., Vol. 5, pp. 613-657). Elsevier.
- STN Instruments. (n.d.). MiraThermo - Cryogenic temperature monitor with event recording/data logging.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
- Temp-Pro. (2024, July 31). Cryogenic Temperature Sensors: Precision in Extreme Conditions.
- ResearchGate. (n.d.). Cryogenic Temperature Sensors.
- Lake Shore Cryotronics. (n.d.). Cryogenic temperature sensors.
- Green Chemistry. (n.d.). Sustainable C–H functionalization under ball-milling, microwave-irradiation and aqueous media.
- Das, A., & Bhaumik, A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2).
- Wang, Y., et al. (2020). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Scientific Reports, 10, 1345.
- Regiec, A., et al. (2000). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 55(5), 356-364.
- Zare, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. Scientific Reports, 13, 4578.
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
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- 19. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 20. scielo.br [scielo.br]
Column chromatography conditions for purifying 5-Bromobenzo[d]isothiazol-3-amine derivatives
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This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 5-Bromobenzo[d]isothiazol-3-amine and its derivatives. The content is structured to address common issues in a practical, question-and-answer format, grounded in established chromatographic principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound derivatives using silica gel chromatography?
The primary challenge stems from the basic nature of the amine functionality within the molecule. The silica gel surface is populated with acidic silanol groups (Si-OH), which can lead to strong, often irreversible, interactions with the basic amine.[1][2] This interaction can manifest in several ways:
-
Peak Tailing: The most common issue, where the peak on the chromatogram has an asymmetrical "tail." This occurs because a portion of the analyte is strongly retained by the acidic sites on the silica, leading to a slow and continuous elution.[3][4][5][6]
-
Low Recovery: In severe cases, the compound may bind so strongly to the silica that it cannot be eluted with the chosen mobile phase, resulting in significant product loss.[2]
-
Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive derivatives.[7]
Q2: What is a good starting point for selecting a mobile phase for the purification of these derivatives?
A good starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexane.[8] For more polar derivatives, a combination of dichloromethane (DCM) and methanol (MeOH) is often effective.[8]
It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound. This generally translates well to column chromatography, allowing for good separation from impurities.
Q3: My compound is streaking or tailing badly on the TLC plate. What does this indicate and how can I fix it?
Streaking or tailing on a TLC plate is a strong indicator of the acid-base interaction mentioned in Q1.[2] To counteract this, a small amount of a basic modifier should be added to the mobile phase.[2]
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent is a common and effective strategy.[2] The TEA will neutralize the acidic silanol groups on the silica, preventing your amine derivative from binding too strongly.[1]
-
Ammonia in Methanol: For highly polar compounds requiring a methanol/DCM gradient, using a solution of 10% ammonia in methanol as the polar component can be beneficial.[8]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography process.
Problem 1: My compound won't move off the baseline, even with a high concentration of ethyl acetate in hexane.
This indicates that your mobile phase is not polar enough to elute your compound from the polar silica gel.[2] this compound and its derivatives can be quite polar due to the presence of the amine and the isothiazole ring system.
-
Solution 1: Increase Mobile Phase Polarity. Switch to a more polar solvent system. A gradient of methanol in dichloromethane is a good next step.[8] Start with a low percentage of methanol (1-2%) and gradually increase the concentration. Be aware that using more than 10% methanol in your mobile phase can risk dissolving the silica gel.[8]
-
Solution 2: Consider an Alternative Stationary Phase. If optimizing the mobile phase is not successful, switching to a different stationary phase may be necessary.
-
Amine-functionalized silica: This is an excellent choice for purifying basic compounds. The amine groups on the silica surface create a more hospitable environment for the analyte, often allowing for the use of less polar solvent systems like hexane/ethyl acetate.[1]
-
Alumina (Neutral or Basic): Alumina is another viable alternative to silica for the purification of basic compounds.[2]
-
Problem 2: I am observing peak fronting in my chromatogram.
Peak fronting, where the front of the peak is sloped, is often a sign of column overload.[3][4]
-
Solution: Reduce Sample Load. You may be trying to purify too much material for the size of your column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Reduce the amount of sample loaded onto the column and repeat the purification.
Problem 3: My purified fractions are still showing multiple spots on TLC.
This indicates that your chosen solvent system did not provide adequate separation of your target compound from its impurities.
-
Solution 1: Optimize Your Solvent System. Re-evaluate your TLC conditions. Experiment with different solvent systems to achieve better separation between your product and the impurities. The goal is to maximize the difference in Rf values.
-
Solution 2: Employ Gradient Elution. If a single solvent mixture (isocratic elution) is not providing sufficient separation, a gradient elution can be more effective.[9] Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.[9]
III. Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography with a Basic Modifier
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in your initial, less polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of thesilica bed.[2]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.[2]
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Carefully add your mobile phase (containing 0.1-1% triethylamine) to the top of the column.
-
Apply gentle pressure to start the flow.
-
Begin collecting fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.[2]
-
IV. Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
V. Summary Tables
Table 1: Recommended Starting Solvent Systems
| Compound Polarity | Stationary Phase | Recommended Mobile Phase | Modifier |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane / Methanol | 0.1-1% Triethylamine or use NH3 in MeOH |
| Basic (all polarities) | Amine-functionalized Silica | Hexane / Ethyl Acetate | None usually needed |
| Basic (all polarities) | Alumina (Neutral/Basic) | Hexane / Ethyl Acetate | None usually needed |
VI. References
-
[[11]Troubleshooting HPLC- Tailing Peaks - Restek]()
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Blogs | Restek [discover.restek.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. researchgate.net [researchgate.net]
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- 13. mastelf.com [mastelf.com]
- 14. agilent.com [agilent.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 17. fluorochem.co.uk [fluorochem.co.uk]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Buy Online - this compound - 95%, high purity , CAS No.613262-16-1 - We Deliver Worldwide [allschoolabs.com]
- 21. scispace.com [scispace.com]
- 22. calpaclab.com [calpaclab.com]
Technical Support Center: 5-Bromobenzo[d]isothiazol-3-amine Degradation Pathways
Prepared by the Senior Application Scientist Team
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the degradation pathways of 5-Bromobenzo[d]isothiazol-3-amine. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve challenges during your experimental work.
Introduction
This compound is a heterocyclic compound featuring a benzisothiazole core.[1][2] Such scaffolds are of significant interest in medicinal chemistry.[3] Understanding the stability and degradation pathways of this molecule is a critical aspect of drug development, ensuring the safety, efficacy, and shelf-life of potential drug candidates.[4][5][6] Forced degradation studies are the primary tool used to investigate these pathways, providing essential information for method development and formulation strategies.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they essential for a molecule like this compound?
Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH, oxidation, and light.[5][6][7] These studies are mandated by regulatory bodies like the ICH and FDA.[7][8]
For this compound, these studies are crucial for several reasons:
-
Pathway Elucidation: They help identify the most likely degradation products and the chemical reactions that cause them.[6]
-
Intrinsic Stability: The studies reveal the inherent susceptibility of the molecule to different types of stress, which is vital for developing stable formulations.[6][7]
-
Analytical Method Development: The generated degradants are used to develop and validate stability-indicating analytical methods (e.g., HPLC) that can separate and quantify the drug from its impurities.[5][6]
-
Formulation and Packaging: Understanding how the molecule degrades informs the selection of appropriate excipients, manufacturing processes, and packaging to protect it from adverse environmental factors.[6][9]
Q2: Based on its structure, what are the most probable degradation pathways for this compound?
While specific pathways for this exact molecule require experimental confirmation, we can predict likely routes based on its functional groups and related chemical structures like 2-aminobenzothiazoles:
-
Hydrolysis: The isothiazole ring, particularly the sulfur-nitrogen bond, may be susceptible to cleavage under acidic or basic conditions. This could lead to the opening of the heterocyclic ring to form substituted benzene derivatives.
-
Oxidation: The primary amine group (-NH2) and the sulfur atom in the isothiazole ring are potential sites for oxidation.[10] Hydrogen peroxide is a commonly used oxidizing agent in these studies.[4] This could lead to the formation of N-oxides, sulfoxides, or sulfones. Additionally, similar to aminobenzothiazoles, hydroxylation on the aromatic ring is a possible degradation pathway.[10]
-
Photodegradation: Aromatic systems and molecules with heteroatoms can be susceptible to degradation upon exposure to UV or visible light.[9][11] This can involve complex radical-mediated reactions. The bromine substituent might also influence photoreactivity.
-
Thermal Degradation: At elevated temperatures, molecules can undergo various decomposition reactions. For amine-containing compounds, this can sometimes lead to polymerization or complex fragmentation.[12][13]
Q3: My solid sample of this compound has changed color from off-white to brownish. Is it still usable?
A color change is a common visual indicator of chemical degradation.[10] For amine-containing aromatic compounds, this often suggests oxidation, which can lead to the formation of colored, polymeric impurities.[10]
Recommendation: Do not assume the material is still pure. You should re-characterize the sample using a suitable analytical technique like HPLC with UV detection or LC-MS to assess its purity.[14] If significant degradation peaks are observed, the sample should be discarded to ensure the integrity of your experimental results.[10]
Q4: I'm having trouble dissolving this compound for my aqueous stress studies. What are my options?
Poor aqueous solubility is common for complex organic molecules. Here are some strategies to address this:
-
pH Adjustment: The primary amine group can be protonated at an acidic pH, which may increase aqueous solubility. However, be cautious as extreme pH itself is a stress condition that can promote hydrolysis.[10]
-
Co-solvents: If the drug is not soluble in water, a co-solvent can be used.[4] Methanol, acetonitrile, or DMSO are common choices. However, you must run parallel control experiments with the co-solvent alone to ensure it does not interfere with the analysis or cause degradation itself.
-
Suspensions: If solubility remains an issue, you can perform the study on a suspension of the material. Ensure the suspension is well-mixed throughout the experiment to ensure consistent exposure to the stress condition.
Troubleshooting Guide
This section addresses specific problems you may encounter during your degradation studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in HPLC | 1. Impurity in the starting material. 2. Degradation product from the drug substance. 3. Interaction with excipients or co-solvents. 4. Contamination from glassware or equipment. | 1. Always analyze your starting material (time zero sample) to confirm its initial purity.[10] 2. This is the expected outcome of a forced degradation study. Proceed with characterization. 3. Run control samples of your vehicle/co-solvent under the same stress conditions. 4. Ensure rigorous cleaning procedures for all labware. |
| Poor Mass Balance | 1. Degradants do not have a chromophore and are not detected by the UV detector. 2. Degradants are volatile and have been lost. 3. Degradants have precipitated out of solution. 4. The analytical method is not stability-indicating (i.e., degradant peaks are co-eluting with the parent peak). | 1. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for non-chromophoric products. 2. Use sealed vials for the study. Analyze the headspace using GC-MS if volatile products are suspected. 3. Visually inspect samples. If precipitation is observed, adjust solvent composition or pH to re-dissolve. 4. Re-develop the HPLC method. Adjust gradient, mobile phase pH, or column chemistry to achieve separation. |
| No Degradation Observed | 1. The compound is highly stable under the applied conditions. 2. The stress conditions are not harsh enough. | 1. This is a valid result and indicates high intrinsic stability. 2. Increase the severity of the stress (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidant).[8] A target degradation of 5-20% is often recommended to ensure the method is challenged without overstressing the molecule.[8][11] |
| Excessive Degradation (>90%) | 1. The stress conditions are too aggressive. | 1. Reduce the severity of the stress. Use lower temperatures, shorter durations, or lower concentrations of reagents. Over-stressing can lead to secondary degradants not relevant to shelf-life stability.[11] |
Troubleshooting Workflow
Below is a decision tree to guide your troubleshooting process for unexpected results.
Caption: Troubleshooting Decision Tree for Unexpected Results.
Experimental Protocols
The following are generalized protocols for initiating forced degradation studies on this compound. The concentrations and durations should be adjusted to achieve a target degradation of approximately 5-20%.[8]
General Stock Solution Preparation
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
Protocol 1: Acidic and Basic Hydrolysis
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.
-
Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.
-
Control: Dilute the stock solution with purified water to the same final concentration.
-
Incubation: Store a set of vials at room temperature and another set at an elevated temperature (e.g., 60 °C).[4]
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24, 48 hours).
-
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with acid (e.g., 0.1 M HCl) to halt the degradation reaction before analysis.[4]
-
Analysis: Analyze by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Oxidative Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~0.1 mg/mL.[4]
-
Control: Dilute the stock solution with purified water.
-
Incubation: Store vials protected from light at room temperature.
-
Sampling: Withdraw aliquots at time points such as 0, 2, 6, and 24 hours.
-
Analysis: Analyze promptly by HPLC. Note that H₂O₂ can interfere with some analyses; quenching may be necessary.
Protocol 3: Thermal Degradation
-
Solid State: Place a small amount of the solid compound in a vial and heat in an oven at a temperature below its melting point (e.g., 70 °C).
-
Solution State: Prepare a solution of the compound (~0.1 mg/mL) in a suitable solvent, protect it from light, and heat as above.
-
Sampling: At various time points, dissolve the solid sample in solvent or take an aliquot of the solution for analysis.
-
Analysis: Analyze by HPLC.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a solution (~0.1 mg/mL) and place it in a photostability chamber.
-
Control: Prepare an identical sample and wrap the vial completely in aluminum foil to serve as a dark control.
-
Exposure: Expose the samples to a light source that complies with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Sampling: Analyze the sample and the dark control after the exposure period.
-
Analysis: Analyze by HPLC.
Forced Degradation Workflow Diagram
Caption: General Workflow for Forced Degradation Studies.
Hypothetical Degradation Pathways
The following diagrams illustrate potential degradation pathways based on the chemical structure of this compound. These must be confirmed experimentally.
Pathway 1: Hydrolytic Cleavage (Basic Conditions)
Caption: Hypothetical Hydrolytic Degradation Pathway.
Pathway 2: Oxidative Degradation
Caption: Hypothetical Oxidative Degradation Pathways.
References
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Innovative Science and Research Technology.
- Chaudhary, M., & Kumar, S. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research.
- Singh, R., & Kumar, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research.
- Patel, P., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.
- Allschoolabs. (n.d.). This compound - 95%, high purity, CAS No.613262-16-1.
- Sinfoo Biotech. (n.d.). This compound.
- PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine.
- Pienimäki, P. (2002). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis.
- Plaza, M., et al. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
- Pharmaceutical Technology. (2017). Stepping Up the Pace of Drug Stability Studies.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate.
- Sexton, A., & Rochelle, G. (2011). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge.
- Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations.
- Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia.
- Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin.
- Islam, M. Z., et al. (2011). Degradation studies of amines and alkanolamines. International Journal of the Physical Sciences.
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkat USA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. ijisrt.com [ijisrt.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pharmasm.com [pharmasm.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 5-Bromobenzo[d]isothiazol-3-amine
This guide provides advanced troubleshooting and frequently asked questions for the recrystallization of 5-Bromobenzo[d]isothiazol-3-amine (CAS: 613262-16-1). As experimentally determined solubility data for this specific compound is not extensively published, this document emphasizes a systematic approach to solvent selection and provides solutions to common challenges based on the chemical properties of structurally related heterocyclic amines.
I. Physicochemical Profile and Recrystallization Overview
This compound is a solid compound with a molecular weight of 229.1 g/mol .[1] Predicted physicochemical properties suggest a boiling point of approximately 279.3°C and a pKa of 6.15.[2] The key to a successful recrystallization is selecting a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aromatic amines, common and effective solvents often include alcohols, and in some cases, mixtures involving esters, ketones, or aromatic hydrocarbons.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.1 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Predicted Boiling Point | 279.3 ± 22.0 °C | [2] |
| Predicted pKa | 6.15 ± 0.50 | [2] |
II. Experimental Workflow for Solvent Selection
A systematic approach is crucial for identifying the ideal recrystallization solvent. The following workflow is recommended for determining an appropriate single-solvent or two-solvent system for this compound.
Caption: A flowchart for systematically determining a suitable solvent system.
III. Recommended Solvents for Initial Screening
Based on successful recrystallizations of structurally similar compounds, such as other bromo-substituted aminobenzothiazoles, the following solvents and solvent systems are recommended for initial trials:
-
Primary Single Solvents:
-
Ethanol
-
Isopropanol
-
Acetone
-
-
Two-Solvent Systems (Solvent/Anti-Solvent):
-
Ethyl Acetate / Hexanes
-
Toluene / Hexanes
-
Acetone / Water
-
IV. Detailed Recrystallization Protocol (Example with Ethanol)
This protocol provides a general procedure that can be adapted based on the results of your solvent screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
V. Troubleshooting Guide & FAQs
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.
-
Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and attempt to cool the solution more slowly. Vigorous stirring during the cooling phase can sometimes promote crystal formation.
-
Underlying Cause & Solution: This is common when the compound is significantly impure.[3] Consider pre-purification with a quick filtration through a silica plug before recrystallization. Alternatively, switch to a lower-boiling point solvent if possible, or use a two-solvent system where the anti-solvent is added at a lower temperature.
Q2: No crystals are forming, even after cooling in an ice bath. What's the problem?
A2: This is a common issue and can arise from several factors.
-
Too much solvent: This is the most frequent cause.[3] If you suspect an excess of solvent, you can gently boil off a portion of it and attempt to cool the solution again.
-
Supersaturation: The solution may be supersaturated and requires a nucleation site to initiate crystallization.[3]
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates microscopic imperfections in the glass that can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for crystal growth.
-
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield can be due to several factors.
-
Excessive Solvent: As mentioned, too much solvent will keep a significant portion of your compound dissolved in the mother liquor.[2] Reduce the initial volume of solvent used for dissolution.
-
Premature Crystallization: If crystals form too rapidly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold wash solvent.
Q4: The recrystallized product is still colored/impure. What went wrong?
A4: This indicates that the chosen solvent did not effectively differentiate between your compound and the impurity, or that the impurity co-precipitated.
-
Activated Charcoal: If the impurity is colored, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.
-
Solvent Choice: The polarity of your solvent may be too similar to the impurity. Experiment with a different solvent or a two-solvent system to better exploit solubility differences.
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[2] Ensure a slow cooling process to allow for selective crystallization.
VI. Visualization of the General Recrystallization Process
Caption: A summary of the key steps in a standard recrystallization procedure.
VII. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 11, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved January 11, 2026, from [Link]
Sources
Impact of solvent choice on 5-Bromobenzo[d]isothiazol-3-amine reactivity
Technical Support Center: 5-Bromobenzo[d]isothiazol-3-amine
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The inherent functionalities of this molecule—a reactive bromine atom ideal for cross-coupling and a nucleophilic amine group—present unique opportunities and challenges. A successful reaction outcome is frequently dictated by the thoughtful selection of the reaction solvent.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format to help you navigate solvent-related complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
A1: The choice of solvent is paramount and hinges on three core factors:
-
Solubility: The solvent must effectively dissolve not only the this compound substrate but also the coupling partner, catalyst, ligands, and any inorganic bases to ensure a homogeneous reaction mixture.[1] Poor solubility is a common cause of reaction failure or slow conversion rates.
-
Reaction Type: The intended transformation dictates the optimal solvent class. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) have different solvent requirements than classical nucleophilic aromatic substitution (SNAr) reactions.
-
Catalyst and Intermediate Stability: The solvent's role extends beyond dissolution; it can stabilize catalytic species, influence the rates of key mechanistic steps (oxidative addition, reductive elimination), and modulate the reactivity of bases and nucleophiles.[2][3][4]
Q2: How does the choice between a polar protic and a polar aprotic solvent affect the reactivity of the amine group?
A2: This is a critical distinction.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds. They can engage in hydrogen bonding, which severely hampers the nucleophilicity of the 3-amino group by forming a "solvent cage" around it.[5][6] This interaction distracts the lone pair of electrons on the nitrogen, making it less available to attack an electrophile. Therefore, protic solvents are generally poor choices for reactions where the amine itself is the primary nucleophile.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack these O-H/N-H bonds.[6] While polar, they do not act as hydrogen-bond donors. This leaves the amine's lone pair more accessible and reactive, making these solvents highly suitable for transformations involving the amino group.[5][7] They are also excellent at dissolving the charged intermediates often found in cross-coupling and SNAr pathways.[1]
Q3: For a standard Suzuki-Miyaura coupling, what would be a good starting solvent system?
A3: For Suzuki couplings involving bromo-heterocycles, a mixture of a non-polar or moderately polar aprotic solvent with water is a robust starting point. A classic and effective combination is 1,4-dioxane and water (e.g., in a 3:1 or 4:1 ratio).
-
Why this works: The dioxane solubilizes the this compound, the boronic acid partner, and the palladium catalyst/ligand complex. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), which is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[8] Other common systems include toluene/water and DMF/water.[9][10]
Troubleshooting Guide: Common Experimental Issues
Q4: My Suzuki coupling reaction with this compound is showing low yield and incomplete conversion in THF. What's wrong?
A4: While THF is a common aprotic solvent, its lower polarity can be suboptimal for Suzuki reactions for several reasons.
-
Potential Cause 1: Poor Base Solubility. The inorganic base (e.g., K₂CO₃) may have very limited solubility in anhydrous THF. If the base is not sufficiently dissolved or activated, the catalytic cycle will be inefficient.
-
Potential Cause 2: Catalyst Speciation. The nature of the active palladium catalyst can be influenced by the solvent. In some systems, more polar solvents like DMF or the use of aqueous mixtures can better stabilize the active catalytic species or facilitate key steps in the reaction mechanism.[4][11]
-
Recommended Solutions:
-
Switch to a biphasic system: Replace THF with a 4:1 mixture of 1,4-dioxane/H₂O or toluene/H₂O. This will dramatically improve the solubility and effectiveness of the inorganic base.[8]
-
Use a more polar aprotic solvent: Consider switching to DMF or DME. These solvents offer better solubility for a wider range of reagents.[1]
-
Change the base: If you must use an anhydrous system, consider an organic-soluble base like DBU, although this may require re-optimization of the entire catalytic system.
-
Q5: I am attempting a Buchwald-Hartwig amination and observing decomposition of my starting material in DMF at 110 °C. What are my alternatives?
A5: High temperatures in coordinating polar aprotic solvents like DMF can sometimes lead to substrate or catalyst decomposition. The benzo[d]isothiazole core, while generally robust, can be sensitive under harsh conditions.
-
Potential Cause: Thermal Instability. The combination of a strong base (like NaOtBu), high temperature, and a coordinating solvent may be promoting side reactions or degradation of the heterocyclic core.
-
Recommended Solutions:
-
Lower the Temperature and Switch Solvents: Change the solvent to a less coordinating, high-boiling point alternative like toluene or 1,4-dioxane . These solvents are very common and effective for Buchwald-Hartwig reactions and may allow for stable reaction conditions even at 100-110 °C.[12][13]
-
Use a Modern Catalyst System: Employ a more active palladium pre-catalyst (e.g., a G3 or G4 palladacycle) with a highly effective ligand (e.g., a biarylphosphine like XPhos or RuPhos). These advanced systems often operate efficiently at lower temperatures (e.g., 80-100 °C), which can prevent decomposition.[14]
-
Screen Greener Solvents: Recent studies have shown that solvents like 2-MeTHF can be excellent, more environmentally friendly alternatives to dioxane or THF for Buchwald-Hartwig aminations, sometimes offering superior performance.[15]
-
Q6: I'm trying a direct SNAr reaction on the bromine atom with a potent nucleophile, but the reaction is sluggish in DMSO. Why isn't it working?
A6: While the bromine at the 5-position is on an aromatic ring, the benzo[d]isothiazole system is not as strongly electron-deficient as classic SNAr substrates like dinitrohalobenzenes. Direct SNAr without metal catalysis is often challenging on such systems.
-
Potential Cause 1: Insufficient Ring Activation. The isothiazole and amine moieties may not provide enough electron-withdrawing character to sufficiently activate the C-Br bond for a classical two-step SNAr mechanism.[16]
-
Potential Cause 2: Nucleophile Deactivation. Even in an aprotic solvent like DMSO, strong bases can deprotonate the 3-amino group, creating an anionic species that complicates the desired reaction pathway.
-
Recommended Solutions:
-
Re-evaluate the Reaction Type: For C-N, C-O, or C-S bond formation at the 5-position, a palladium-catalyzed Buchwald-Hartwig or Chan-Lam coupling is almost always a more reliable and general approach than SNAr for this substrate.
-
Increase Activation (If SNAr is mandatory): If you must proceed via SNAr, ensure your nucleophile is highly reactive and not sterically hindered. Using a stronger, non-nucleophilic base to deprotonate the nucleophile in situ might help, but side reactions are likely. The use of amine aggregates in aprotic solvents of low permittivity has been shown to alter SNAr mechanisms, but this is an advanced and substrate-specific phenomenon.[17]
-
Consider Ionic Liquids: For some SNAr reactions, room-temperature ionic liquids have been shown to accelerate rates compared to conventional solvents, which could be an area for exploration.[18]
-
Data Summary: Solvent Properties and Recommendations
The following table summarizes key properties of common solvents and their general suitability for different reaction types involving this compound.
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for Suzuki | Suitability for Buchwald-Hartwig | Notes |
| Toluene | Non-polar | 2.4 | 111 | Good (with H₂O) | Excellent | Standard choice for anhydrous C-N coupling.[12] |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Excellent (with H₂O) | Excellent | High performance for both, but has safety concerns.[8] |
| THF | Polar Aprotic | 7.6 | 66 | Moderate | Good | Lower boiling point limits temperature range.[11] |
| DMF | Polar Aprotic | 36.7 | 153 | Good | Good | Excellent solvating power but risk of decomposition at high temp.[1][19] |
| DMSO | Polar Aprotic | 46.7 | 189 | Moderate | Moderate | Very high polarity and boiling point; can complicate workup. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Moderate | Moderate | Can sometimes influence catalyst selectivity in complex ways.[11] |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Poor (unless with H₂O) | Poor | Deactivates amine nucleophiles; can interfere with Pd catalysts.[5] |
| 2-MeTHF | Polar Aprotic | 7.0 | 80 | Good (with H₂O) | Excellent | A greener, effective alternative to THF and dioxane.[15] |
Visualized Workflows and Mechanisms
Diagram 1: General Solvent Screening Workflow
This diagram outlines a logical progression for selecting and optimizing a solvent for a cross-coupling reaction.
Caption: A decision-making workflow for solvent selection and optimization.
Diagram 2: Solvent Impact on Nucleophilicity
This diagram illustrates the mechanistic difference between protic and aprotic solvents on an amine nucleophile.
Caption: Protic solvents "cage" amines via H-bonding, reducing reactivity.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol describes a robust method for coupling this compound with a generic arylboronic acid.
Objective: To synthesize 5-Arylbenzo[d]isothiazol-3-amine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground
-
1,4-Dioxane (ACS grade)
-
Deionized Water
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe to achieve a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.1 M reaction). Solvents should be degassed by bubbling with inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting bromo-substrate is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry.
- Comparative study of solvents for palladium-catalyzed cross-coupling reactions. (n.d.). BenchChem.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025).
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. (n.d.).
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- Ch 8 : Solvent Effects. (n.d.). University of Calgary.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Effect of solvent on the Suzuki cross-coupling. (n.d.).
- Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.).
- A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. (n.d.). semanticsscholar.org.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central (PMC).
- Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temper
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PubMed Central (PMC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sapub.org [sapub.org]
- 18. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Base Selection for Deprotonation of Isothiazole Compounds
Welcome to the technical support center for the deprotonation of isothiazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of isothiazole deprotonation and achieve your desired synthetic outcomes.
Introduction: The Nuances of Isothiazole Deprotonation
Isothiazole, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a valuable scaffold in medicinal chemistry.[1] Functionalization of the isothiazole ring, often achieved through deprotonation followed by reaction with an electrophile, is a key strategy for the synthesis of novel drug candidates. However, the selection of the appropriate base and reaction conditions is critical to success and can be fraught with challenges, including poor regioselectivity, low yields, and undesired side reactions. This guide will provide you with the expertise and practical insights needed to overcome these obstacles.
The acidity of the ring protons in isothiazole follows the order H5 > H4 > H3, with the proton at the 5-position being the most acidic and, therefore, the most readily abstracted by a strong base.[2] This inherent acidity makes direct metallation a viable strategy for functionalization.
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for the deprotonation of my isothiazole compound?
The choice of base is paramount and depends on the substitution pattern of your isothiazole and the desired outcome. Here's a breakdown of common choices:
-
n-Butyllithium (n-BuLi): This is a strong, versatile, and commonly used base for the deprotonation of unsubstituted or simple alkyl-substituted isothiazoles at the C5 position. However, its high nucleophilicity can sometimes lead to undesired addition reactions or ring opening, especially with more complex substrates.[2][3]
-
Lithium Diisopropylamide (LDA): As a sterically hindered, non-nucleophilic strong base, LDA is an excellent choice when you want to avoid nucleophilic attack by the base itself. It is particularly useful for deprotonating isothiazoles with electrophilic functional groups that would otherwise react with n-BuLi.[3]
-
tert-Butyllithium (t-BuLi): This is an even stronger and more sterically hindered base than n-BuLi. It is highly effective for deprotonation and is also the reagent of choice for lithium-halogen exchange reactions if you are starting from a halogenated isothiazole.[4]
Q2: I am not getting any deprotonation. What are the likely causes?
Failure to achieve deprotonation is a common issue and can often be traced back to a few key factors:
-
Insufficiently Strong Base: Ensure the pKa of your chosen base is high enough to deprotonate the C-H bond of your isothiazole. For most isothiazoles, strong organolithium bases are necessary.
-
Poor Reagent Quality: Organolithium reagents are sensitive to moisture and air. Always use freshly titrated or newly purchased reagents. The concentration stated on the bottle from the manufacturer can be inaccurate.
-
Inadequate Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Traces of water will quench the organolithium reagent. Low temperatures (typically -78 °C) are crucial to prevent side reactions and decomposition of the lithiated intermediate.
-
Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for lithiation reactions as they solvate the lithium cation, increasing the reactivity of the base.
Q3: My reaction is giving a mixture of products. How can I improve the regioselectivity?
Regioselectivity is a significant challenge, especially with substituted isothiazoles. Here are some strategies to improve it:
-
Directed Ortho-Metalation (DoM): If your isothiazole has a directing group (e.g., -CONR2, -OMe) at a specific position, this can direct the deprotonation to an adjacent carbon.
-
Choice of Base: The steric bulk of the base can influence regioselectivity. A bulkier base like LDA may favor deprotonation at a less sterically hindered position.
-
Temperature Control: Running the reaction at a very low and controlled temperature (-78 °C or lower) can favor the kinetically controlled product, which is often the more regioselective one.
Q4: I am observing significant amounts of what appears to be a ring-opened product. Why is this happening and how can I prevent it?
Ring opening is a known side reaction in the deprotonation of isothiazoles, particularly those with an N-S bond.[2] This occurs when the organolithium reagent acts as a nucleophile and attacks the sulfur atom, leading to cleavage of the N-S bond.
-
3,5-Dimethylisothiazole , for instance, is known to undergo nucleophilic attack at the sulfur atom by n-BuLi, resulting in ring cleavage.[2]
-
4-Methylisothiazole can also undergo ring cleavage as a side reaction during lithiation at C5.[2]
To mitigate ring opening:
-
Use a Non-Nucleophilic Base: Switching from n-BuLi to a more sterically hindered and less nucleophilic base like LDA can significantly reduce the incidence of ring opening.
-
Lower the Reaction Temperature: Performing the reaction at the lowest possible temperature can disfavor the nucleophilic attack on sulfur.
-
Rapid Trapping: Add the electrophile as soon as the deprotonation is complete to trap the desired lithiated intermediate before it has a chance to decompose.
Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed guide to troubleshooting common issues encountered during the deprotonation of isothiazole compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen in the reaction. 3. Reaction temperature is too high, leading to decomposition. 4. Insufficient reaction time for deprotonation. | 1. Titrate your organolithium reagent before use. 2. Flame-dry all glassware under vacuum and use anhydrous solvents. Maintain a positive pressure of inert gas. 3. Maintain a low temperature (e.g., -78 °C) throughout the addition of the base and the electrophile. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Multiple Products | 1. Lack of regioselectivity in deprotonation. 2. Competing side reactions (e.g., ring opening, addition of the base). 3. Reaction with the product of the initial reaction. | 1. Consider using a directing group or a more sterically hindered base (e.g., LDA). 2. Switch to a non-nucleophilic base and maintain very low temperatures. 3. Use a slight excess of the isothiazole starting material to ensure the electrophile is consumed. |
| Ring Opening as the Major Pathway | 1. The chosen base is too nucleophilic (e.g., n-BuLi). 2. The isothiazole substrate is particularly susceptible to nucleophilic attack at sulfur. | 1. Change the base to LDA or another hindered lithium amide. 2. If possible, modify the substrate to be less susceptible to ring opening. This may involve protecting groups or altering the substitution pattern. |
| Product Decomposition During Workup | 1. The product is unstable to acidic or basic conditions. 2. The product is sensitive to air or moisture. | 1. Use a neutral quench (e.g., saturated aqueous ammonium chloride) instead of acid or base. 2. Work up the reaction under an inert atmosphere and use degassed solvents. |
Experimental Protocols
General Protocol for the C5-Lithiation of an Isothiazole using n-Butyllithium
This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for each substrate.
Materials:
-
Isothiazole derivative
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes, titrated)
-
Electrophile (e.g., benzaldehyde, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Dissolution: Under a positive pressure of inert gas, dissolve the isothiazole derivative (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizing the Process: Reaction Workflow and Decision Making
Deprotonation Workflow
Caption: A decision tree to guide the selection of an appropriate base for isothiazole deprotonation.
References
- Boyd, G. V. (1984). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. In Comprehensive Organic Chemistry (Vol. 4, pp. 471-511). Pergamon.
- Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
- Olofson, R. A., & Landesberg, J. M. (1966). The Deprotonation of Thiazole and Related Bases. Journal of the American Chemical Society, 88(18), 4263–4265.
- Hamad Elgazwy, A.-S. S. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445–7463.
- Wakefield, B. J. (1999). Organolithium Methods. Academic Press.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Isothiazole. (2023, November 29). In Wikipedia. [Link]
- Organolithium reagent. (2023, December 22). In Wikipedia. [Link]
- Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014, August 20).
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments. [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Substituted Benzo[d]isothiazol-3-amines
The Significance of Spectroscopic Analysis in Drug Discovery
The journey of a drug from concept to clinic is paved with meticulous characterization of its molecular structure. NMR spectroscopy, particularly ¹H NMR, stands as an unparalleled tool in this process, offering a detailed fingerprint of a molecule's hydrogen framework. The precise chemical shifts, coupling constants, and multiplicities of the proton signals provide invaluable information about the electronic environment of the atoms and their spatial relationships. For substituted benzo[d]isothiazol-3-amines, understanding these spectral nuances is critical for confirming the identity of a synthesized compound, assessing its purity, and gaining insights into its electronic properties, which can influence its biological activity.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality and reproducible ¹H NMR spectra, a standardized experimental protocol is paramount. The following section details a comprehensive, self-validating methodology.
Sample Preparation
A meticulously prepared sample is the foundation of a high-resolution NMR spectrum.
-
Analyte Purity: Ensure the sample of the 5-substituted benzo[d]isothiazol-3-amine is of high purity, as impurities will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this class of compounds due to its excellent solubilizing power for polar and aromatic compounds. Alternatively, deuterated chloroform (CDCl₃) can be used. The residual proton signal of the solvent will serve as a secondary internal reference.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. A small amount is typically pre-dissolved in the deuterated solvent by the manufacturer.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400-600 MHz).
-
Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus to ensure maximum signal-to-noise.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[1]
-
Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for protons in aromatic systems.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range of all protons (e.g., 0-12 ppm).
-
Data Processing
The raw free induction decay (FID) signal is converted into a frequency-domain spectrum through a series of processing steps.
-
Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.[3]
-
Phasing: Correct the phase of the spectrum to ensure that all peaks have a pure absorption lineshape.[3]
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at ~2.50 ppm).[1][3]
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
The workflow for acquiring and processing a ¹H NMR spectrum is summarized in the following diagram:
Figure 2: Structures of the Compared 5-Substituted Benzo[d]isothiazol-3-amines.
Comparative Analysis of Substituent Effects
The electronic nature of the substituent at the C5 position significantly influences the chemical shifts of the aromatic protons.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. This deshields all the aromatic protons, causing their signals to appear at a lower field (higher ppm values). [4]This is consistent with the experimental data for the 5-nitro derivative, where the aromatic protons resonate between 7.92 and 8.80 ppm. [5]
-
Bromo (-Br) and Chloro (-Cl) Groups: Halogens are electron-withdrawing through their inductive effect but electron-donating through resonance. Overall, they are considered deactivating groups. Their deshielding effect is less pronounced than that of a nitro group. Therefore, the aromatic protons of the 5-bromo and 5-chloro analogues are expected to resonate at a higher field (lower ppm values) compared to the 5-nitro derivative. The electronegativity of chlorine is slightly higher than that of bromine, which might lead to a subtle downfield shift for the protons in the 5-chloro compound compared to the 5-bromo compound.
A predicted comparison of the chemical shifts is presented in the table below:
| Proton | 5-Nitro (Experimental) | 5-Bromo (Predicted) | 5-Chloro (Predicted) |
| H4 | ~8.80 ppm | ~7.8-8.2 ppm | ~7.8-8.2 ppm |
| H6 | ~8.57 ppm | ~7.4-7.8 ppm | ~7.4-7.8 ppm |
| H7 | ~7.92 ppm | ~7.2-7.6 ppm | ~7.2-7.6 ppm |
Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (in DMSO-d₆).
Coupling Constants: The coupling constants are determined by the number of bonds separating the interacting protons and their dihedral angle. For these trisubstituted benzene rings, we expect to see ortho-coupling (³J) between H6 and H7 (~7-9 Hz) and meta-coupling (⁴J) between H4 and H6 (~2-3 Hz). These coupling patterns are consistent with the experimental data for the 5-nitro derivative and are expected to be similar for the 5-bromo and 5-chloro analogues.
Conclusion
This guide has provided a comprehensive framework for the ¹H NMR analysis of 5-Bromobenzo[d]isothiazol-3-amine and its comparison with related 5-substituted analogues. While a complete experimental dataset for the bromo and chloro derivatives remains to be published, the application of fundamental NMR principles allows for a robust prediction and interpretation of their spectra. The detailed experimental protocol and comparative analysis presented herein will serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, enabling them to confidently characterize and differentiate these important heterocyclic compounds.
References
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- National Center for Biotechnology Information. (2023). 5-nitro-1,2-benzothiazol-3-amine and N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide modulate alpha-synuclein and tau aggregation. PubMed.
- University of Reading. (n.d.). NMR Sample Preparation.
- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
- Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877–881. [Link]
- ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings.
- LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- University of Reading. (n.d.). NMR Sample Preparation.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Gustavus Adolphus College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- John Wiley & Sons, Ltd. (n.d.). NMR Data Processing.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
- Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600.
- Michigan State University. (n.d.). Basic Practical NMR Concepts.
- Journal of Chemical Health Risks. (2024, December 15). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
- Royal Society of Chemistry. (n.d.). Supplementary Materials.
- University of California, Riverside. (n.d.). HOW TO PROCESS NMR SPECTRUM (SIMPLE).
- University of Calgary. (n.d.). H NMR Spectroscopy.
- PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175–1179. [Link]
- Aiello, S., Wells, G., Stone, E., Kadri, H., Bazzi, R., Bell, D. R., Stevens, M. F. G., Matthews, C. S., Bradshaw, T. D., & Westwell, A. D. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648)1.
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A Comparative Guide to the 13C NMR Chemical Shifts of 5-Bromobenzo[d]isothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[d]isothiazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, and by extension, its potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton.
This guide provides a comprehensive analysis of the 13C NMR chemical shifts for this compound. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide employs a predictive and comparative approach. By analyzing the 13C NMR data of structurally related compounds, we can confidently predict and interpret the spectrum of the title compound. This methodology not only offers valuable insights into the electronic environment of each carbon atom but also serves as a practical framework for spectral assignment of novel derivatives.
Molecular Structure and Carbon Numbering
A standardized numbering system is crucial for the unambiguous assignment of NMR signals. The structure and IUPAC numbering for this compound are presented below.
Caption: Structure of this compound with IUPAC numbering.
Comparative Analysis of 13C NMR Chemical Shifts
To predict the 13C NMR chemical shifts of this compound, we will compare the known chemical shifts of several analogous compounds: aniline[1][2], bromobenzene[3][4][5], and 2-bromobenzothiazole[6]. This comparative approach allows for the dissection of the electronic effects of the bromine and amine substituents on the benzo[d]isothiazole core.
| Carbon Atom | Aniline (DMSO-d6)[1] | Bromobenzene (CDCl3)[3][5] | 2-Bromobenzothiazole (CDCl3)[6] | This compound (Predicted, DMSO-d6) | Rationale for Prediction |
| C3 | - | - | - | ~165-170 | The C3 carbon is part of an aminated double bond within the isothiazole ring, leading to a significant downfield shift. |
| C3a | - | - | 152.3 | ~150-155 | This quaternary carbon is adjacent to the isothiazole nitrogen and part of the fused ring system. |
| C4 | 115.4 (C4) | 130.3 (C4) | 122.8 | ~123-128 | Influenced by the electron-donating amine group at the para-like position, but also by the fused heterocyclic ring. |
| C5 | 128.8 (C3/C5) | 131.8 (C3/C5) | - | ~115-120 | The carbon directly attached to the bromine (ipso-carbon) is expected to be shifted upfield due to the "heavy atom effect" of bromine.[4] |
| C6 | 117.1 (C2/C6) | 130.3 (C2/C6) | 126.6 | ~130-135 | Meta to the bromine and ortho to a carbon in the fused ring, leading to a downfield shift. |
| C7 | - | 127.1 (C4) | 125.7 | ~125-130 | Para to the bromine and influenced by the isothiazole ring. |
| C7a | 147.9 (C1) | 122.9 (C1) | 137.3 | ~140-145 | This quaternary carbon is bonded to the sulfur atom and part of the aromatic system. |
Discussion of Substituent Effects:
-
Amine Group (-NH2): The amine group at the 3-position is a strong electron-donating group. Through resonance, it increases the electron density at the ortho and para positions of the benzene ring (C4 and C6). This increased shielding typically results in an upfield shift (lower ppm values) for these carbons.[7]
-
Bromine Atom (-Br): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which generally deshields adjacent carbons, causing a downfield shift. However, for the carbon directly attached to the bromine (C5, the ipso-carbon), a phenomenon known as the "heavy atom effect" is observed.[4] This effect leads to increased shielding and a counterintuitive upfield shift.
-
Isothiazole Ring: The heterocyclic isothiazole ring itself has a complex electronic influence on the fused benzene ring. The electronegative nitrogen and sulfur atoms will influence the chemical shifts of the carbons within the heterocyclic portion (C3, C3a, C7a) and the adjacent aromatic carbons.
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality 13C NMR spectra of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube. DMSO-d6 is often a good choice for aromatic amines due to its excellent solvating power.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Nucleus: 13C
-
Pulse Sequence: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-250 ppm.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio. Quaternary carbons will require more scans to achieve adequate signal intensity.[8]
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is important for accurate integration of quaternary carbon signals.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).
Caption: Experimental workflow for acquiring 13C NMR data.
Conclusion
References
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- The Royal Society of Chemistry. (n.d.). Supplementary Materials.
- ResearchGate. (2008). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- PubMed. (2010). Computational protocols for calculating 13C NMR chemical shifts.
- MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster.
- YouTube. (2024, June 5). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts.
- ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930).
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids.
- Chegg.com. (2021, March 21). Solved 11. Example the 13C-NMR spectrum of bromobenzene.
- ResearchGate. (n.d.). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules.
- Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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A Predictive Guide to the Mass Spectrometry Fragmentation of 5-Bromobenzo[d]isothiazol-3-amine
This guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation behavior of 5-Bromobenzo[d]isothiazol-3-amine. In the absence of extensive, publicly available experimental data for this specific molecule, this document synthesizes foundational principles of mass spectrometry with known fragmentation patterns of its constituent chemical moieties: a bromoaromatic system, a primary aromatic amine, and a benzisothiazole core. This approach allows for a robust, scientifically grounded prediction of its behavior under common ionization techniques, offering a valuable resource for researchers in analytical chemistry, drug discovery, and metabolomics.
Introduction to the Analyte and Analytical Rationale
This compound (C₇H₅BrN₂S) is a heterocyclic aromatic amine containing a bromine atom.[1] Such structures are common scaffolds in medicinal chemistry and materials science. Accurate structural characterization is paramount for quality control, metabolite identification, and understanding chemical reactivity. Mass spectrometry (MS) is a cornerstone technique for this purpose, providing not only molecular weight but also structural information through controlled fragmentation.
This guide will compare two primary ionization methodologies, Electron Ionization (EI) and Electrospray Ionization (ESI), to predict the fragmentation pathways and highlight the unique analytical signatures of this molecule. A direct comparison with its non-brominated analog, Benzo[d]isothiazol-3-amine, will be used to underscore the diagnostic value of the bromine atom in spectral interpretation.
Ionization Techniques: A Comparative Overview
The choice of ionization technique fundamentally dictates the type of information obtained from a mass spectrometry experiment.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC). It involves bombarding the analyte with high-energy electrons (~70 eV), leading to the formation of a radical cation (M+•) and inducing extensive, reproducible fragmentation.[2] This provides a detailed "fingerprint" of the molecule, which is invaluable for library matching and structural elucidation.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for analytes in solution and commonly coupled with Liquid Chromatography (LC).[3][4] It generates protonated molecules, [M+H]⁺, with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation through collision-induced dissociation (CID).[5] This method is highly sensitive and excellent for analyzing complex mixtures and biological samples.[6][7]
For this compound, GC-EI-MS would be suitable if the compound is sufficiently volatile and thermally stable. LC-ESI-MS/MS would be the method of choice for less volatile samples or when analyzing biological matrices.
The Diagnostic Signature of Bromine
A critical feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and 49.5%, respectively).[8] This results in any ion containing a single bromine atom appearing as a pair of peaks (a doublet) of roughly 1:1 intensity, separated by 2 m/z units.[9][10] This "M/M+2" pattern is a definitive marker for the presence of bromine and is invaluable for tracking the halogen through the fragmentation cascade.[11]
Predicted Fragmentation Pathways
Electron Ionization (EI) Fragmentation
Under EI conditions, the fragmentation will initiate from the molecular radical ion, [C₇H₅BrN₂S]⁺•. The molecular weight using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S) is 227.95 g/mol . The molecular ion region will therefore show two prominent peaks at m/z 228 and m/z 230 .
The primary fragmentation pathways are predicted to be:
-
Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and prone to cleavage.[12] This would result in a fragment ion at m/z 149 . This is often a significant fragmentation route for bromoaromatic compounds.[13]
-
Isothiazole Ring Cleavage: Heterocyclic rings can undergo characteristic cleavages. A likely pathway involves the expulsion of a neutral cyano radical (•CN) or hydrogen cyanide (HCN), followed by the loss of a sulfur-containing species.
-
Loss of HCN: [M]+• → [C₆H₄BrNS]⁺• at m/z 201/203 .
-
Loss of CS: From the ion at m/z 149, loss of carbon monosulfide (CS) could lead to an ion at m/z 105 .
-
The fragmentation cascade is visualized below.
Electrospray Ionization (ESI) MS/MS Fragmentation
In positive-ion ESI, the primary amine is the most likely site of protonation, forming the [M+H]⁺ ion at m/z 229/231 . Fragmentation is then induced via CID.
Predicted fragmentation pathways for the [M+H]⁺ ion include:
-
Loss of Ammonia (NH₃): Protonated amines commonly lose neutral ammonia. This would yield a fragment at m/z 212/214 .
-
Loss of Hydrogen Bromide (HBr): The loss of neutral HBr is another plausible pathway, resulting in an ion at m/z 148 .
-
Ring Cleavage: Similar to EI, the isothiazole ring can open, though the mechanisms differ for even-electron ions. A common loss from nitrogen-containing heterocycles is HN₃ (azidic acid), which has been observed in the fragmentation of tetrazoles.[14] While not a tetrazole, a related rearrangement and loss could occur.
Comparison with Benzo[d]isothiazol-3-amine
To highlight the utility of the bromine signature, we compare the predicted fragmentation of the title compound with its non-brominated analog, Benzo[d]isothiazol-3-amine (C₇H₆N₂S, MW = 150.20 g/mol ).
| Feature | This compound | Benzo[d]isothiazol-3-amine (Analog) |
| Molecular Ion (EI) | [M]+• at m/z 228/230 (1:1 ratio) | [M]+• at m/z 150 (single peak) |
| Protonated Molecule (ESI) | [M+H]⁺ at m/z 229/231 (1:1 ratio) | [M+H]⁺ at m/z 151 (single peak) |
| Key EI Fragment 1 | Loss of •Br → m/z 149 | No equivalent loss |
| Key ESI Fragment 1 | Loss of NH₃ → m/z 212/214 | Loss of NH₃ → m/z 134 |
| Key Differentiator | Presence of 1:1 isotopic doublets for all Br-containing fragments. | Absence of isotopic doublets. |
This comparison clearly demonstrates that the bromine atom provides two crucial pieces of information: a significant mass shift and a highly characteristic isotopic pattern that confirms the elemental composition of the fragments.
Experimental Protocol: A Self-Validating System
This section outlines a robust protocol for acquiring mass spectrometric data for this compound.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solutions:
-
For LC-ESI-MS: Dilute the stock solution with 50:50 Acetonitrile:Water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.
-
For GC-EI-MS: Dilute the stock solution with a volatile solvent like Dichloromethane or Ethyl Acetate to a final concentration of 10-100 µg/mL.[15]
-
LC-ESI-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.[3][6][7]
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Use data-dependent acquisition (DDA) to trigger fragmentation on the most intense ions. Select the precursor ions at m/z 229 and 231.
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.
-
GC-EI-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a single quadrupole or TOF mass spectrometer.[15][16]
-
Chromatography:
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-450.
-
Workflow Visualization
Conclusion
This guide provides a predictive framework for understanding the mass spectrometric behavior of this compound. By leveraging first principles of fragmentation and the known behavior of its chemical substructures, we can anticipate key fragmentation pathways under both EI and ESI conditions. The most powerful diagnostic feature is the 1:1 isotopic doublet conferred by the bromine atom, which serves as an unambiguous marker for identifying and confirming bromine-containing fragments. The comparative analysis with the non-brominated analog and the detailed experimental protocols provide a comprehensive and actionable resource for researchers tasked with the structural characterization of this and related novel compounds.
References
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- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
- Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent.
- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS.
- Ramdahl, T., et al. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate.
- Michigan State University. (n.d.). Fragmentation Mechanisms.
- Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
- Sparkman, O. D. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online.
- Fluorochem. (n.d.). This compound.
- Doc Brown's Chemistry. (2025). mass spectrum of bromoethane fragmentation.
- Demarque, D. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
- Warner, N. A., et al. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry. Thermo Fisher Scientific.
- Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
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A Comparative Guide to the FT-IR Spectroscopy of 5-Bromobenzo[d]isothiazol-3-amine
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 5-Bromobenzo[d]isothiazol-3-amine, a crucial heterocyclic building block in modern drug discovery. We will explore the experimental methodology for acquiring a high-quality spectrum, interpret the characteristic vibrational modes of its key functional groups, and conduct a comparative analysis against structurally related molecules to highlight its unique spectral signature. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation and quality control.
The Strategic Importance of FT-IR in Characterizing Heterocyclic Scaffolds
In the synthesis of novel pharmaceutical agents, unambiguous structural confirmation is paramount. This compound combines three critical pharmacophores: a primary aromatic amine, a halogenated benzene ring, and a fused isothiazole heterocycle. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique to verify the presence and connectivity of these functional groups. By exciting the vibrational modes of covalent bonds with infrared radiation, FT-IR provides a molecular "fingerprint," allowing for the confirmation of a successful synthesis and the identification of any potential impurities or side-products.
Experimental Protocol: Acquiring a High-Fidelity Spectrum via the KBr Pellet Method
For solid organic compounds like this compound, the potassium bromide (KBr) pellet technique is the gold standard for transmission FT-IR analysis.[1][2] The principle lies in dispersing the analyte within an IR-transparent matrix (KBr), which, under pressure, forms a glassy, transparent disc that allows the spectrometer's IR beam to pass through with minimal scattering.[1][2][3]
Step-by-Step KBr Pellet Preparation Protocol
-
Sample and Matrix Preparation :
-
Gently grind approximately 1-2 mg of the this compound sample into a fine powder using a clean, dry agate mortar and pestle.[1][3] The goal is to reduce the particle size to less than the wavelength of the incident IR radiation (~2 µm) to minimize light scattering, which can cause a sloping baseline.[1]
-
Add 100-200 mg of spectroscopy-grade KBr powder to the mortar.[1] The KBr must be scrupulously dry, as water contamination will introduce broad O-H stretching bands around 3400 cm⁻¹ and a bending vibration near 1640 cm⁻¹, potentially obscuring key sample peaks.[3] Using KBr that has been stored in a drying oven is best practice.[4]
-
-
Homogenization :
-
Thoroughly and gently mix the sample and KBr with the pestle for 1-2 minutes until the mixture is a completely homogenous, fluffy powder.[5] This ensures an even distribution of the analyte within the matrix, which is critical for reproducible and quantifiable results according to the Beer-Lambert law.[4]
-
-
Pellet Pressing :
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply a vacuum for several minutes to remove trapped air and any residual moisture.[1]
-
Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[1][3] This immense pressure causes the KBr to undergo plastic deformation and fuse into a transparent or translucent disc.[1]
-
Carefully release the pressure and eject the finished pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.
-
Workflow for KBr Pellet Preparation```dot
Caption: Structural evolution from aniline to the target molecule.
A. vs. Aniline
Aniline provides the basic spectral features of a primary aromatic amine.
-
Shared Features : Both would show the characteristic two-band N-H stretch (3500-3300 cm⁻¹), the N-H bend (~1620 cm⁻¹), the strong aromatic C-N stretch (~1280 cm⁻¹), and aromatic C-H and C=C vibrations. [6][7]* Key Differences : The spectrum of this compound will be significantly more complex, especially in the fingerprint region. It will feature additional bands for the isothiazole ring (e.g., C=N stretch) and, most diagnostically, a strong C-Br stretching absorption at a low wavenumber (below 700 cm⁻¹), which is completely absent in aniline. [8]
B. vs. 2-Aminobenzothiazole
This comparison isolates the effect of the bromine substituent and the difference in the heteroatom arrangement (thiazole vs. isothiazole).
-
Shared Features : Both molecules are aminobenzothiazole isomers and will exhibit very similar spectra, including the amine vibrations and the fused aromatic system vibrations. FT-IR spectra of various 2-aminobenzothiazole derivatives show characteristic N-H stretches around 3400-3200 cm⁻¹ and aromatic/heterocyclic ring vibrations in the 1600-1400 cm⁻¹ region. [9][10]* Key Differences :
-
C-Br Stretch : The most obvious difference will be the presence of the C-Br stretch (690-515 cm⁻¹) in our target molecule, which is absent in 2-aminobenzothiazole. [8] 2. Fingerprint Region : The precise pattern of bands in the fingerprint region (1500-700 cm⁻¹) will differ due to the distinct vibrational modes of the isothiazole (S-N bond) versus the thiazole (S-C-N arrangement) ring. These differences, while subtle, contribute to a unique molecular fingerprint for each isomer.
-
Substitution Pattern : The C-H out-of-plane bending bands (900-675 cm⁻¹) will differ, reflecting the different substitution patterns on the benzene ring. [11]
-
Comparative Summary of Key Vibrational Bands
| Molecule | Primary Amine (N-H) Stretches | Aromatic C=C Stretches | Aromatic C-N Stretch | Unique/Distinguishing Feature |
| Aniline | Yes (~3440, 3360 cm⁻¹) | Yes (~1600, 1500 cm⁻¹) | Yes (~1280 cm⁻¹) | Simplest spectrum; lacks heterocyclic and C-Br bands. |
| 2-Aminobenzothiazole | Yes | Yes | Yes | Complex fingerprint from thiazole ring; No C-Br stretch . |
| This compound | Yes | Yes | Yes | Strong C-Br stretch (690-515 cm⁻¹) ; unique fingerprint from isothiazole ring. |
Conclusion
The FT-IR spectrum of this compound is a rich tapestry of information that confirms its complex molecular architecture. The definitive identification of this compound relies on observing a specific combination of absorption bands:
-
The dual N-H stretching peaks characteristic of a primary aromatic amine.
-
The series of absorptions corresponding to the substituted benzene ring.
-
A strong and unmistakable C-Br stretching vibration in the low-frequency fingerprint region.
By comparing this spectral signature to simpler analogs like aniline and 2-aminobenzothiazole, we can confidently assign its structure and differentiate it from potential synthetic precursors or isomers. FT-IR spectroscopy thus stands as an indispensable tool in the arsenal of the synthetic and analytical chemist, providing rapid, reliable, and actionable structural insights.
References
- Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry.
- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.
- Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
- What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? (n.d.). Kintek Press.
- Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.
- Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025, December 11). International Journal of Advanced Scientific Research.
- IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts.
- KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). AntsLAB.
- INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
- How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. (n.d.).
- KBr Pellet Method. (n.d.). Shimadzu.
- Study of the composition of amines using IR spectroscopy. (2025, December 11). International Journal of Academic Research and Development.
- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article.
- Al-Suhaimi, E. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
- Al-Suhaimi, E. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications.
- Study of the composition of amines using IR spectroscopy. (2025, December 12). ResearchGate.
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A Senior Application Scientist's Guide to Differentiating 5-Bromobenzo[d]isothiazol-3-amine from its Positional Isomers by NMR Spectroscopy
Introduction: The Challenge of Isomeric Purity
In pharmaceutical research and drug development, the precise structural characterization of synthesized compounds is non-negotiable. Positional isomers, molecules sharing an identical molecular formula but differing in the placement of substituents on a core scaffold, can exhibit drastically different pharmacological, toxicological, and pharmacokinetic profiles.[1] The compound 5-Bromobenzo[d]isothiazol-3-amine is a heterocyclic scaffold of interest, but its synthesis can potentially yield other isomers: 4-Bromo, 6-Bromo, and 7-Bromobenzo[d]isothiazol-3-amine. Distinguishing these closely related structures requires a robust analytical technique that can unambiguously map molecular connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent method for this task, offering a deep look into the structural framework of a molecule.[2]
This guide provides a comprehensive, in-depth strategy for differentiating these four isomers using a suite of one- and two-dimensional NMR experiments. We will move beyond simple data reporting to explain the causal logic behind spectral interpretation and experimental design, empowering researchers to confidently assign the correct structure.
Foundational NMR Principles for Isomer Differentiation
The differentiation of these isomers hinges on three core NMR phenomena: chemical shift (δ), spin-spin coupling (J), and through-space correlations (Nuclear Overhauser Effect, NOE).
-
Chemical Shift (δ): The position of a signal in an NMR spectrum is dictated by the electronic environment of the nucleus.[3] Protons on the benzene ring (aryl protons) typically resonate between 6.5 and 8.0 ppm.[4] The electron-donating amine group (-NH₂) tends to shield adjacent protons (shifting them upfield to a lower ppm), while the electronegative and heavy bromine atom has a more complex deshielding and anisotropic effect that influences nearby nuclei.[5]
-
Spin-Spin Coupling (J): Protons on adjacent carbons "split" each other's signals into predictable patterns (multiplicities). The magnitude of this splitting, the coupling constant (J), is dependent on the number of bonds separating the protons. For aromatic systems, these are key:
-
³J (ortho-coupling): Between adjacent protons (3 bonds apart). Typically the largest, around 6-10 Hz.[1]
-
⁴J (meta-coupling): Between protons separated by one carbon (4 bonds apart). Much smaller, typically 2-3 Hz.
-
⁵J (para-coupling): Between protons on opposite sides of the ring (5 bonds apart). Often close to 0 Hz and not resolved. The unique arrangement of protons in each isomer will produce a distinct and predictable splitting pattern in the ¹H NMR spectrum.
-
-
2D NMR Spectroscopy: When 1D spectra are insufficient, 2D experiments provide an unambiguous roadmap of molecular connectivity.
-
COSY (Correlation Spectroscopy): Maps correlations between J-coupled protons, confirming which protons are adjacent (ortho) to each other.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is arguably the most powerful experiment for this specific problem, as it can directly link a proton to a carbon bearing a substituent (like bromine).[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for confirming assignments relative to fixed points, such as the amine group.[7]
-
Structural Analysis and Predicted NMR Fingerprints of the Isomers
To differentiate the isomers, we must first predict the unique spectral features of each. The following analysis assumes a standard numbering for the benzo[d]isothiazole core.
Caption: Structures of the four positional isomers with IUPAC numbering.
This compound (Target Compound)
-
¹H NMR Prediction: Three unique aromatic proton signals.
-
H-4: Will appear as a doublet (d) due to ortho-coupling with H-6 (though this is a 4-bond coupling through the heteroatom path, it's adjacent on the carbocyclic ring path). A more accurate description might be a narrow doublet.
-
H-6: Will be a doublet of doublets (dd) due to ortho-coupling with H-7 and meta-coupling with H-4.
-
H-7: Will be a doublet (d) due to ortho-coupling with H-6.
-
-
Key Differentiator (HMBC): The most definitive evidence will come from HMBC correlations to the carbon bearing the bromine (C-5). Both H-4 and H-6 should show a correlation to C-5 . The chemical shift of C-5 itself will be a key indicator, typically in the 115-125 ppm range.
4-Bromobenzo[d]isothiazol-3-amine (Isomer 1)
-
¹H NMR Prediction: Three unique aromatic proton signals.
-
H-5: A doublet (d) coupled to H-6.
-
H-6: A triplet (t) or doublet of doublets (dd) coupled to H-5 and H-7.
-
H-7: A doublet (d) coupled to H-6.
-
-
Key Differentiator (HMBC & NOESY): The amine protons (-NH₂) are expected to show a NOESY correlation to the adjacent H-4 proton. Since H-4 is absent, this NOESY correlation will be missing . Furthermore, in the HMBC spectrum, H-5 will show a clear ³J correlation to the brominated carbon, C-4 .
6-Bromobenzo[d]isothiazol-3-amine (Isomer 2)
-
¹H NMR Prediction: Three unique aromatic proton signals, but with a different pattern.
-
H-4: A doublet (d) due to meta-coupling with H-5.
-
H-5: A doublet of doublets (dd) due to meta-coupling with H-4 and ortho-coupling with H-7.
-
H-7: A doublet (d) due to ortho-coupling with H-5.
-
-
Key Differentiator (HMBC): The protons flanking the bromine, H-5 and H-7, will both show correlations to the C-6 carbon in the HMBC spectrum.
7-Bromobenzo[d]isothiazol-3-amine (Isomer 3)
-
¹H NMR Prediction: Three unique aromatic proton signals.
-
H-4: A doublet (d) coupled to H-5.
-
H-5: A triplet (t) or doublet of doublets (dd) coupled to H-4 and H-6.
-
H-6: A doublet (d) coupled to H-5.
-
-
Key Differentiator (HMBC): The proton at H-6 will show a crucial ³J correlation to the brominated carbon, C-7 . The proton at H-5 will show a ²J correlation to C-7.
Comparative Summary of Diagnostic NMR Features
The following table summarizes the key distinguishing features for each isomer, providing a quick reference for spectral analysis.
| Isomer | Aromatic ¹H Signals | Predicted ¹H Multiplicities (H-4, H-5, H-6, H-7) | Key Diagnostic HMBC Correlation(s) |
| 4-Bromo | 3 | -, d, dd, d | H-5 → C-4 (C-Br) |
| 5-Bromo | 3 | d, -, dd, d | H-4 → C-5 (C-Br) & H-6 → C-5 (C-Br) |
| 6-Bromo | 3 | d, dd, -, d | H-5 → C-6 (C-Br) & H-7 → C-6 (C-Br) |
| 7-Bromo | 3 | d, dd, d, - | H-6 → C-7 (C-Br) |
d = doublet, dd = doublet of doublets
Systematic Workflow for Isomer Identification
A multi-step NMR analysis provides a self-validating system for structure elucidation. Each experiment builds upon the last, adding a layer of certainty.
Caption: Recommended workflow for unambiguous isomer identification.
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.
Sample Preparation
-
Objective: To prepare a sample of appropriate concentration in a suitable deuterated solvent.
-
Protocol:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes a wide range of organic compounds and its residual solvent peak does not typically overlap with the aromatic region.[8] The amine (-NH₂) protons will also be visible as a broad peak.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is advantageous for resolving complex splitting patterns.
-
Justification for Parameters: The chosen parameters are a balance between achieving good signal-to-noise and minimizing experiment time. The relaxation delay (d1) of 1.5-2.0 seconds is crucial to allow for full magnetization recovery, ensuring accurate signal integration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12 ppm (e.g., from -1 to 11 ppm).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 2.0 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay (d1): 2.0 seconds.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY):
-
General: Utilize gradient-selected (gs) versions of the pulse programs for cleaner spectra with fewer artifacts.
-
gCOSY:
-
Number of Scans: 2-4 per increment.
-
Increments (F1): 256-512.
-
-
gHSQC:
-
¹J C-H Coupling: Set to an average value of 145 Hz for one-bond correlations.[1]
-
Number of Scans: 2-8 per increment.
-
-
gHMBC:
-
Long-Range Coupling (ⁿJ C-H): Optimized for a range, typically set to 8 Hz, to observe both ²J and ³J correlations.[9]
-
Number of Scans: 8-32 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
NOESY:
-
Mixing Time (d8): 500-800 ms. This is the time during which magnetization transfer (the NOE) occurs.
-
Number of Scans: 16-64 per increment.
-
Conclusion
Differentiating positional isomers like those of Bromobenzo[d]isothiazol-3-amine is a common challenge in chemical and pharmaceutical development. While 1D ¹H NMR provides initial clues through distinct splitting patterns, it is the strategic application of 2D NMR techniques, particularly HMBC, that delivers unequivocal proof of structure. By correlating protons to the specific carbon atom bearing the bromine substituent, all ambiguity can be eliminated. The workflow and predictive models presented in this guide offer a robust, reliable, and scientifically rigorous approach to ensure the correct isomeric assignment, upholding the standards of data integrity required in modern research.
References
- Cimarelli, C., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9.
- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Eberhard, B. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.
- University of Arizona. (2021). MRRC Structure Elucidation Notes.
- Chemistry LibreTexts. (2014). NMR Spectroscopy of Stereoisomers.
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A Comparative Analysis of the Biological Activities of 5-Bromo- vs. 5-Chloro-benzo[d]isothiazole: A Guide for Researchers
The benzo[d]isothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The biological efficacy of these derivatives is profoundly influenced by the nature and placement of substituents on the benzisothiazole ring. Among these, halogen substitutions at the 5-position have been shown to be critical determinants of biological activity. This guide provides a comparative analysis of the biological activities of 5-bromo-benzo[d]isothiazole and 5-chloro-benzo[d]isothiazole, synthesizing available data and structure-activity relationship (SAR) insights to inform future research and drug development endeavors.
While direct head-to-head comparative studies of 5-bromo- and 5-chloro-benzo[d]isothiazole are not extensively documented in publicly available literature, a careful examination of research on related halogenated benzisothiazole and benzothiazole derivatives allows for a predictive comparison. This guide will delve into these insights, present relevant experimental protocols, and offer a framework for evaluating these two promising compounds.
The Influence of Halogenation on Biological Activity: A Mechanistic Overview
The introduction of a halogen atom, such as bromine or chlorine, at the 5-position of the benzo[d]isothiazole ring can significantly modulate a molecule's physicochemical properties, thereby influencing its biological activity. Key factors that come into play include:
-
Lipophilicity: Halogens are lipophilic, and their presence can enhance the molecule's ability to cross biological membranes, such as bacterial cell walls or the plasma membrane of cancer cells. This can lead to increased intracellular concentrations and, consequently, enhanced potency.[4]
-
Electronic Effects: The electronegativity and inductive effects of halogens can alter the electron distribution within the aromatic system. This can influence the molecule's ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding, and other non-covalent interactions.
-
Steric Factors: The size of the halogen atom (bromine being larger than chlorine) can influence the molecule's conformation and its fit within the binding pocket of a biological target.
Comparative Biological Activity Profile
Based on structure-activity relationship studies of various benzisothiazole and benzothiazole derivatives, we can extrapolate the potential similarities and differences in the biological activities of 5-bromo- and 5-chloro-benzo[d]isothiazole.
Antimicrobial Activity
Both 5-bromo- and 5-chloro-benzo[d]isothiazole derivatives are anticipated to exhibit significant antimicrobial properties, particularly against Gram-positive bacteria.[4][5] SAR studies on related compounds have provided some nuanced insights:
-
One study on benzothiazole-thiophene derivatives indicated that the presence of an electronegative chloro group at the 5th position of the benzothiazole moiety enhanced antibacterial activity.[5]
-
Conversely, a study on benzothiazole and benzoxazole-appended 1,2,3-triazoles found that compounds containing a bromo group on the benzene ring exhibited better activity in comparison with fluoro and chloro substituents.[6]
This suggests that the superiority of either the bromo or chloro substituent may be dependent on the overall molecular scaffold and the specific microbial target.
Table 1: Predicted Antimicrobial Activity Comparison
| Feature | 5-Bromo-benzo[d]isothiazole | 5-Chloro-benzo[d]isothiazole | Rationale/Supporting Evidence |
| General Activity | Expected to be active against Gram-positive bacteria and some fungi. | Expected to be active against Gram-positive bacteria and some fungi. | The benzisothiazole core is a known antimicrobial scaffold.[1] |
| Potency | Potentially higher in certain scaffolds due to increased lipophilicity and polarizability of bromine. | Potentially higher in other scaffolds, as suggested by some SAR studies.[5] | The optimal halogen is likely context-dependent.[5][6] |
Anticancer Activity
Benzisothiazole derivatives have shown promise as anticancer agents, with some compounds exhibiting marked cytotoxicity against various cancer cell lines.[7][8] The halogen at the 5-position is expected to play a crucial role in modulating this activity. The increased lipophilicity imparted by both halogens could enhance cellular uptake, a key factor for cytotoxic agents.
While specific comparative data is scarce, the general principles of anticancer drug design suggest that the subtle differences in the electronic and steric properties of bromine and chlorine could lead to differential activity against specific cancer cell types or molecular targets. For instance, some benzothiazole derivatives have been investigated as inhibitors of heat shock protein 90 (Hsp90), where the nature of the substituent on the benzothiazole ring influences binding affinity.[9]
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of 5-bromo- and 5-chloro-benzo[d]isothiazole, a series of well-established in vitro assays should be performed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for assessing the antimicrobial potency of a compound.
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is grown in a suitable broth medium to the mid-logarithmic phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The 5-bromo- and 5-chloro-benzo[d]isothiazole compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is chosen for its efficiency, reproducibility, and the small quantities of compound required.
-
Standardized Inoculum: Using a standardized bacterial concentration is crucial for ensuring the comparability of results across different experiments and compounds.
-
Controls: The inclusion of positive and negative controls validates the experimental setup, ensuring that the bacteria are viable and the medium is not contaminated.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of 5-bromo- and 5-chloro-benzo[d]isothiazole for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Causality Behind Experimental Choices:
-
MTT Reagent: MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Dose-Response Curve: Testing a range of concentrations is essential for determining the potency of the compound and calculating the IC50 value.
-
Vehicle Control: The vehicle control accounts for any effects of the solvent used to dissolve the compounds on cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
Future research should focus on the direct, parallel evaluation of these two compounds in a battery of biological assays. Elucidating their mechanisms of action and identifying their specific molecular targets will be crucial for their rational optimization as drug candidates. The experimental protocols provided in this guide offer a robust starting point for researchers and drug development professionals to embark on this exciting area of medicinal chemistry.
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A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of 5-Bromobenzo[d]isothiazol-3-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative in Drug Discovery
The benzo[d]isothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The strategic placement of functional groups on this privileged structure is key to modulating its pharmacological profile. Specifically, the 5-Bromobenzo[d]isothiazol-3-amine core serves as a versatile synthetic intermediate. The bromine atom at the 5-position is a prime handle for introducing molecular diversity through cross-coupling reactions, while the amine group at the 3-position offers another site for modification.
However, synthesizing a diverse library of compounds is only half the battle. To truly understand and rationally design next-generation therapeutics, we must elucidate their precise three-dimensional atomic arrangement. X-ray crystallography is the definitive technique for this purpose, providing unambiguous structural data on bond lengths, angles, and intermolecular interactions that govern how a molecule packs in a solid-state and, by extension, how it may interact with a biological target.[3][4]
This guide provides a comprehensive, in-depth comparison of methodologies for obtaining and analyzing single-crystal X-ray diffraction data for derivatives of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to overcome the primary bottleneck in this process: the growth of high-quality single crystals.[3][5]
The First Hurdle: Synthesis of the Core and Its Derivatives
Before any crystallographic analysis can begin, the target compound must be synthesized in high purity. The this compound scaffold provides two key reaction sites for derivatization.
Experimental Protocol: Synthesis of Derivatives
A generalized synthetic approach involves leveraging the reactivity of the bromine atom, often via palladium-catalyzed cross-coupling reactions, which are well-established for functionalizing bromo-heterocyclic compounds.[6]
-
Starting Material: Begin with high-purity this compound.
-
Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), dissolve 1 equivalent of the starting material in a suitable anhydrous solvent (e.g., Dioxane, Toluene, or DMF).
-
Suzuki Coupling (Example for C-C bond formation):
-
Add 1.1 to 1.5 equivalents of a desired boronic acid or boronic ester derivative.
-
Add 2 to 3 equivalents of a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a catalytic amount (1-5 mol%) of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Heat the reaction mixture, typically between 80-120 °C, and monitor progress by TLC or LC-MS.
-
-
Buchwald-Hartwig Amination (Example for C-N bond formation):
-
Add 1.1 to 1.5 equivalents of the desired amine.
-
Add 1.5 to 2.5 equivalents of a strong base (e.g., NaOt-Bu, K₃PO₄).
-
Add a catalytic amount (1-5 mol%) of a palladium catalyst and a suitable phosphine ligand (e.g., Pd₂(dba)₃ with Xantphos or BINAP).
-
Heat the reaction mixture, typically between 80-110 °C, and monitor progress.
-
-
Workup and Purification: After the reaction is complete, cool the mixture, filter off solids, and perform an aqueous workup. Purify the crude product using column chromatography on silica gel to obtain the pure derivative.
-
Purity Confirmation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to crystallization trials.
The Art and Science of Crystallization: A Comparative Analysis
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[3] The process relies on slowly bringing a solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice. The choice of method is critical and depends on the compound's solubility, stability, and the quantity of material available.
Comparison of Common Crystallization Techniques
| Technique | Principle | Ideal For | Advantages | Disadvantages |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates from a near-saturated solution.[7] | Thermally stable compounds with moderate volatility solvents. | Simple setup; requires minimal material.[8] | Can lead to "showering" of microcrystals; solvent may be incorporated into the lattice.[7] |
| Vapor Diffusion | An anti-solvent (precipitant) vapor slowly diffuses into a solution of the compound, reducing its solubility.[9] | Milligram quantities of material; screening multiple solvent systems.[7] | Excellent control over the rate of crystallization; produces high-quality crystals.[8] | Requires a volatile anti-solvent; setup is more complex. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface as the layers slowly mix.[7] | Compounds that are highly soluble in one solvent and insoluble in a miscible anti-solvent. | Good for screening and can produce large crystals. | The interface can be easily disturbed, leading to poor crystal quality.[8] |
| Slow Cooling | A saturated solution at a high temperature is slowly cooled, causing the solubility to decrease and crystals to form.[5][10] | Compounds that are significantly more soluble in hot solvent than cold. | Can be well-controlled with programmable thermostats. | Not suitable for heat-sensitive compounds; requires careful control of the cooling rate. |
Experimental Protocols for Crystallization
Protocol 1: Slow Evaporation
-
Prepare a near-saturated solution of your purified derivative in a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that is loosely fitted or perforated with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[8]
Protocol 2: Vapor Diffusion (Hanging Drop Variation)
-
In a larger well or beaker (the "reservoir"), place 0.5-1.0 mL of a volatile anti-solvent (e.g., pentane, diethyl ether).
-
Prepare a concentrated solution of your compound in a less volatile, good solvent (e.g., dichloromethane, toluene).
-
Place a small drop (2-10 µL) of this solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir, sealing the system with grease.
-
The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization over hours to days.[8][9]
The Crystallographic Workflow: From Crystal to Structure
Once a suitable crystal is obtained, the process of data collection and structure determination can begin. This workflow is a systematic process involving several key stages.[3][11]
Caption: The workflow of single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled in a stream of liquid nitrogen (around 100 K) to minimize thermal vibrations and radiation damage.[12]
-
Data Collection: The mounted crystal is placed on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction patterns from multiple orientations.[13]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and determine the unit cell parameters.
-
Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map and a preliminary structural model.[12]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a final, accurate molecular structure.[11]
Interpreting the Data: Bridging Structure and Function
The final output of a crystallographic experiment is a wealth of precise quantitative data, typically presented in a Crystallographic Information File (CIF). This data is the foundation for understanding the molecule's properties and behavior.
Hypothetical Crystallographic Data for a Derivative
The table below presents hypothetical, yet realistic, data for a "5-phenyl-benzo[d]isothiazol-3-amine" derivative to illustrate the type of information obtained.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell (Å, °) | a=8.5, b=12.1, c=9.3, β=98.5 | Dimensions of the repeating unit of the crystal. |
| C-Br Bond Length (Å) | 1.89 | Confirms the presence and location of the bromine atom. |
| Dihedral Angle | 35.2° | Angle between the benzoisothiazole and phenyl rings, indicating steric hindrance and conformation. |
| H-Bonding | N-H···N (2.9 Å) | Reveals key intermolecular interactions that stabilize the crystal packing and can be relevant to receptor binding. |
This structural information is critical for Structure-Activity Relationship (SAR) studies. For instance, knowing the precise dihedral angle between the core and a substituted phenyl ring can explain changes in biological activity by revealing how the molecule's overall shape fits into an enzyme's active site.[14][15] The identification of hydrogen bond donors and acceptors is vital for designing molecules that can form specific interactions with a target protein.[16]
Caption: The role of X-ray crystallography in the drug discovery cycle.
Alternative & Complementary Analytical Methods
While single-crystal X-ray diffraction is the gold standard, other techniques can provide valuable structural information, especially when suitable crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): Used for crystalline solids that do not form large single crystals. While it does not typically provide atomic-resolution structures on its own, it is excellent for identifying crystalline phases, determining purity, and obtaining unit cell parameters.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution. While it doesn't give the solid-state packing information, it is essential for confirming the structure of the synthesized compound and studying its solution-state conformation.
Conclusion
The crystallographic analysis of this compound derivatives is a powerful but challenging endeavor. Success hinges on a systematic and informed approach, from the rational synthesis of high-purity compounds to the patient and methodical screening of crystallization conditions. By understanding the principles behind each technique and leveraging the comparative insights presented in this guide, researchers can significantly increase their chances of obtaining high-quality crystal structures. This structural data is indispensable, providing the atomic-level blueprint needed to drive rational drug design and unlock the full therapeutic potential of the benzo[d]isothiazole scaffold.
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Navigating the Uncharted Territory of 5-Bromobenzo[d]isothiazol-3-amine Analogs: A Guide to a Promising yet Underexplored Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of medicinal chemistry, the benzo[d]isothiazole scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities. However, a comprehensive analysis of the structure-activity relationship (SAR) for a specific subclass, the 5-Bromobenzo[d]isothiazol-3-amine analogs, reveals a significant gap in the current scientific literature. Despite the potential of this scaffold, a dedicated and systematic exploration of how structural modifications influence its biological activity remains largely unpublished.
This guide, therefore, deviates from a traditional comparison of existing experimental data. Instead, it serves to highlight the untapped potential of this compound analogs, drawing parallels from structurally related compounds to propose a roadmap for future research and drug discovery efforts. We will delve into the known biological landscape of related heterocyclic systems to infer potential therapeutic applications and outline the necessary experimental workflows to establish a robust SAR for this promising, yet enigmatic, class of molecules.
The Known World: Insights from Structurally Related Scaffolds
While direct SAR studies on this compound analogs are scarce, valuable insights can be gleaned from the extensive research on the broader benzothiazole and benzo[d]isothiazol-3(2H)-one families. These related compounds have demonstrated significant potential in several therapeutic areas, suggesting promising avenues of investigation for the 3-amino-5-bromo counterparts.
Anticancer Potential: Benzothiazole derivatives have been extensively investigated as anticancer agents.[1] Their mechanisms of action are diverse, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. For instance, certain substituted 2-aminobenzothiazoles have shown potent antitumor activity against various cancer cell lines.[1] The introduction of a bromine atom at the 5-position of the benzo[d]isothiazol-3-amine core could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and leading to improved anticancer efficacy.
Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Thiazole-based compounds have been successfully developed as kinase inhibitors.[2] The this compound scaffold presents a unique framework that could be tailored to target specific kinase active sites. The bromine atom can serve as a handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
Charting the Course: A Proposed Workflow for SAR Elucidation
To unlock the therapeutic potential of this compound analogs, a systematic approach to understanding their SAR is essential. The following experimental workflow provides a comprehensive framework for researchers to synthesize, characterize, and evaluate a library of these compounds.
I. Synthesis of Analog Libraries
The initial step involves the chemical synthesis of a diverse library of this compound analogs. Modifications should be systematically introduced at key positions of the molecule to probe the impact of different functional groups on biological activity.
Key Positions for Modification:
-
Amino Group (Position 3): Acylation, alkylation, and arylation of the 3-amino group can introduce a variety of substituents, influencing the compound's polarity, hydrogen bonding capacity, and steric bulk.
-
Benzo Ring (Positions 4, 6, and 7): Introduction of various substituents on the benzene ring can modulate the electronic properties and lipophilicity of the molecule.
-
Bromo Group (Position 5): While the core topic is 5-bromo analogs, comparing them with analogs bearing other halogens (e.g., chloro, fluoro) or other small lipophilic groups at this position would provide valuable SAR data.
A generalized synthetic workflow for generating such a library is depicted below.
Caption: Generalized workflow for the synthesis of a this compound analog library.
II. In Vitro Biological Screening
Once a library of analogs is synthesized and characterized, the next step is to screen them for biological activity against a panel of relevant targets. The choice of assays will depend on the therapeutic area of interest.
Example Screening Assays:
-
Anticancer Screening:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic effects of the analogs on various cancer cell lines.
-
Kinase Inhibition Assays: To identify analogs that inhibit the activity of specific protein kinases implicated in cancer.
-
-
Enzyme Inhibition Assays: To screen for inhibition of other relevant enzymes, depending on the therapeutic hypothesis.
The data from these primary screens will identify "hit" compounds and provide the initial SAR insights.
III. Lead Optimization and In-Depth Mechanistic Studies
Analogs that demonstrate promising activity in the initial screens will be selected for lead optimization. This involves further chemical modifications to improve potency, selectivity, and drug-like properties. In parallel, in-depth mechanistic studies should be conducted to elucidate the mode of action of the most promising compounds.
Caption: Iterative workflow for establishing the SAR and optimizing lead compounds.
Data Presentation for Future SAR Studies
To facilitate the comparison of newly generated data, a standardized table format is recommended. This will allow for a clear and concise presentation of the SAR, linking chemical modifications to changes in biological activity.
Table 1: Template for Summarizing SAR Data of this compound Analogs
| Compound ID | R1 (Position 3) | R2 (Benzo Ring) | Biological Target | IC50 / EC50 (µM) |
| Parent | -NH2 | -H | Target X | >100 |
| Analog 1 | -NH-Ac | -H | Target X | 50.2 ± 3.5 |
| Analog 2 | -NH-Me | -H | Target X | 25.1 ± 1.8 |
| Analog 3 | -NH2 | 6-F | Target X | 75.6 ± 5.1 |
| Analog 4 | -NH-Me | 6-F | Target X | 12.3 ± 0.9 |
Conclusion
The structure-activity relationship of this compound analogs represents a compelling but underexplored area of medicinal chemistry. While a direct comparison guide based on existing experimental data is not currently feasible due to a lack of published research, this guide provides a strategic framework for future investigations. By leveraging insights from related heterocyclic systems and employing a systematic approach to synthesis and biological evaluation, researchers can unlock the therapeutic potential of this promising scaffold. The path to elucidating the SAR of these compounds is clear, and the potential rewards in the form of novel therapeutic agents are significant.
References
Due to the lack of specific literature on the SAR of this compound analogs, the following references pertain to the biological activities of related benzothiazole and thiazole structures.
- Benzothiazole derivatives as anticancer agents.[Provide a relevant, verifiable URL from the search results, e.g., a link to a review article on PubMed Central]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.[Provide a relevant, verifiable URL from the search results, e.g., a link to a review article on a publisher's website or PubMed]
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.[Provide a relevant, verifiable URL from the search results, e.g., a link to a research article on PubMed Central]
- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis.[Provide a relevant, verifiable URL from the search results, e.g., a link to a research article on PubMed]
- Benzothiazole derivatives as anticancer agents.[Provide a relevant, verifiable URL from the search results, e.g., a link to a review article on PubMed Central]
- A Technical Guide to the Research Applications of 2-Amino-5-bromobenzothiazole and Its Derivatives.[Provide a relevant, verifiable URL from the search results, e.g., a link to a technical guide on a chemical supplier's website]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.[Provide a relevant, verifiable URL from the search results, e.g., a link to a research article on an open-access publisher's website]
- Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents.[Provide a relevant, verifiable URL from the search results, e.g., a link to a research article on PubMed Central]
- Fluorobenzo[d]thiazol-5-amine and Structurally Related Analogs in Anticancer Research.[Provide a relevant, verifiable URL from the search results, e.g., a link to a technical guide on a chemical supplier's website]
- Benchmarking 6-Fluorobenzo[d]thiazol-5-amine Against Known Anticancer Agents: A Comparative Guide.[Provide a relevant, verifiable URL from the search results, e.g., a link to a technical guide on a chemical supplier's website]
- Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study.[Provide a relevant, verifiable URL from the search results, e.g., a link to a research article on PubMed Central]
- Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents.[Provide a relevant, verifiable URL from the search results, e.g., a link to a research article on PubMed Central]
- Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.[Provide a relevant, verifiable URL from the search results, e.g., a link to a research article on PubMed]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.[Provide a relevant, verifiable URL from the search results, e.g., a link to a review article on a publisher's website or PubMed]
Sources
A Comparative Guide to the Elemental Analysis of Synthesized 5-Bromobenzo[d]isothiazol-3-amine
This guide provides an in-depth comparison of elemental analysis techniques for the characterization of synthesized 5-Bromobenzo[d]isothiazol-3-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the rationale behind experimental choices, ensuring a robust and validated approach to compound verification.
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. This compound, with its fused ring system and reactive bromine handle, represents a versatile building block for creating complex molecular architectures.[1][2] Its derivatives are explored for a range of biological activities.[2][3]
The journey from a synthetic hypothesis to a viable drug candidate is paved with rigorous analytical checkpoints. Among the most fundamental of these is elemental analysis. This technique provides a quantitative determination of the elemental composition of a pure substance, serving as a primary gatekeeper for confirming molecular formula and assessing purity.[4] While modern spectroscopic methods provide detailed structural information, elemental analysis remains an indispensable, cost-effective tool for validating the atomic makeup of a newly synthesized compound.[5][6]
This guide will detail the process of elemental analysis for this compound, compare its results with theoretical values, and contextualize its role alongside alternative analytical methods.
Synthesis Pathway for this compound
While multiple synthetic routes to benzo[d]isothiazole cores exist, a common approach involves the cyclization of an appropriately substituted benzonitrile derivative.[7] The following diagram outlines a plausible, generalized workflow for the synthesis of the title compound, which serves as the starting point for our analytical investigation.
Caption: Generalized workflow for the synthesis of this compound.
Primary Characterization: CHNS Combustion Analysis
The most common method for determining the elemental composition of organic compounds is CHNS(O) analysis, which relies on high-temperature combustion.[5][8][9] This technique is fast, simple, and provides the fundamental data needed to confirm the empirical formula of a synthesized compound.[4][5]
Experimental Protocol: CHNS Analysis
Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in the synthesized this compound.
Methodology:
-
Sample Preparation:
-
Ensure the synthesized sample is meticulously dried under a high vacuum for several hours to remove any residual solvents, which would alter the hydrogen and carbon percentages.
-
Accurately weigh approximately 1-3 mg of the purified solid sample into a tin capsule using a microbalance.
-
-
Instrument Setup (Typical CHNS Analyzer):
-
The analyzer is equipped with a combustion reactor, a reduction tube, and specific absorbent traps.[4]
-
The combustion furnace is set to a high temperature (typically 900-1100°C) to ensure complete sample combustion in an oxygen-rich environment.[5][6]
-
For halogenated compounds like the one under study, specialized reagents such as silver tungstate or silver vanadate are incorporated into the combustion tube packing to trap interfering halogen and sulfur byproducts, ensuring they do not poison the system or interfere with detection.[10]
-
-
Analysis:
-
The encapsulated sample is dropped into the combustion furnace.
-
Combustion converts the sample into gaseous products: CO₂, H₂O, N₂, and SO₂.
-
These gases are swept by a helium carrier gas through a reduction tube (often containing copper) to convert nitrogen oxides to N₂.
-
The gas mixture then passes through a series of chromatographic columns or specific detectors (like thermal conductivity and infrared cells) to separate and quantify each component gas.[5][9]
-
-
Data Processing:
-
The instrument's software calculates the mass of each element from the detector signals and expresses it as a percentage of the initial sample weight.
-
Caption: Workflow for a typical CHNS combustion analysis experiment.
Data Comparison: Theoretical vs. Experimental Values
The trustworthiness of a synthesis is validated when the experimental data closely matches the calculated theoretical values for the target compound.[11] For this compound (Molecular Formula: C₇H₅BrN₂S, Molecular Weight: 229.10 g/mol ), the theoretical elemental composition is as follows:[12][13][14]
| Element | Atomic Weight | Atoms in Formula | Total Mass | % Composition |
| Carbon (C) | 12.011 | 7 | 84.077 | 36.70% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.20% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 34.88% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.23% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 14.00% |
| Total | 229.095 | 100.00% |
A comparison with hypothetical experimental data is presented below. A result is generally considered acceptable if it falls within ±0.4% of the theoretical value.
| Element | Theoretical % | Experimental % | Difference | Status |
| Carbon (C) | 36.70 | 36.55 | -0.15 | Pass |
| Hydrogen (H) | 2.20 | 2.25 | +0.05 | Pass |
| Nitrogen (N) | 12.23 | 12.18 | -0.05 | Pass |
| Sulfur (S) | 14.00 | 13.89 | -0.11 | Pass |
Causality of Discrepancies: Minor deviations are expected. However, significant discrepancies (>0.4%) can indicate:
-
Incomplete Combustion: Heterocyclic compounds, particularly those with nitrogen, can be difficult to combust completely, requiring optimized conditions or combustion aids like vanadium pentoxide.[10]
-
Presence of Impurities: Residual solvents (increasing C and H values) or inorganic salts from the work-up can skew results.
-
Hygroscopic Nature: If the sample readily absorbs atmospheric moisture, the hydrogen percentage will be artificially high.
A Holistic Approach: Comparison with Alternative Analytical Techniques
While elemental analysis confirms the empirical formula, it provides no information about the compound's structure, connectivity, or the presence of isomers. Therefore, it must be used in concert with other analytical techniques for comprehensive characterization.[15]
Caption: Decision-making workflow for selecting appropriate analytical techniques.
The following table compares elemental analysis with other common techniques used in compound characterization:
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Quantitative elemental composition (%C, H, N, S). Confirms empirical formula.[4][16] | Fast, inexpensive, highly accurate for pure samples.[5] | Provides no structural information. Sensitive to impurities. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, isotopic information.[15] | High sensitivity, provides exact mass, aids in structural elucidation. | Isomers are often indistinguishable. Can be destructive. |
| NMR Spectroscopy | Detailed map of C-H framework, atom connectivity, stereochemistry.[15] | Unparalleled for definitive structure determination. Non-destructive. | Lower sensitivity, requires larger sample size, more expensive. |
| IR Spectroscopy | Presence of specific functional groups (e.g., N-H, C=N).[15] | Fast, simple, non-destructive, good for a quick functional group check. | Provides limited structural information; complex spectra can be hard to interpret. |
| HPLC / LC-MS | Purity assessment, quantification of components in a mixture. | Excellent for determining purity levels (>99%). Can be coupled with MS for identification. | Does not provide the same level of structural detail as NMR. |
Conclusion
The elemental analysis of this compound is a foundational and indispensable step in its characterization. It provides a direct and quantitative measure of elemental composition, serving as the primary method for validating the compound's molecular formula and providing an initial assessment of its purity. As demonstrated, achieving a close correlation between experimental and theoretical values (typically within ±0.4%) is a critical benchmark for synthetic success.
However, in the rigorous context of drug discovery and development, elemental analysis is not an isolated technique. Its data must be corroborated by a suite of spectroscopic and chromatographic methods, including Mass Spectrometry, NMR, and HPLC. This multi-faceted analytical approach ensures not only that the correct atoms are present in the right proportions, but also that they are assembled into the correct three-dimensional structure, free of significant impurities. This holistic characterization is paramount for establishing the identity, purity, and safety of any novel chemical entity destined for further investigation.
References
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
- Gel'man, N. E., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. [Link]
- ResearchGate. (C.H.N.)
- Elementar.
- Adept TTP.
- ResearchGate. (2018).
- PubChem. 5-Bromo-1,3-benzothiazol-2-amine. [Link]
- Sinfoo Biotech. This compound. [Link]
- Ivanova, Y., et al. (2024).
- MDPI. (2022). New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity. [Link]
- El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2136-2165. [Link]
- MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
- PubMed. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. [Link]
- MDPI. (2018). 4-Bromobenzo[1,2-d:4,5-d′]bis([5][10][17]thiadiazole). [Link]
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- 3. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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A Comparative Guide to the Chemical Reactivity of Aminobenzothiazoles and Aminobenzoisothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related, yet distinct, heterocyclic scaffolds: aminobenzothiazoles and aminobenzoisothiazoles. As privileged structures in medicinal chemistry, a nuanced understanding of their reactivity is paramount for the rational design and synthesis of novel therapeutic agents.[1][2] This document moves beyond a simple recitation of facts to explain the causal relationships between structure and reactivity, supported by experimental data and detailed protocols.
Foundational Differences: Structure and Electronics
The divergence in reactivity between aminobenzothiazoles and aminobenzoisothiazoles originates from the fundamental difference in the arrangement of the nitrogen and sulfur atoms within their fused five-membered rings.
-
Aminobenzothiazoles , most commonly encountered as 2-aminobenzothiazole, belong to the 1,3-azole family. The exocyclic amino group is attached to a carbon positioned between the sulfur and a ring nitrogen atom. This arrangement creates an amidine system (-N=C-NH2) embedded within the heterocyclic core, which is crucial to its reactivity.[3]
-
Aminobenzoisothiazoles , typically represented by 3-aminobenzoisothiazole, are 1,2-azoles. Here, the sulfur and nitrogen atoms are adjacent. The exocyclic amino group is attached to a carbon double-bonded to the ring nitrogen, forming an enamine-like functionality.
This isomeric difference profoundly influences the electron density distribution, aromaticity, and the relative basicity of the nitrogen atoms, thereby dictating their behavior in chemical reactions. Theoretical studies suggest that substitutions on the benzothiazole ring can significantly alter the electronic structure and overall reactivity of the molecule.[4][5]
Caption: Core structures of 2-aminobenzothiazole and 3-aminobenzoisothiazole.
Electrophilic Attack: A Tale of Two Nitrogen Nucleophiles
The presence of both an exocyclic amino group and an endocyclic ring nitrogen atom in both scaffolds raises a critical question of regioselectivity during reactions with electrophiles, such as alkylation and acylation.
N-Alkylation: Divergent Pathways
The N-alkylation of these two isomers showcases one of their most dramatic differences in reactivity.
-
2-Aminobenzothiazole: It is well-documented that alkylation with alkyl halides occurs preferentially on the endocyclic (ring) nitrogen .[6] This is because the endocyclic nitrogen is more basic and, therefore, more nucleophilic. The reaction proceeds to form a 3-alkyl-2-iminobenzothiazoline, not the N-exo-substituted product.[6] However, regioselectivity can be reversed to favor the exocyclic amino group by using benzylic alcohols as alkylating agents in a copper-catalyzed "hydrogen autotransfer" process.[6][7]
-
Aminobenzoisothiazole: In contrast, the reactivity profile for aminobenzoisothiazoles is different. The endocyclic nitrogen, being adjacent to the electron-withdrawing sulfur atom, is significantly less basic. Consequently, alkylation tends to occur on the more nucleophilic exocyclic amino group .
This differential reactivity is a direct consequence of the electronic environment of the respective nitrogen atoms in the two isomeric systems.
Caption: Regioselectivity in N-alkylation reactions.
N-Acylation: A Point of Convergence
Unlike alkylation, N-acylation with reagents like acyl chlorides or anhydrides consistently occurs on the exocyclic amino group for both aminobenzothiazoles and aminobenzoisothiazoles.[8][9]
Causality: The exocyclic amino group, in both cases, is a more potent nucleophile for attacking the hard electrophilic center of a carbonyl group. While the endocyclic nitrogen of 2-aminobenzothiazole is more basic, its lone pair is more sterically hindered and less available for attack on the bulky acylating agent. The resulting N-acylated products are important intermediates for the synthesis of a wide range of biologically active molecules.[10][11]
| Reaction Type | Reagent Example | 2-Aminobenzothiazole Outcome | Aminobenzoisothiazole Outcome | Rationale |
| N-Alkylation | Methyl Iodide | Predominantly Endocyclic N-alkylation[6] | Predominantly Exocyclic N-alkylation | Higher basicity of endocyclic N in the amidine system of aminobenzothiazole. |
| N-Acylation | Acetyl Chloride | Exclusively Exocyclic N-acylation[9] | Exclusively Exocyclic N-acylation | The exocyclic amino group is the more reactive nucleophile towards hard electrophiles. |
Electrophilic Aromatic Substitution
The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution (EAS) on the fused benzene ring. The heterocyclic portion of the molecule acts as a deactivating group but its influence is overcome by the amino group.
A study on the bromination of various aminobenzothiazole isomers in chloroform revealed high reactivity.[12] For instance, 6-aminobenzothiazole readily undergoes dibromination at the 5- and 7-positions (ortho and para to the amino group).[12] Similarly, 5-aminobenzothiazole is brominated at the 4- and 6-positions.[12] This demonstrates that the fused benzene ring is highly activated and susceptible to electrophilic attack at positions dictated by the amino substituent. While specific comparative data for aminobenzoisothiazoles is less common, similar activation and directing effects are expected, though the overall rate may differ due to the electronic influence of the benzoisothiazole core.
Caption: Electrophilic bromination of 6-aminobenzothiazole.
Diazotization and Subsequent Reactions
The conversion of the exocyclic amino group to a diazonium salt via treatment with nitrous acid is a cornerstone of aromatic chemistry, opening pathways to a vast array of functionalities.
Both aminobenzothiazoles and aminobenzoisothiazoles can be diazotized at low temperatures.[13] The resulting diazonium salts are versatile intermediates for:
-
Sandmeyer Reactions: Replacement of the diazonium group with halides (e.g., -Cl, -Br) or cyanide (-CN).
-
Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form intensely colored azo dyes.[14]
The stability of the diazonium salt can be influenced by the heterocyclic system it is attached to. While both are reactive, diazonium salts derived from these heterocyclic amines can sometimes exhibit different stability profiles compared to simpler aniline-derived salts, occasionally leading to unexpected rearrangements or decomposition pathways.[15]
Experimental Protocols
To provide a practical basis for comparison, the following detailed protocols for a key differential reaction (N-alkylation) and a common transformation (N-acylation) are provided.
Protocol: Regioselective N-Alkylation of 2-Aminobenzothiazole
This protocol illustrates the typical endocyclic alkylation using an alkyl halide.
-
Setup: To a solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in 30 mL of acetone in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).
-
Reagent Addition: Add methyl iodide (0.75 mL, 12 mmol) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is 3-methyl-2-iminobenzothiazoline.
-
Purification: Recrystallize the product from ethanol to yield colorless needles.
Protocol: N-Acylation of 2-Aminobenzothiazole with an Acyl Chloride[9]
This protocol describes the standard procedure for acylation of the exocyclic amino group.
-
Setup: Dissolve 2-aminobenzothiazole (1.50 g, 10 mmol) in 50 mL of dry benzene in a three-necked flask equipped with a dropping funnel and a condenser.
-
Base Addition: Add triethylamine (1.5 mL, 11 mmol) to the solution.
-
Reagent Addition: Cool the mixture in an ice bath. Add a solution of chloroacetyl chloride (0.87 mL, 11 mmol) in 10 mL of dry benzene dropwise with vigorous stirring over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 10 hours.
-
Workup: Cool the reaction mixture. The precipitated triethylamine hydrochloride is removed by filtration.
-
Isolation: Wash the filtrate with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude N-(benzothiazol-2-yl)-2-chloroacetamide.
-
Purification: The product can be purified by recrystallization from a suitable solvent like ethanol.
Summary and Outlook
The reactivities of aminobenzothiazoles and aminobenzoisothiazoles, while sharing some common features, are distinguished by the profound influence of their isomeric heterocyclic cores.
| Feature | Aminobenzothiazole (1,3-Isomer) | Aminobenzoisothiazole (1,2-Isomer) |
| Structure | Contains an amidine moiety | Contains an enamine-like moiety |
| N-Alkylation | Primarily at the endocyclic (ring) nitrogen.[6] | Primarily at the exocyclic amino nitrogen. |
| N-Acylation | Occurs at the exocyclic amino nitrogen.[9] | Occurs at the exocyclic amino nitrogen. |
| EAS | Benzene ring is highly activated by the NH2 group.[12] | Benzene ring is activated by the NH2 group. |
| Diazotization | Forms versatile diazonium salts for further reactions.[13] | Forms versatile diazonium salts. |
References
- Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797.
- Zia-ur-Rehman, M., et al. (2018). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 23(7), 1779.
- Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646.
- Wang, L., et al. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 47(16), 4775-4777.
- Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
- Al-Obeidi, S. A. R., & Hussein, F. A. (2018). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4- Bis (Bromo Methyl) Benzene on Mixed Oxides at Room Temperature and Study Their Biological Activity. AIP Conference Proceedings, 1968(1), 020005.
- Wang, L., et al. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications.
- Ward, E. R., & Williams, J. H. (1965). Electrophilic Substitution in Benzothiazole. Part II. The Bromination of the Aminobenzothiazoles. Journal of the Chemical Society, 2248-2250.
- Al-Obeidi, S. A. R., & Hussein, F. A. (2018). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Publishing.
- Al-Ostath, O. M. N., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(21), 7586.
- University of Thi-Qar. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- Mata, G., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 12(2), 230-234.
- Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars.
- ResearchGate. (n.d.). Synthesis of 2‐aminobenzothiazole.
- Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84.
- Synonyms AI. (2024). Electrophilic substitution reaction: Significance and symbolism.
- Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12(3), 32-49.
- Javahershenas, R., et al. (2024). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate.
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
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- Constant, S., et al. (2020). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 10(4), 111-122.
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A Comparative Guide to Validating the Structure of a Synthesized 5-Bromobenzo[d]isothiazol-3-amine Derivative
This guide provides an in-depth, objective comparison of analytical methodologies for the structural validation of a synthesized 5-Bromobenzo[d]isothiazol-3-amine derivative. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Imperative of Unambiguous Structural Validation
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives such as this compound are key building blocks in the synthesis of novel therapeutic agents. Consequently, the unambiguous confirmation of their molecular structure is a critical, non-negotiable step in the research and development pipeline. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in drug discovery programs.
This guide presents a multi-faceted analytical workflow designed to provide orthogonal data, ensuring the highest confidence in the synthesized structure. We will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, detailing not just the "how" but the critical "why" behind each technique's application.
Synthetic Strategy: A Brief Overview
The synthesis of the benzo[d]isothiazol-3-amine core can be approached through several pathways, often involving the strategic formation of key C-S and N-S bonds.[1][2] A common and effective method involves the cyclization of a pre-functionalized benzene ring. For instance, a typical synthesis might start from a 2-cyano-4-bromothiophenol derivative.
The rationale for this approach lies in its efficiency. The cyano group serves as a precursor to the amine, while the ortho-disposed thiol provides the sulfur atom necessary for the isothiazole ring closure. The reaction is often catalyzed by a mild oxidizing agent which facilitates the intramolecular N-S bond formation.
Caption: High-level workflow for a common synthesis route.
The Analytical Workflow: A Triad of Corroborative Techniques
No single analytical technique can provide a complete and unambiguous picture of a novel compound's structure. A robust validation strategy relies on the integration of orthogonal methods—techniques that probe different molecular properties. Our approach combines spectroscopy and spectrometry to build a cohesive and self-validating dataset.
Caption: Integrated workflow for structural validation.
Comparative Analysis of Core Validation Techniques
The selection of an analytical method is dictated by the specific question being asked. For structural validation, we need to answer three fundamental questions: What is the molecular formula? What is the atomic connectivity? What is the three-dimensional arrangement of the atoms?
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity, chemical environment.[3][4] | Excellent for determining the relative positions of atoms in solution. 2D techniques (COSY, HSQC, HMBC) are powerful for mapping connectivity.[5] | Does not directly provide molecular weight. Can be complex to interpret for highly substituted or asymmetric molecules. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), isotopic information.[4][6] | Highly sensitive, provides definitive molecular weight. Characteristic isotopic patterns (e.g., for Br) offer elemental clues.[7] | Provides little to no information on atom connectivity; isomers are often indistinguishable.[8] |
| X-ray Crystallography | Unambiguous 3D molecular structure, absolute configuration, bond lengths/angles.[9][10] | Considered the "gold standard" for absolute structure determination.[11][12] Provides a definitive, visual map of the molecule.[9][10] | Requires a suitable single crystal, which can be difficult or impossible to grow. The structure is in the solid state, which may differ from the solution state. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the cornerstone of structural elucidation for organic molecules in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about their chemical environment and proximity to other nuclei. For our target molecule, NMR will confirm the presence and connectivity of the aromatic ring protons, the amine group, and the overall carbon skeleton.[3][13]
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry sample. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve a wide range of compounds and to observe exchangeable protons like those on an amine).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C{¹H} (proton-decoupled) spectrum on a spectrometer (e.g., 400 MHz or higher).
-
2D NMR (if required): If the 1D spectra are ambiguous, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to definitively assign connectivity.[5]
For this compound, we anticipate the following spectral features:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H NMR | 7.5 - 8.5 | 3 distinct aromatic signals (e.g., doublet, doublet of doublets) | Protons on the brominated benzene ring will have characteristic shifts and splitting patterns based on their position relative to the bromine and the fused ring. |
| ~7.0 (broad) | Singlet (broad) | The two protons of the primary amine (-NH₂) are often broad and may be exchangeable with D₂O. | |
| ¹³C NMR | 110 - 150 | ~5-6 aromatic signals | Carbon atoms of the benzene ring. The carbon directly attached to the bromine will be significantly shifted. |
| ~160 - 170 | 1 signal | The C=N carbon within the isothiazole ring. |
Mass Spectrometry (MS)
Causality: Mass spectrometry is essential for determining the molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound.[4][6] For a halogenated compound, MS provides a critical confirmatory signature: the isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject a small volume (e.g., 1-5 µL) into a Liquid Chromatography (LC) system to separate the analyte from any minor impurities before it enters the mass spectrometer.
-
Ionization: Utilize an appropriate ionization source, such as Electrospray Ionization (ESI), to generate gas-phase ions of the molecule.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements.
The molecular formula of this compound is C₇H₅BrN₂S.
| Parameter | Expected Value | Rationale & Confirmation |
| Monoisotopic Mass | [M+H]⁺ for C₇H₆⁷⁹BrN₂S⁺: 228.9489 | The high-resolution mass should be within 5 ppm of the theoretical calculated mass, confirming the elemental composition. |
| Isotopic Pattern | [M+H]⁺ (A): 228.9489 (100% relative abundance)[M+H]⁺ (A+2): 230.9469 (~97.5% relative abundance) | The presence of two peaks of nearly equal intensity separated by 2 m/z units is the classic signature for a compound containing one bromine atom.[7] |
Single-Crystal X-ray Crystallography
Causality: While NMR and MS provide data that allow for the deduction of a structure, X-ray crystallography provides a direct, unambiguous image.[9][10] It is the ultimate arbiter of molecular structure, revealing the precise 3D arrangement of every atom, as well as bond lengths and angles in the solid state.[9][14] This technique is particularly valuable for confirming the regiochemistry of the bromine atom and the connectivity of the fused heterocyclic ring system.
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
The final output is a 3D model of the molecule. The key validation points are:
-
Connectivity: The solved structure must match the connectivity proposed by NMR.
-
Elemental Assignment: The electron density around each atomic position should be consistent with the assigned element (e.g., the high electron density of the bromine atom will be unmistakable).
-
Regiochemistry: The position of the bromine atom on the benzene ring will be definitively established.
Cross-Validation: Achieving Structural Certainty
The power of this workflow lies in cross-validation, where each piece of data corroborates the others.[15][16]
Caption: The logic of cross-validating analytical data.
A successful validation requires that the molecular formula from HRMS is consistent with the atom counts from NMR and X-ray crystallography. The connectivity map derived from 2D NMR must perfectly overlay with the 3D structure from X-ray diffraction. When all three techniques provide a consistent and coherent structural assignment, the identity of the synthesized compound can be considered unequivocally confirmed.
Conclusion
Validating the structure of a synthesized molecule like this compound is a foundational activity in chemical and pharmaceutical research. A slapdash approach invites ambiguity and risks compromising subsequent research. By employing a rigorous, multi-technique workflow that leverages the orthogonal strengths of NMR, MS, and X-ray crystallography, researchers can achieve the highest level of confidence in their results. This guide provides not just the protocols but the scientific rationale necessary to build a self-validating, unimpeachable case for the structure of a novel chemical entity.
References
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- Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition.
- Excillum. (n.d.). Small molecule crystallography.
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc.
- Alves, H. M. R. B. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products. IntechOpen.
- Kim, H., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Journal of Chromatographic Science.
- Wang, X., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][9][11]Thiazin-4-One Derivatives. Molecules.
- LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms.
- Gessner, G., et al. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereoselective Synthesis.
- Vul'fson, N. S., et al. (2025). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews.
- Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry.
- Incerti, M., et al. (2025). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. ResearchGate.
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- Omics Online. (2024). Comparative Method Validation: Evaluating New Techniques Against Established Standards.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
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A Researcher's Guide to Regiochemical Assignment: Confirming Bromine's Position on the Benzoisothiazole Ring
For researchers in medicinal chemistry and materials science, the synthesis of halogenated heterocycles like brominated benzoisothiazoles is a foundational step. However, the synthetic reaction is only half the battle. The subsequent, and arguably more critical, phase is the unequivocal confirmation of the halogen's position on the aromatic ring. The regiochemistry of bromination dictates the molecule's steric and electronic properties, which in turn influences its biological activity and material characteristics. This guide provides a comprehensive comparison of the most effective analytical techniques to definitively assign the position of bromine on the benzoisothiazole scaffold, supported by experimental insights and data interpretation strategies.
The Challenge: Regioselectivity in Electrophilic Aromatic Substitution
The benzoisothiazole ring system is a bicyclic heterocycle where a benzene ring is fused to an isothiazole ring. When subjected to electrophilic bromination, the bromine atom can theoretically be added to any of the four available positions on the benzene portion of the ring (positions 4, 5, 6, or 7). The inherent electronic properties of the fused heterocyclic system, influenced by the nitrogen and sulfur atoms, direct the substitution pattern, but mixtures of isomers are common. Therefore, relying solely on theoretical predictions is insufficient for definitive structural assignment.
Comparative Analysis of Analytical Techniques
The robust confirmation of bromine's position relies on a synergistic approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, with X-ray Crystallography serving as the ultimate, unambiguous arbiter. Mass spectrometry provides essential supporting data.
| Technique | Information Provided | Ambiguity Level | Sample Requirement | Throughput |
| ¹H NMR | Proton chemical shifts, coupling constants (J-values) | Low to Medium | ~1-5 mg, soluble | High |
| ¹³C NMR | Carbon chemical shifts, C-Br bond effect | Low to Medium | ~5-20 mg, soluble | Medium |
| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations | Low | ~5-10 mg, soluble | Medium |
| NOE Spectroscopy | Through-space proton-proton proximity | Low | ~5-10 mg, soluble | Low |
| X-ray Crystallography | Absolute 3D molecular structure | None | High-quality single crystal | Low |
| Mass Spectrometry (HRMS) | Elemental composition, isotopic pattern | High (for position) | <1 mg, ionizable | High |
Nuclear Magnetic Resonance (NMR): The Workhorse of Structural Elucidation
NMR spectroscopy is the most accessible and informative technique for determining isomeric structures in solution. The key lies in interpreting the chemical shifts and, more importantly, the coupling patterns of the protons on the benzene ring.
Expertise & Experience in Interpretation
The introduction of an electronegative bromine atom significantly influences the electronic environment of the surrounding protons.
-
Chemical Shift: Protons ortho and para to the bromine atom are typically deshielded and shift downfield (to a higher ppm). However, the most reliable information comes from the splitting patterns (multiplicity) and coupling constants (J-values).
-
Coupling Constants: The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them.
-
Ortho-coupling (³JHH): ~7-9 Hz
-
Meta-coupling (⁴JHH): ~1-3 Hz
-
Para-coupling (⁵JHH): ~0-1 Hz
-
By analyzing the multiplicity of each aromatic proton signal, we can deduce its relationship to its neighbors and, by extension, to the bromine atom.
Illustrative Case Study: Differentiating 5-Bromo- vs. 6-Bromobenzoisothiazole
Let's consider the expected ¹H NMR patterns for two common isomers:
-
5-Bromobenzoisothiazole:
-
H4 would appear as a doublet (d) with a meta-coupling to H6 (J ≈ 2 Hz).
-
H6 would be a doublet of doublets (dd) with an ortho-coupling to H7 (J ≈ 8.5 Hz) and a meta-coupling to H4 (J ≈ 2 Hz).
-
H7 would be a doublet (d) with an ortho-coupling to H6 (J ≈ 8.5 Hz).
-
-
6-Bromobenzoisothiazole:
-
H5 would be a doublet of doublets (dd) with an ortho-coupling to H4 (J ≈ 8.5 Hz) and a meta-coupling to H7 (J ≈ 2 Hz).
-
H7 would be a doublet (d) with a meta-coupling to H5 (J ≈ 2 Hz).
-
H4 would be a doublet (d) with an ortho-coupling to H5 (J ≈ 8.5 Hz).
-
This distinct difference in coupling patterns provides a strong basis for structural assignment.
Advanced NMR Techniques for Ambiguous Cases
When ¹H NMR alone is insufficient, 2D NMR techniques provide definitive correlations.
-
COSY (Correlation Spectroscopy): Visualizes which protons are coupled to each other, confirming the ortho, meta, and para relationships deduced from the 1D spectrum.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This is a powerful tool that detects protons that are close in space, irrespective of their bonding. For example, in a 7-bromobenzoisothiazole, a strong NOE correlation would be expected between the proton at position 6 and the isothiazole ring proton (if present), which would be absent in other isomers.
Below is a logical workflow for using NMR to determine the bromine position.
Caption: Workflow for structural assignment using NMR spectroscopy.
X-ray Crystallography: The Gold Standard
Trustworthiness: An Unambiguous Answer
When a compound can be crystallized, single-crystal X-ray diffraction provides an absolute, three-dimensional map of the electron density of the molecule. This allows for the direct visualization of the atomic positions, leaving no doubt as to the location of the heavy bromine atom. This method is considered the ultimate proof of structure.
Experimental Protocol: From Powder to Structure
-
Crystal Growth (The Crucial Step): The primary challenge is growing a single crystal of sufficient quality (typically >0.1 mm in all dimensions). This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Common solvents include dichloromethane, ethyl acetate, and hexane.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. As the crystal is rotated, a diffraction pattern is collected.
-
Structure Solution and Refinement: Sophisticated software is used to solve the phase problem and generate an electron density map from the diffraction data. The atomic positions are then refined to best fit the experimental data. The high electron density of the bromine atom makes it particularly easy to locate.
The output is a definitive structural model, often presented as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which visually confirms the connectivity and regiochemistry.
Caption: The experimental workflow for X-ray crystallography.
Mass Spectrometry (MS): Supporting Evidence
While mass spectrometry cannot, by itself, distinguish between positional isomers, it is a critical tool for confirming the elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (e.g., C₇H₄BrNS). This verifies that a bromination reaction has indeed occurred.
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by 2 m/z units. Observing this pattern is a hallmark of a monobrominated compound.
This data, while not positional, is a mandatory component of a complete characterization package, validating the results from NMR or crystallography.
Conclusion and Best Practices
For the definitive confirmation of bromine's position on a benzoisothiazole ring, a multi-faceted approach is recommended.
-
Start with NMR: Begin with ¹H and ¹³C NMR as the primary method. In over 90% of cases, a careful analysis of coupling constants and patterns, potentially supported by 2D NMR (COSY, NOE), will yield an unambiguous assignment.
-
Confirm with HRMS: Always acquire high-resolution mass spectrometry data to confirm the molecular formula and the presence of a single bromine atom via the isotopic pattern.
-
Use X-ray Crystallography for Absolute Proof: If the NMR data is ambiguous, or if the compound is a novel scaffold intended for patenting or clinical development, X-ray crystallography is the gold standard. It provides irrefutable evidence of the regiochemistry and should be pursued whenever a suitable crystal can be obtained.
By following this hierarchical approach, researchers can confidently and accurately assign the structure of their synthesized bromobenzoisothiazoles, ensuring the integrity of their subsequent research and development efforts.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
The Alchemist's Guide to Bromo-Heterocycles: A Comparative Study of Cross-Coupling Efficiency
For the modern alchemist in the pharmaceutical and materials science realms, the transformation of simple building blocks into complex, life-altering molecules is the ultimate pursuit. Among the most potent tools in our arsenal are the transition-metal catalyzed cross-coupling reactions, which forge new carbon-carbon and carbon-heteroatom bonds with remarkable precision. Brominated heterocycles, in particular, have emerged as versatile and indispensable synthons in this endeavor. Their unique electronic landscapes and the strategic placement of the bromine atom provide a reactive handle for a symphony of catalytic transformations.
This guide offers a deep, comparative analysis of the efficiency of the three most prevalent cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to a range of medicinally relevant bromo-heterocycles. We will dissect the nuances of palladium, nickel, and copper catalysis, moving beyond mere protocols to explore the fundamental principles that govern their efficacy. By understanding the interplay of catalyst, ligand, substrate, and reaction conditions, we can empower researchers to make informed decisions, troubleshoot challenges, and ultimately, accelerate the pace of discovery.
The Catalytic Arena: Palladium vs. Nickel vs. Copper
The choice of the transition metal catalyst is a pivotal decision that profoundly impacts the outcome of a cross-coupling reaction. While palladium has long been the reigning champion, the economic and environmental advantages of nickel and copper have spurred the development of powerful alternative catalytic systems.[1]
Palladium: The stalwart of cross-coupling, palladium catalysts are renowned for their broad functional group tolerance and high efficiency in a vast array of transformations.[2] Palladium(0) complexes are central to the catalytic cycles of the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[3] The well-understood mechanisms of oxidative addition, transmetalation, and reductive elimination provide a solid foundation for rational reaction design.
Nickel: As a more earth-abundant and cost-effective alternative to palladium, nickel has garnered significant attention.[4][5] Nickel catalysts can often mediate couplings of traditionally less reactive electrophiles, such as aryl chlorides, and can exhibit unique reactivity patterns. However, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, requiring more stringent reaction setups.
Copper: Copper catalysis, particularly in Sonogashira-type reactions, offers a compelling alternative to palladium.[6] Copper acetylides are key intermediates in the traditional Sonogashira reaction, and copper-only catalyzed systems have been developed to circumvent the need for palladium.[7] These reactions are often cost-effective and can proceed under mild conditions.
A Head-to-Head Comparison: Performance Across Key Cross-Coupling Reactions
To provide a clear and actionable comparison, we will examine the performance of these catalytic systems across three representative bromo-heterocycles: 2-bromopyridine (an electron-deficient system), 2-bromothiophene (an electron-rich system), and 5-bromoindole (a key pharmacophore).
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron reagent, is a workhorse in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures.[8][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Bromo-heterocycle | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| 2-Bromopyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [2] |
| 2-Bromopyridine | NiCl₂(dppf) | dppf | K₃PO₄ | Toluene | 110 | 12 | 88 | 88 | [4][5] |
| 2-Bromothiophene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [8] |
| 2-Bromothiophene | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-MeTHF | 100 | 12 | 92 | 184 | [1] |
| 5-Bromoindole (N-Boc) | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 100 | 16 | 91 | 182 |
Causality Behind Experimental Choices:
-
Electron-Deficient vs. Electron-Rich Heterocycles: Electron-deficient heterocycles like bromopyridines generally exhibit enhanced reactivity towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[10] Conversely, electron-rich systems like bromothiophenes can be more challenging.
-
Ligand Selection: For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands like SPhos and XPhos are often superior to less donating ligands like PPh₃.[11] These ligands facilitate both the oxidative addition and the reductive elimination steps. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, often allowing for lower catalyst loadings and shorter reaction times due to their strong σ-donating ability.[2][12]
-
Nickel's Edge: Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides and can sometimes offer complementary reactivity to palladium.[4]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a ubiquitous motif in pharmaceuticals. This palladium- or nickel-catalyzed reaction couples an aryl halide with a primary or secondary amine.[3]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
| Bromo-heterocycle | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| 2-Bromopyridine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 85-95 | 42-47 | [8] |
| 2-Bromopyridine | Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 100 | 18 | 90-98 | 60-65 | [8] |
| 5-Bromoindole (unprotected) | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 85 | 42 | |
| 5-Bromoindole (unprotected) | Ni(acac)₂ | dtbbpy | NaOtBu | Dioxane | 100 | 18 | 78 | 39 | [13] |
| 2-Bromothiophene | Pd₂(dba)₃ | JohnPhos | K₃PO₄ | Toluene | 100 | 24 | 92 | 92 |
Causality Behind Experimental Choices:
-
Ligand Influence: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich biaryl phosphine ligands are often necessary to promote the reductive elimination step, which can be the rate-limiting step.[14] The development of specialized ligands has enabled the coupling of a wide range of amines, including primary and secondary amines, with various aryl halides.[3]
-
Palladium vs. Nickel: While palladium catalysts are the most widely used, nickel-based systems have emerged as a viable alternative, particularly for the amination of aryl chlorides.[13] However, palladium catalysts often exhibit broader functional group tolerance.
-
Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is essential to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira reaction provides a powerful method for the synthesis of arylalkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide.[15] The reaction is typically co-catalyzed by palladium and copper salts.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
| Bromo-heterocycle | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| 3-Bromopyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 95 | 190 | [16][17] |
| 3-Bromopyridine | Pd(OAc)₂ | - | PPh₃/K₂CO₃ | DMF | 120 | 24 | 88 | 176 | [18] |
| 3-Bromothiophene | [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | RT | 2 | 85 | 170 | [6] |
| 3-Bromothiophene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 60 | 4 | 92 | 184 | [6] |
| 5-Bromoindole (N-Ts) | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 12 | 89 | 178 |
Causality Behind Experimental Choices:
-
The Role of Copper: In the traditional Sonogashira reaction, the copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] This allows the reaction to proceed under mild conditions.
-
Copper-Free Variants: Concerns over the formation of alkyne homocoupling byproducts (Glaser coupling) mediated by copper have led to the development of copper-free Sonogashira protocols.[6][18] These often require more specialized ligands and sometimes higher reaction temperatures.
-
Ligand Effects: While PPh₃ is a common ligand, more electron-rich and bulky phosphines or N-heterocyclic carbenes can enhance the efficiency of the palladium catalyst, particularly in copper-free systems.[6]
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide detailed, step-by-step methodologies for a representative example of each cross-coupling reaction. These protocols are designed to be self-validating systems, providing a robust starting point for your own investigations.
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-phenylpyridine.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromoindole with Morpholine
Materials:
-
5-Bromoindole (1.0 mmol, 196 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
XPhos (0.036 mmol, 17.2 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add 5-bromoindole, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 100 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 5-(morpholino)indole.
Protocol 3: Sonogashira Coupling of 3-Bromothiophene with Phenylacetylene
Materials:
-
3-Bromothiophene (1.0 mmol, 94 µL)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 279 µL)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene and triethylamine.
-
Add 3-bromothiophene and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to obtain 3-(phenylethynyl)thiophene.
Conclusion: A New Era of Molecular Architecture
The cross-coupling of bromo-heterocycles is a testament to the power and elegance of modern synthetic chemistry. The choice between palladium, nickel, and copper catalysis is not merely a matter of preference but a strategic decision based on the electronic and steric properties of the substrates, cost considerations, and desired reaction outcomes. By understanding the intricate dance of catalysts, ligands, and reactants, we can push the boundaries of molecular design and accelerate the development of novel therapeutics and advanced materials. This guide serves as a starting point, a foundation upon which to build a deeper understanding and mastery of these transformative reactions. The journey of discovery continues, one meticulously crafted bond at a time.
References
- A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC. [Link]
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- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
- Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). PubMed. [Link]
- Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E 2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi).
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions. FLORE. [Link]
- Detailed Comparison of Ni vs.
- Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers.
- PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. Collection of scientific papers. [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. RSC Publishing. [Link]
- Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts.
- Buchwald–Hartwig amin
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]
- Pd‐ and Cu‐catalyzed Sonogashira cross‐coupling reactions..
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides.
- Phosphines. Chemistry LibreTexts. [Link]
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
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- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. [Link]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
- Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength.
- Buchwald-Hartwig reaction: An overview.
- Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
- Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromobenzo[d]isothiazol-3-amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents like 5-Bromobenzo[d]isothiazol-3-amine is not a mere procedural afterthought but a critical component of compliant and ethical laboratory operations. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety regulations and best practices.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated heterocyclic compound whose risks necessitate careful management. The causality behind our stringent disposal protocols stems directly from its inherent hazards.
Based on available safety data, this compound is classified as harmful.[1] As a brominated organic molecule, it is prudent to also consider it as potentially persistent in the environment and harmful to aquatic life.[2]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Acute Toxicity (Oral) | GHS07 (Harmful/Irritant)[1] | Warning[1] | H302: Harmful if swallowed[1][3] |
| Acute Toxicity (Inhalation) | GHS07 (Harmful/Irritant)[1] | Warning[1] | H332: Harmful if inhaled[1] |
| Skin Irritation | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation (potential)[4][5] |
| Eye Irritation | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation (potential)[4][5] |
Note: Hazard statements for skin and eye irritation are based on similar brominated isothiazole structures and represent a cautious, best-practice approach.
Immediate Safety Protocols: Pre-Disposal Handling
Safe disposal begins with safe handling. The primary goal is to prevent any exposure to laboratory personnel or the environment.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or fumes.[3][6]
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory. This self-validating system of protection includes:
-
Eye Protection : Chemical splash goggles are required to protect against accidental contact.[5]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.[6]
-
Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned to protect skin and clothing.[6]
-
Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[7] The following protocol ensures compliance with these "cradle-to-grave" regulations.[8]
Step 1: Waste Characterization The first step, performed by the waste generator, is to classify the material.[9] this compound waste, including any grossly contaminated items like gloves or weigh boats, must be classified as Hazardous Waste . Specifically, it falls into the category of non-liquid, halogenated organic waste.
Step 2: Waste Segregation Proper segregation is critical for safety and cost-effective disposal.[10]
-
DO NOT mix this waste with non-hazardous trash.
-
DO NOT mix with non-halogenated organic solvents. Halogenated waste streams often require specialized disposal methods, such as high-temperature incineration, and mixing them with other solvent wastes increases disposal costs.[11]
-
Keep this solid waste separate from liquid wastes, acids, and bases.[10][11]
Step 3: Containment and Labeling
-
Container : Place the waste in a container that is durable, leak-proof, and compatible with the chemical. A high-density polyethylene (HDPE) container with a screw-on cap is a suitable choice.[12][13] The container must be kept closed at all times except when waste is being added.[11]
-
Labeling : The container must be clearly and accurately labeled. The EPA requires that each label contains:
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[13][14] This area must be under the control of laboratory personnel and away from heat sources or drains.[12]
Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][12][15]
-
Contact your EHS office to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
-
The waste will be tracked via a manifest system from your lab to its final treatment or disposal at a licensed facility, ensuring regulatory compliance.[9]
Disposal and Spill Management Workflow
The following diagram outlines the decision-making process for routine disposal and emergency spills, ensuring a logical and safe response.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromobenzo[d]isothiazol-3-amine
This document provides essential safety protocols and operational guidance for the handling of 5-Bromobenzo[d]isothiazol-3-amine (CAS No: 613262-16-1). As a compound with multiple hazard classifications, adherence to stringent personal protective equipment (PPE) and handling procedures is critical to ensure the safety of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard safety data sheets.
Immediate Safety Briefing: Understanding the Primary Hazards
This compound is a solid compound that presents several health risks upon exposure. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are significant and demand immediate attention.[1]
-
Harmful if Swallowed (H302): Ingestion can lead to acute toxicity.[1]
-
Harmful if Inhaled (H332): The solid, particularly if dusty, can be harmful if it becomes airborne and is inhaled.[1]
-
Causes Skin Irritation (H315): Direct contact with skin can result in irritation.[1]
-
May Cause an Allergic Skin Reaction (H317): This compound is a skin sensitizer, meaning repeated exposure can lead to an allergic response.[2][3]
-
Causes Serious Eye Irritation (H319): Direct contact with the eyes will cause significant irritation.[1]
-
May Cause Respiratory Irritation (H335): Inhalation may irritate the respiratory tract.[1][4]
Given this profile, the core safety directive is the prevention of direct contact and inhalation through a multi-layered PPE and engineering control strategy.
Strategic PPE Selection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a thorough risk assessment of the procedures being performed. The primary routes of exposure for this solid compound are inhalation of airborne particles, dermal contact, and eye contact.
-
Engineering Controls as the First Line of Defense: The causality for our initial protocol choice is simple: we must prevent the compound from becoming an airborne hazard. Therefore, all handling of this compound powder—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood or a powder containment hood. This engineering control is non-negotiable and serves as the foundation of your safety protocol.
-
Respiratory Protection: While the fume hood mitigates the majority of the inhalation risk, respiratory protection may be required if engineering controls are not feasible or as a supplementary measure during large-scale transfers or spill clean-ups.[5][6]
-
Dermal and Eye Protection: The compound's classification as a skin and eye irritant, as well as a skin sensitizer, necessitates robust barrier protection.[1][2] Double-gloving is recommended to provide a fail-safe against contamination, a practice proven effective in handling potent compounds.
Core PPE Requirements Summary
The following table summarizes the minimum required PPE for routine laboratory operations involving this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect from dust and splashes. Standard safety glasses are insufficient.[7] |
| Face Shield | Required over safety goggles when there is a significant risk of splashing or aerosolization, such as during sonication or vigorous mixing.[5][7] | |
| Hand Protection | Double-Gloving: Nitrile Gloves | Inner and outer nitrile gloves are required. The outer glove should be changed immediately upon known or suspected contact. This prevents the transfer of contamination.[5][8] Inspect all gloves for tears or degradation before use. |
| Body Protection | Flame-Resistant Lab Coat | Must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[5][7] |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat for additional protection during solution preparation or transfer.[7] | |
| Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory.[5][7] | |
| Respiratory Protection | N95 Respirator or higher | May be necessary if working outside of a fume hood or during spill cleanup. Use requires prior medical clearance and fit-testing.[5] Consult your institution's Environmental Health & Safety (EHS) department. |
Operational and Disposal Plans
A self-validating protocol ensures that safety is integrated into every step of the workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Pre-Operational Safety Check:
-
Verify the chemical fume hood has a current certification sticker and is functioning correctly.
-
Locate the nearest safety shower and eyewash station.[4]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transferring the Solid:
-
Perform all manipulations deep within the chemical fume hood.
-
Use a disposable weigh boat or creased weighing paper to contain the solid.
-
Handle the material gently to minimize dust generation.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly.
-
If sonication or heating is required, ensure the vessel is securely capped or covered to prevent aerosolization.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Carefully doff PPE. Remove the outer gloves first, turning them inside out, and dispose of them in the designated solid hazardous waste container.
-
Remove the lab coat and inner gloves, disposing of the gloves immediately.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[1][4]
-
Safe Handling Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Emergency Procedures in Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
-
Chemical Waste: All excess solid material and solutions containing this compound must be disposed of in a clearly labeled hazardous waste container. Consult your institution's EHS guidelines for specific waste stream information. Do not let the product enter drains.[10][11]
-
Contaminated PPE: All disposable PPE, including gloves, weigh boats, and wipes used for decontamination, must be placed in a sealed bag and disposed of as solid hazardous waste.[10] Contaminated reusable items, such as lab coats, must be professionally decontaminated before reuse.
By integrating these expert-level controls and procedures, you build a self-validating system of safety that protects you and your colleagues from the inherent hazards of this compound, ensuring the integrity and success of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
